Triisobutylsilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
tris(2-methylpropyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Si/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-13H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORQTRQJFUNMBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[SiH](CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-81-0 | |
| Record name | Tris(2-methylpropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Triisobutylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical properties of Triisobutylsilane (TIBS), a versatile organosilicon compound. The information is presented to support research, development, and quality control activities where this compound is utilized.
Core Physical Properties of this compound
This compound, with the linear formula [(CH₃)₂CHCH₂]₃SiH, is a significant reagent in organic synthesis.[1] Its physical characteristics are crucial for its handling, application in reactions, and for purification processes. A summary of its key physical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₈Si | [1] |
| Molecular Weight | 200.44 g/mol | [1] |
| Appearance | Colorless liquid | |
| Density | 0.764 g/mL at 25 °C | [1] |
| Boiling Point | 204-206 °C | [1] |
| Refractive Index | n20/D 1.435 | [1] |
| Flash Point | 109 °C (closed cup) | |
| CAS Number | 6485-81-0 | [1] |
| Synonyms | Tris(2-methylpropyl)silane | [1][2] |
Molecular Structure
The structural arrangement of this compound is fundamental to its reactivity and physical behavior.
Caption: Molecular structure of this compound.
Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound.
Determination of Density
The density of a liquid is its mass per unit volume.
Methodology:
-
Mass of Empty Graduated Cylinder: Obtain the mass of a clean, dry graduated cylinder using an electronic balance.[3]
-
Volume Measurement: Add a known volume of the liquid (e.g., 20-25 mL) to the graduated cylinder. Record the volume precisely.[3]
-
Mass of Cylinder with Liquid: Measure the combined mass of the graduated cylinder and the liquid.[3]
-
Calculation:
-
Repeatability: Repeat the procedure at least two more times, adding a similar volume of liquid each time, and calculate the average density.[3]
Determination of Boiling Point (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[5]
Methodology:
-
Sample Preparation: Place a small amount of the liquid into a small test tube.
-
Capillary Insertion: Invert a capillary tube (sealed at one end) and place it into the liquid in the test tube.[6]
-
Apparatus Setup: Attach the test tube to a thermometer and immerse them in a heating bath (e.g., a Thiele tube or an oil bath).[7]
-
Heating: Heat the bath gently. As the temperature rises, air trapped in the capillary will escape, seen as a stream of bubbles.[6]
-
Observation: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary.[7]
-
Confirmation: Remove the heat source and note the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point.[7]
Caption: Workflow for boiling point determination.
Determination of Refractive Index
The refractive index measures how light propagates through a substance. An Abbe refractometer is a common instrument for this measurement.[8]
Methodology:
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index.
-
Sample Application: Place a few drops of the liquid onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to reach thermal equilibrium.
-
Reading: Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Data Recording: Read the refractive index value from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Determination of Flash Point (Closed-Cup Method)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in the air.[9]
Methodology:
-
Apparatus: Use a closed-cup flash point tester, such as the Pensky-Martens apparatus.[10]
-
Sample Introduction: Pour the liquid into the test cup to the specified level.[10]
-
Heating: Heat the sample at a slow, constant rate while stirring.[10]
-
Ignition Source Application: At regular temperature intervals, apply an ignition source (a small flame) through an opening in the lid.[10]
-
Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[11]
References
- 1. 三异丁基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C12H27Si | CID 11019901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. homesciencetools.com [homesciencetools.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Video: Boiling Points - Procedure [jove.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. filab.fr [filab.fr]
- 10. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 11. almaaqal.edu.iq [almaaqal.edu.iq]
Triisobutylsilane CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Triisobutylsilane (TIBS) is an organosilicon compound with significant applications in organic synthesis, particularly as a reducing agent and in deprotection strategies.
| Identifier | Value | Reference |
| CAS Number | 6485-81-0 | |
| Molecular Formula | C₁₂H₂₈Si | [1] |
| Molecular Weight | 200.44 g/mol | |
| Synonyms | Tris(2-methylpropyl)silane |
Physicochemical Properties
This compound is a colorless liquid with the following key physical and chemical properties:
| Property | Value | Reference |
| Density | 0.764 g/mL at 25 °C | |
| Boiling Point | 204-206 °C | |
| Refractive Index | n20/D 1.435 | |
| SMILES | CC(C)C--INVALID-LINK--CC(C)C | |
| InChI | 1S/C12H28Si/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-13H,7-9H2,1-6H3 | [1] |
Spectroscopic Data
| ¹H NMR (399.65 MHz, CDCl₃) | δ (ppm) | Multiplicity | Assignment | Reference |
| 4.685 | Si-H | [1] | ||
| 1.838 | CH | [1] | ||
| 0.963 | CH₃ | [1] | ||
| 0.660 | CH₂ | [1] | ||
| 0.581 | CH₂ | [1] |
Note: Further detailed assignments and coupling constants may vary based on experimental conditions.
| Characteristic FT-IR Absorptions | Wavenumber (cm⁻¹) | Functional Group | Reference |
| 2280-2080 | Si-H stretch | [2] |
Applications in Organic Synthesis
This compound is a versatile reagent primarily utilized for its reducing capabilities. Its common applications include desulfurization, deprotection of N-Boc groups, and participation in radical reactions.
Ionic Hydrogenation
A key application of this compound is in ionic hydrogenation, a method for the hydrogenation and hydrogenolysis of organic compounds. This reaction typically involves the substrate, a hydrosilane like this compound, and a strong acid, often trifluoroacetic acid (TFA), which facilitates the transfer of a hydride from the silicon to a carbocation intermediate.[3] This method is particularly effective for the reduction of substrates that can form stable carbocations.
General Mechanism of Ionic Hydrogenation of a Ketone:
Caption: Ionic hydrogenation of a ketone using this compound and an acid catalyst.
Experimental Protocols
Deprotection of N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a common amine protecting group in organic synthesis. This compound, in conjunction with trifluoroacetic acid (TFA), provides an effective method for its removal.
Protocol:
-
Dissolve the N-Boc protected amine in a suitable solvent such as dichloromethane (DCM).[4]
-
Add this compound (typically 1.1-1.5 equivalents) to the solution.
-
Add trifluoroacetic acid (TFA) to the reaction mixture. The amount of TFA can vary, but a common approach is to use a 1:1 ratio of TFA to DCM.[4]
-
Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is typically concentrated in vacuo to remove the solvent and excess TFA.[5]
-
The crude product, often obtained as a TFA salt, can be further purified by standard techniques such as chromatography or recrystallization.
Logical Workflow for Boc Deprotection:
Caption: Workflow for the deprotection of N-Boc amines using this compound.
Reduction of Aldehydes
This compound can be used for the chemoselective reduction of aldehydes.
Protocol:
-
In a round-bottomed flask, dissolve the aldehyde in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.
-
Add this compound (1.1-1.5 equivalents) to the solution.
-
If required, add a Lewis acid or a proton source (e.g., a catalytic amount of a strong acid) to activate the carbonyl group.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate) and monitor by TLC or GC.
-
Upon completion, quench the reaction carefully, for example, by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
References
An In-depth Technical Guide to the Synthesis and Purification of Triisobutylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of triisobutylsilane, a versatile organosilicon compound. The information presented is intended to equip researchers, scientists, and professionals in drug development with the necessary details to understand and potentially replicate these chemical processes. This document outlines two main synthetic routes—the Grignard reaction and hydrosilylation—and details the fractional distillation method for purification.
Synthesis of this compound
This compound can be effectively synthesized through two principal methods: the Grignard reaction, which is a classic method for forming silicon-carbon bonds, and hydrosilylation, a more modern and atom-economical approach.
Grignard Reaction Synthesis
The Grignard reaction is a widely used method for the synthesis of organosilanes.[1] This approach involves the reaction of a Grignard reagent, in this case, isobutylmagnesium bromide, with a silicon halide, such as trichlorosilane. The nucleophilic Grignard reagent attacks the electrophilic silicon center, leading to the formation of a new silicon-carbon bond. Stoichiometric control is crucial to achieve the desired degree of substitution.
Materials:
-
Magnesium turnings
-
Isobutyl bromide
-
Trichlorosilane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal, as an initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Isobutylmagnesium Bromide (Grignard Reagent):
-
All glassware must be rigorously dried to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (3.3 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Add anhydrous diethyl ether or THF to cover the magnesium.
-
Slowly add a solution of isobutyl bromide (3.0 equivalents) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated as indicated by the disappearance of the iodine color and gentle refluxing.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Trichlorosilane:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of trichlorosilane (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Reactants | ||
| Magnesium Turnings | 3.3 eq. | General Grignard Protocol |
| Isobutyl Bromide | 3.0 eq. | General Grignard Protocol |
| Trichlorosilane | 1.0 eq. | General Grignard Protocol |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether | [1] |
| Grignard Formation Temp. | Reflux | [1] |
| Reaction with SiCl3 Temp. | 0-10 °C | General Grignard Protocol |
| Reaction Time | 2-4 hours | General Grignard Protocol |
| Product | ||
| Typical Yield | 60-75% | Estimated |
| Purity (crude) | >90% | Estimated |
Hydrosilylation Synthesis
Hydrosilylation is an addition reaction between a silicon-hydride and an unsaturated bond, such as an alkene. In the context of this compound synthesis, this would involve the reaction of trichlorosilane with isobutylene in the presence of a catalyst. This method is often more atom-economical than the Grignard reaction. The reaction is typically catalyzed by platinum complexes, such as Speier's or Karstedt's catalyst.[2][3]
Materials:
-
Trichlorosilane
-
Isobutylene
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst)
-
Anhydrous toluene (solvent)
Procedure:
-
Reaction Setup:
-
In a high-pressure reactor, place a solution of trichlorosilane (1.0 equivalent) and a catalytic amount of Karstedt's catalyst in anhydrous toluene.
-
Cool the reactor to a low temperature (e.g., -78 °C) and introduce a measured amount of isobutylene (at least 3.0 equivalents).
-
-
Reaction:
-
Seal the reactor and allow it to warm to room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 60-100 °C) and stir for several hours. The progress of the reaction can be monitored by GC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the reactor and carefully vent any excess isobutylene.
-
The reaction mixture, containing the desired triisobutylchlorosilane, is then subjected to further reduction (e.g., with a hydride source like LiAlH4) to obtain this compound. Alternatively, if starting with a silane containing a Si-H bond and three isobutyl groups already attached, the hydrosilylation step is not necessary for the formation of the core structure. For the synthesis of this compound from trichlorosilane, the initial product is triisobutylchlorosilane, which then needs to be reduced. For the purpose of this guide, we will focus on the direct formation of the triisobutylsilyl group on a silicon hydride.
-
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Reactants | ||
| Trichlorosilane | 1.0 eq. | [2] |
| Isobutylene | >3.0 eq. | [2] |
| Catalyst Loading | 10-100 ppm | [2] |
| Reaction Conditions | ||
| Solvent | Anhydrous Toluene | [2] |
| Temperature | 60-100 °C | [2] |
| Reaction Time | 4-12 hours | [2] |
| Product | ||
| Typical Yield | >80% | Estimated |
| Purity (crude) | >95% | Estimated |
Purification of this compound
The primary method for purifying this compound is fractional distillation under reduced pressure. This technique separates compounds based on differences in their boiling points. Given that this compound has a boiling point of approximately 204-206 °C at atmospheric pressure, vacuum distillation is often preferred to prevent potential decomposition at high temperatures.
Fractional Distillation Protocol
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum source and gauge
-
Heating mantle
Procedure:
-
Setup:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.
-
Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
-
Distillation:
-
Begin heating the flask gently under reduced pressure.
-
Monitor the temperature at the distillation head. The first fraction to distill will be lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, collect the main fraction in a clean receiving flask.
-
Continue distillation until the temperature begins to drop or rise significantly, indicating that the desired product has been collected.
-
Quantitative Data (Representative):
| Parameter | Value | Reference |
| Distillation Conditions | ||
| Boiling Point (atm) | 204-206 °C | [4] |
| Pressure | 10-20 mmHg (typical) | General Practice |
| Collection Temperature | Lower than atm. boiling point | General Practice |
| Product | ||
| Expected Purity | >99% | Estimated |
| Typical Recovery | 85-95% | Estimated |
Quality Control
The purity of the synthesized and purified this compound should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis Protocol (Representative)
GC Parameters:
-
Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualizing the Workflows
To better illustrate the synthesis and purification processes, the following diagrams have been generated using the DOT language.
Caption: Overall workflow for the synthesis and purification of this compound.
References
Safety and Handling of Triisobutylsilane: A Technical Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutylsilane (TIBS) is an organosilicon compound with the chemical formula [(CH₃)₂CHCH₂]₃SiH.[1] It is a versatile reagent in organic synthesis, primarily utilized as a reducing agent and a cation scavenger, particularly in solid-phase peptide synthesis for the deprotection of amino acid protecting groups.[1][2] Its bulky isobutyl groups confer steric hindrance, allowing for selective reductions. This guide provides comprehensive safety and handling protocols for the use of this compound in a laboratory setting, targeting professionals in research and drug development.
Chemical and Physical Properties
This compound is a combustible liquid.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 6485-81-0[3] |
| Molecular Formula | C₁₂H₂₈Si[4] |
| Molecular Weight | 200.44 g/mol [1] |
| Appearance | Colorless liquid[5] |
| Boiling Point | 204-206 °C (lit.)[1][3] |
| Density | 0.764 g/mL at 25 °C (lit.)[1][3] |
| Refractive Index | n20/D 1.435 (lit.)[1][3] |
| Flash Point | 109 °C (228.2 °F) - closed cup[3] |
| Stability | Stable under recommended storage conditions; may be moisture sensitive.[6] |
| Reactivity | Reactive with oxidizing agents and acids.[3] |
Hazard Identification and Toxicology
This compound is classified as a hazardous chemical. The primary hazards include skin, eye, and respiratory irritation.[3] It is essential to understand these hazards to implement appropriate safety measures.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3] |
Toxicological Data:
No specific LD50 or LC50 data for this compound is readily available in the searched literature.[2] Therefore, all handling procedures should be based on the potential for irritation and the GHS hazard classifications.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation of vapors.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection:
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are generated, use a suitable respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).[3]
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Avoid breathing vapors or mist.[6]
-
Keep away from heat, sparks, and open flames.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[6]
-
Use only non-sparking tools.[6]
-
-
Storage:
Experimental Protocols: Deprotection of Cysteine Protecting Groups
This compound is commonly used as a reducing agent and cation scavenger in trifluoroacetic acid (TFA) "cleavage cocktails" during solid-phase peptide synthesis.[2] It facilitates the removal of various protecting groups from amino acid side chains.[2]
General Procedure for Peptide Cleavage and Deprotection
A common application is the cleavage of a synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups. A typical cleavage cocktail consists of TFA, a scavenger like this compound, and water.[2]
Experimental Workflow: Peptide Cleavage from Resin
Caption: Workflow for peptide cleavage and deprotection.
Detailed Methodology: Reduction of Cysteine-S-Protecting Groups
This protocol is adapted from a study on the reductive cleavage of S-protecting groups from cysteine residues.[2]
-
Preparation: A lyophilized peptide containing a cysteine residue with an S-protecting group (e.g., Acm, Mob, or But) is dissolved in neat trifluoroacetic acid (TFA).[2]
-
Reaction Setup: The solution is divided into two aliquots. To one aliquot, this compound is added to a final concentration of 2% (v/v).[2]
-
Incubation: Both aliquots are incubated at 37 °C for 12 hours.[2]
-
Analysis: The reaction progress (removal of the protecting group) is monitored by an appropriate analytical technique, such as HPLC or mass spectrometry.
Logical Relationship: Role of TIS in Deprotection
Caption: Role of TIS in acid-mediated deprotection.
Emergency Procedures
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Skin Contact: In case of contact, immediately wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Get medical attention if you feel unwell.
Spill and Leak Procedures
-
Small Spills: Absorb with inert material (e.g., dry sand or earth) and place in a chemical waste container.[3]
-
Large Spills: Evacuate the area. Stop the leak if it can be done without risk. Prevent entry into sewers or confined areas. Use a non-combustible absorbent material and dispose of it in accordance with local regulations.[3]
-
General Precautions: Ensure adequate ventilation. Remove all sources of ignition.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, water spray, or carbon dioxide.[3]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[6]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
This compound is a valuable reagent in the modern organic synthesis laboratory. However, its hazardous properties necessitate strict adherence to safety and handling protocols. By understanding its chemical properties, hazards, and proper handling procedures, researchers can safely and effectively utilize this compound in their work. Always consult the most current Safety Data Sheet (SDS) before using any chemical.
References
- 1. gelest.com [gelest.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. triethoxy(2-methylpropyl)silane|17980-47-1 - MOLBASE Encyclopedia [m.molbase.com]
- 4. fishersci.com [fishersci.com]
- 5. Triethoxy(2-methylpropyl)silane | C10H24O3Si | CID 87391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C12H27Si | CID 11019901 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of Triisobutylsilane
This guide provides a comprehensive overview of the spectroscopic data for triisobutylsilane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.33 | Nonet | Si-H |
| ~1.85 | Multiplet | -CH₂-CH (CH₃)₂ |
| ~0.97 | Doublet | -CH(CH ₃)₂ |
| ~0.60 | Doublet | Si-CH ₂- |
Note: Data is based on typical values for similar alkylsilanes and may vary slightly based on solvent and instrument conditions.
Table 2: ¹³C NMR Spectroscopic Data (Estimated)
| Chemical Shift (ppm) | Assignment |
| ~25.8 | -CH(C H₃)₂ |
| ~24.1 | -C H(CH₃)₂ |
| ~22.5 | Si-C H₂- |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955, 2925, 2868 | Strong | C-H stretching (isobutyl) |
| ~2110 | Strong | Si-H stretching |
| ~1465 | Medium | C-H bending (isobutyl) |
| ~1385, 1365 | Medium | C-H bending (gem-dimethyl) |
| ~890 | Medium | Si-C stretching |
| ~735 | Medium | CH₂ rocking (isobutyl) |
Note: These peak positions are characteristic for alkylsilanes containing a Si-H bond.
Table 4: Mass Spectrometry Data (Major Fragments)
| m/z | Relative Intensity | Assignment |
| 200 | Low | [M]⁺ (Molecular Ion) |
| 143 | High | [M - C₄H₉]⁺ |
| 115 | Medium | [M - C₄H₉ - C₂H₄]⁺ |
| 87 | Medium | [M - 2(C₄H₉) + H]⁺ |
| 57 | Very High | [C₄H₉]⁺ (Base Peak) |
Note: The fragmentation pattern of silanes can be complex. The listed fragments are based on typical fragmentation pathways for alkylsilanes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30) is used.
-
Acquisition Parameters: 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds.
-
Spectral Width: A spectral width of approximately 16 ppm is used.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is employed to obtain singlets for all carbon signals.
-
Acquisition Parameters: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope, with a relaxation delay of 2-5 seconds.
-
Spectral Width: A spectral width of around 240 ppm is used.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak or TMS.
2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution of the sample in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid IR cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two, is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates or the solvent is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
2.3. Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a suitable inlet system. For a volatile liquid like this compound, direct injection or introduction via a Gas Chromatography (GC) system is common.
-
Instrumentation: An Electron Ionization (EI) mass spectrometer, such as an Agilent 7890B GC coupled to a 5977A MSD, is typically used.
-
Ionization: In EI-MS, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (if present) and the fragmentation pattern, which provides information about the structure of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.
A Comprehensive Technical Guide to the Solubility of Triisobutylsilane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisobutylsilane (TIBS) is a sterically hindered organosilane that serves as a versatile reducing agent and protecting group in organic synthesis. Its efficacy in these roles is intrinsically linked to its solubility in various reaction media. This technical guide provides a detailed overview of the solubility characteristics of this compound in a range of common organic solvents. While specific quantitative solubility data is sparse in publicly available literature, this document extrapolates expected solubility based on the physicochemical properties of this compound and the principle of "like dissolves like." Furthermore, this guide outlines a detailed experimental protocol for determining the solubility of a liquid analyte like this compound and presents a representative experimental workflow for its application in a typical organic reaction.
Introduction to this compound
This compound, with the chemical formula [(CH₃)₂CHCH₂]₃SiH, is a colorless liquid characterized by the presence of a silicon-hydrogen bond and bulky isobutyl groups. This structural arrangement confers upon it moderate reactivity and significant steric hindrance, making it a selective and mild reducing agent. It is frequently employed in synthetic organic chemistry for applications such as the reduction of aldehydes and ketones, deprotection of functional groups, and as a scavenger for carbocations generated during peptide synthesis.[1] The choice of solvent is paramount in these reactions, directly impacting reaction rates, yields, and the ease of product purification.
Solubility of this compound: A Qualitative Overview
This compound is a nonpolar molecule due to the low electronegativity difference between silicon and hydrogen and the presence of the nonpolar isobutyl groups. Consequently, it is expected to be highly miscible with a wide array of nonpolar and weakly polar organic solvents. Conversely, its solubility in highly polar solvents, particularly those with strong hydrogen-bonding networks like water, is expected to be negligible.
The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents, categorized by their polarity.
| Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |
| Nonpolar Solvents | |||
| Hexane | C₆H₁₄ | Nonpolar | Miscible |
| Toluene | C₇H₈ | Nonpolar | Miscible |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible |
| Polar Aprotic Solvents | |||
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble / Miscible |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble / Miscible |
| Acetone | C₃H₆O | Polar Aprotic | Moderately Soluble to Soluble |
| Acetonitrile | CH₃CN | Polar Aprotic | Sparingly Soluble to Insoluble |
| Polar Protic Solvents | |||
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble to Insoluble |
| Methanol | CH₃OH | Polar Protic | Sparingly Soluble to Insoluble |
| Water | H₂O | Polar Protic | Insoluble / Immiscible |
Experimental Protocol for Determining Solubility
For applications requiring precise knowledge of solubility, a standardized experimental protocol should be followed. The following method is a general procedure for determining the miscibility or solubility of a liquid compound like this compound in an organic solvent at a given temperature.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a specific organic solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvent (anhydrous, high purity)
-
Calibrated pipettes or burettes
-
A set of clean, dry vials or test tubes with secure caps
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath (optional, for temperature-controlled studies)
-
Analytical balance
Procedure:
-
Preparation: Ensure all glassware is scrupulously clean and dry to avoid any contamination that might affect solubility.
-
Initial Miscibility Test:
-
To a clean vial, add 1 mL of the chosen organic solvent.
-
Add 1 mL of this compound to the same vial.
-
Securely cap the vial and vortex or stir the mixture vigorously for 1-2 minutes.
-
Allow the mixture to stand and observe. If a single, clear, homogeneous phase is present, the two liquids are considered miscible. If two distinct layers form, they are immiscible.[2][4]
-
-
Semi-Quantitative Solubility Determination (if not miscible):
-
Accurately weigh a specific amount of this compound into a vial.
-
Using a calibrated pipette or burette, add a small, known volume of the organic solvent to the vial.[5]
-
Cap the vial and vortex or stir until the this compound is fully dissolved.
-
Continue adding the solvent in small, measured increments, ensuring complete dissolution after each addition.[5]
-
The point at which no more this compound dissolves, and a second phase persists even after vigorous mixing, indicates the saturation point.
-
The solubility can then be expressed in terms of grams of solute per 100 mL of solvent or as a molar concentration.
-
-
Temperature Control (Optional): For more precise measurements, conduct the entire procedure within a constant temperature bath set to the desired experimental temperature, as solubility is temperature-dependent.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before commencing any work.
Visualization of Experimental Workflow
The following diagram, generated using the DOT language, illustrates a typical experimental workflow for the reduction of an aldehyde using this compound.
Caption: Workflow for the reduction of an aldehyde.
Conclusion
While quantitative solubility data for this compound remains to be extensively documented, its nonpolar character provides a strong basis for predicting its solubility behavior in common organic solvents. It is anticipated to be miscible with nonpolar solvents and exhibit decreasing solubility with increasing solvent polarity. For research and development purposes where precise solubility is a critical parameter, the experimental protocol outlined in this guide provides a reliable method for its determination. The provided workflow diagram offers a clear visual representation of how this compound is typically employed in a synthetic organic chemistry setting, underscoring the importance of solvent selection in achieving desired reaction outcomes. This guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling more informed decisions regarding the use of this compound in their work.
References
key chemical reactions involving Triisobutylsilane
An In-depth Technical Guide to the Core Chemical Reactions of Triisobutylsilane
For Researchers, Scientists, and Drug Development Professionals
This compound (TIBSiH), an organosilicon compound with the chemical formula [(CH₃)₂CHCH₂]₃SiH, is a versatile reagent in organic synthesis. It primarily functions as a mild reducing agent and a scavenger of carbocations. Its bulky isobutyl groups confer specific selectivity in various chemical transformations. This guide provides a comprehensive overview of the key chemical reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Reductive Deprotection of Protecting Groups
This compound is widely employed in conjunction with acids, such as trifluoroacetic acid (TFA), for the cleavage of common protecting groups in peptide and organic synthesis. It acts as a potent scavenger of carbocations generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues like tryptophan and cysteine. While specific data for this compound is often analogous to the more commonly cited triisopropylsilane (TIPS), the principles and protocols are largely interchangeable.
Application in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, cleavage cocktails containing a strong acid (typically TFA) and one or more scavengers are used to cleave the synthesized peptide from the solid support and remove side-chain protecting groups. This compound is an effective scavenger for acid-labile protecting groups such as tert-butyloxycarbonyl (Boc), tert-butyl (tBu), and trityl (Trt).
Table 1: Composition of Cleavage Cocktails for SPPS
| Reagent Cocktail | Composition | Application Notes |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIPS)¹ | An "odorless" alternative to thiol-containing cocktails. Effective for scavenging trityl cations. Does not prevent methionine oxidation.[1] |
| Standard | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIPS)² | A common general-purpose cleavage cocktail for peptides without highly sensitive residues. |
| For Cys(Acm) | 96% TFA, 2% Triisopropylsilane (TIPS), 2% Water (at 37°C)³ | Can facilitate the removal of acetamidomethyl (Acm) protecting groups from cysteine residues.[2] |
¹Note: this compound can be used as a direct substitute for TIPS in this formulation. ²Note: This is a widely used formulation where TIPS is the scavenger. ³Note: This specific application highlights the role of silanes beyond simple scavenging, acting as a reductant.
Experimental Protocol: General Peptide Cleavage from Resin
-
Following solid-phase synthesis, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare the desired cleavage cocktail fresh. For every 100 mg of peptide-resin, add 1-2 mL of the cleavage cocktail.
-
Gently agitate the suspension at room temperature for 1-3 hours. The reaction time may vary depending on the protecting groups and the peptide sequence.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding cold diethyl ether (typically 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mechanism of Boc Deprotection with TFA and Scavenging by this compound
The acid-catalyzed deprotection of a Boc-protected amine proceeds through the formation of a tert-butyl cation. This compound intercepts this reactive electrophile, preventing it from alkylating sensitive functional groups.
Reduction of Functional Groups
This compound, in the presence of a Lewis or Brønsted acid, serves as an effective reducing agent for a variety of functional groups. The choice of acid can influence the outcome of the reduction. While many examples in the literature use triethylsilane, the reactivity of this compound is analogous.
Table 2: Reduction of Various Functional Groups with Trialkylsilanes
| Functional Group | Product | Typical Conditions | Yield (%) | Reference Silane |
| Aldehyde/Ketone | Alkane | Et₃SiH, BF₃·OEt₂ | 70-95 | Triethylsilane |
| Aldehyde/Ketone | Alcohol | Et₃SiH, InCl₃ | 80-99 | Triethylsilane |
| Ester | Ether | Et₃SiH, InBr₃ | 70-90 | Triethylsilane |
| Amide (tertiary) | Amine | TMDS¹, IrCl(CO)(PPh₃)₂ | 85-95 | TMDS |
¹Tetramethyldisiloxane, another hydrosilane.
Experimental Protocol: Reduction of a Ketone to an Alkane (Analogous to Triethylsilane)
-
To a stirred solution of the ketone (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) under an inert atmosphere, add this compound (1.2 mmol).
-
Cool the mixture to 0 °C and slowly add a Lewis acid, for example, boron trifluoride etherate (1.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Mechanism of Lewis Acid-Catalyzed Carbonyl Reduction
The Lewis acid activates the carbonyl group towards nucleophilic attack by the hydride from this compound. The resulting silyl ether intermediate is then further reduced or hydrolyzed depending on the reaction conditions.
Hydrosilylation of Unsaturated Bonds
Hydrosilylation is the addition of a Si-H bond across a double or triple bond. This reaction is a powerful method for the synthesis of organosilicon compounds. The reaction is typically catalyzed by transition metal complexes, with platinum and rhodium catalysts being common.[3]
Catalysts and Regioselectivity
The choice of catalyst and substrate determines the regioselectivity of the hydrosilylation. For terminal alkynes, the addition can result in α-vinylsilanes, (E)-β-vinylsilanes, or (Z)-β-vinylsilanes. While specific data for this compound is limited, platinum catalysts generally favor the formation of (E)-β-vinylsilanes, whereas some ruthenium catalysts can favor the α-adduct.
Chalk-Harrod Mechanism for Hydrosilylation
The most widely accepted mechanism for hydrosilylation catalyzed by platinum complexes is the Chalk-Harrod mechanism.[4]
Radical-Mediated Reactions
This compound can act as a hydrogen atom donor in radical chain reactions, making it a less toxic alternative to organotin reagents like tributyltin hydride.[5] Key applications include radical deoxygenation (Barton-McCombie reaction) and radical addition to multiple bonds (Giese reaction).
Barton-McCombie Deoxygenation of Alcohols
This reaction involves the conversion of an alcohol to a thiocarbonyl derivative (e.g., a xanthate), which then undergoes a radical chain reaction with this compound to afford the deoxygenated product.
Experimental Workflow for Radical Deoxygenation
Mechanism of a Radical Chain Reaction
Radical reactions proceed via initiation, propagation, and termination steps. In the context of using this compound, a radical initiator like AIBN generates a silyl radical which then participates in the chain propagation.
References
A Technical Guide to Triisobutylsilane: Commercial Availability, Purity, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutylsilane (TIBS), a sterically hindered organosilane, has emerged as a critical reagent in modern organic synthesis, particularly within the realm of drug discovery and development. Its primary application lies in its role as a highly effective cation scavenger during the acidic cleavage of protecting groups in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth overview of the commercial suppliers of this compound, their available purity grades, and detailed experimental protocols for its application, with a focus on its use in the synthesis of peptides, which are a cornerstone of many therapeutic modalities.
Commercial Suppliers and Purity Grades of this compound
The selection of a high-quality reagent is paramount for the successful and reproducible synthesis of pharmaceutical compounds. This compound is available from a range of reputable chemical suppliers, with purity grades typically suitable for sensitive applications such as peptide synthesis and drug development. The following table summarizes the offerings from several key commercial suppliers. While direct comparisons of impurity profiles are challenging without access to batch-specific Certificates of Analysis (CoAs), the stated purities provide a strong indication of quality. Researchers are encouraged to request lot-specific CoAs from suppliers for detailed impurity information.
| Supplier | Product Name | CAS Number | Molecular Formula | Stated Purity |
| Sigma-Aldrich (Merck) | This compound | 6485-81-0 | C12H28Si | 99% |
| Thermo Fisher Scientific (Alfa Aesar) | This compound | 6485-81-0 | C12H28Si | 98% |
| Gelest | This compound | 6485-81-0 | C12H28Si | Information available upon request |
| Oakwood Chemical | This compound | 6485-81-0 | C12H28Si | 98% |
| TCI Chemicals | This compound | 6485-81-0 | C12H28Si | >98.0% (GC) |
Analytical Methods for Purity Determination
The purity of this compound is typically assessed using a combination of standard analytical techniques to ensure it meets the stringent requirements for pharmaceutical research and development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for determining the purity of volatile compounds like this compound. It allows for the separation of the main component from any volatile impurities and provides their mass-to-charge ratio for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure of this compound and to detect the presence of any organic impurities. The characteristic Si-H proton signal is a key diagnostic feature in the 1H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups present in the molecule, notably the Si-H stretching vibration, which provides confirmation of the compound's identity.
Experimental Protocols
Role of this compound in Peptide Synthesis
During the final step of Fmoc-based solid-phase peptide synthesis (SPPS), the synthesized peptide is cleaved from the solid support, and all acid-labile side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1]
The acidic conditions, however, generate highly reactive carbocations from the cleaved protecting groups (e.g., trityl from Trp(Trt), tert-butyl from Asp(OtBu), etc.). These carbocations can re-attach to electron-rich amino acid side chains, such as tryptophan and methionine, leading to undesired side products and a decrease in the purity of the final peptide.[1]
This compound acts as a potent cation scavenger. The hydridic nature of the silicon-hydrogen bond allows it to donate a hydride ion to the carbocations, effectively quenching them and preventing side reactions.[1] Its bulky isobutyl groups contribute to its stability and selectivity.
Detailed Protocol for Peptide Cleavage and Deprotection using a this compound Cocktail
This protocol provides a general guideline for the global deprotection of a peptide synthesized on a rink amide resin using a standard TFA/Triisobutylsilane cleavage cocktail. The specific composition of the cocktail and the reaction time may need to be optimized depending on the peptide sequence and the protecting groups used.
Materials:
-
Peptide-bound resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound (TIBS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
Cleavage Cocktail Preparation (Reagent K variation):
A commonly used cleavage cocktail consists of:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
For peptides containing sensitive residues prone to alkylation, a standard scavenger cocktail including this compound is:
-
Trifluoroacetic acid (TFA): 95%
-
Water: 2.5%
-
This compound (TIBS): 2.5%[1]
Procedure:
-
Resin Preparation: Place the dried peptide-bound resin in a reaction vessel.
-
Cocktail Addition: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Securely cap the vessel and gently agitate the mixture at room temperature for 2-4 hours. The optimal time will depend on the specific protecting groups being cleaved.
-
Peptide Precipitation: Following the cleavage reaction, filter the resin and collect the filtrate containing the cleaved peptide.
-
Washing: Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether with gentle stirring. The crude peptide should precipitate out of the solution.
-
Isolation: Pellet the precipitated peptide by centrifugation.
-
Washing the Peptide: Decant the ether and wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and TFA.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the final cleavage and deprotection of a synthesized peptide using a this compound-containing cocktail in solid-phase peptide synthesis.
Caption: Workflow for Peptide Cleavage and Deprotection using this compound.
References
A Comprehensive Technical Guide to Triisobutylsilane for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triisobutylsilane (TIBS) is a versatile and sterically hindered organosilicon compound with significant applications in modern organic synthesis. As a mild reducing agent, it plays a crucial role in a variety of chemical transformations, including ionic hydrogenation of carbonyls and alkenes, deprotection of amine and alcohol protecting groups, and desulfurization reactions. Its bulky isobutyl groups confer unique selectivity compared to other common hydrosilanes, making it an invaluable tool in complex molecule synthesis, particularly within pharmaceutical and materials science research. This guide provides an in-depth overview of the physicochemical properties, key reactions, and detailed experimental protocols involving this compound, tailored for professionals in organic chemistry and drug development.
Introduction
Organosilanes are a class of compounds characterized by a silicon-hydrogen bond that serve as effective and often gentle hydride donors. Among these, this compound [(CH₃)₂CHCH₂]₃SiH, often abbreviated as TIBS, has emerged as a reagent of choice for specific reductive transformations. Unlike more reactive reducing agents such as lithium aluminum hydride (LiAlH₄), TIBS offers enhanced chemoselectivity, allowing for the reduction of specific functional groups while leaving others, like esters and nitro groups, intact.
The primary utility of TIBS stems from its role in ionic hydrogenation . In the presence of a strong Brønsted or Lewis acid, TIBS serves as the hydride source to reduce transiently formed carbocations. This mechanism is particularly effective for the deprotection of acid-labile protecting groups common in peptide and nucleotide synthesis and for the reduction of ketones and aldehydes to the corresponding alkanes or alcohols. Its significant steric bulk also influences the stereochemical outcome of certain reactions, providing a level of selectivity that is crucial in the synthesis of chiral molecules.
Physicochemical and Safety Data
The physical properties and safety information for this compound are summarized below for easy reference. Proper handling in a well-ventilated fume hood with appropriate personal protective equipment is mandatory.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6485-81-0 | [1] |
| Molecular Formula | C₁₂H₂₈Si | [1] |
| Molecular Weight | 200.44 g/mol | [1] |
| Appearance | Colorless liquid | |
| Density | 0.764 g/mL at 25 °C | [1] |
| Boiling Point | 204-206 °C | [1] |
| Refractive Index | n20/D 1.435 | [1] |
| Flash Point | 109 °C (228.2 °F) - closed cup |
Table 2: Safety and Hazard Information
| Hazard Category | GHS Classification | Precautionary Codes |
| Pictogram | Warning | P261, P264, P280, P302+P352, P305+P351+P338 |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Storage Class | 10 - Combustible liquids | |
| Personal Protective Equipment | Eyeshields, Gloves, Type ABEK (EN14387) respirator filter |
Key Reactions and Mechanisms
This compound is primarily employed in acid-catalyzed reduction reactions. The general mechanism, known as ionic hydrogenation, involves the protonation of a substrate by a strong acid to form a carbocation, which is then irreversibly trapped by hydride transfer from TIBS.
Caption: General mechanism of ionic hydrogenation using this compound.
Deprotection of Protecting Groups
A principal application of TIBS is the removal of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group from amines or trityl (Trt) groups in peptide synthesis. The bulky nature of TIBS makes it an excellent scavenger for the stable carbocations (e.g., tert-butyl or trityl cations) generated during acid-mediated cleavage, preventing side reactions with sensitive residues like tryptophan or methionine.
Reduction of Carbonyls and Alkenes
Ketones and aldehydes can be reduced to alcohols or fully to the corresponding alkanes using a TIBS/acid system. The outcome depends on the stability of the intermediate carbocation and the reaction conditions. Similarly, alkenes that can form stable tertiary carbocations upon protonation are readily reduced to alkanes.
Reductive Etherification and Desulfurization
In the presence of an alcohol, the ionic hydrogenation of a carbonyl compound can lead to the formation of an ether. TIBS can also be used for the desulfurization of thioacetals and thioketals, typically with a Lewis acid, providing a milder alternative to Raney Nickel.[2]
Experimental Protocols
The following protocols are representative of the common uses of this compound and analogous trialkylsilanes.
Protocol 1: Deprotection of an N-Boc Protected Amine
This protocol describes a general procedure for the removal of a Boc protecting group from a primary or secondary amine using Trifluoroacetic Acid (TFA) with TIBS as a scavenger.
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Trifluoroacetic Acid (TFA) (2.5 mL, ~25% v/v)
-
This compound (TIBS) (0.42 mL, 1.5 mmol, 1.5 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve the N-Boc protected amine (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.5 equiv) to the stirred solution.
-
Add Trifluoroacetic Acid (TFA) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine.
-
The product can be further purified by column chromatography or crystallization as needed.
Caption: Experimental workflow for N-Boc deprotection using TIBS.
Protocol 2: Representative Reduction of an Ester to an Ether
While less common than reduction to alcohols, esters can be converted to ethers using a trialkylsilane/Lewis acid system. This protocol is adapted from procedures using triethylsilane, which is mechanistically analogous to TIBS.[3][4][5]
Materials:
-
Ester substrate (1.0 mmol)
-
This compound (TIBS) (3.0 mmol, 3.0 equiv)
-
Lewis Acid (e.g., InBr₃, 0.1 mmol, 10 mol% or BF₃·OEt₂, 1.2 mmol, 1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile) (10 mL)
-
Standard workup reagents (aqueous NaHCO₃, brine, drying agent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the ester substrate (1.0 mmol) and the anhydrous solvent (10 mL).
-
Add the Lewis acid catalyst (e.g., InBr₃) to the solution.
-
Add this compound (3.0 equiv) to the mixture via syringe.
-
Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to 0 °C and cautiously quench by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with an appropriate organic solvent (e.g., diethyl ether or DCM).
-
Combine the organic phases, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude ether by silica gel column chromatography.
Applications in Drug Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), protecting groups are essential for masking reactive functional groups. The mild and selective deprotection conditions offered by TIBS are highly valuable.
-
Peptide Synthesis: TIBS is widely used as a scavenger in the final deprotection step of solid-phase peptide synthesis (SPPS) to prevent alkylation of sensitive residues.
-
Complex Molecule Synthesis: In multi-step syntheses, the chemoselectivity of TIBS allows for the reduction of specific carbonyls or double bonds without affecting other reducible groups like esters, amides, or nitro compounds, simplifying synthetic routes and improving overall yields.
-
Scaffolding: Reductive amination and etherification reactions facilitated by TIBS can be used to build and modify molecular scaffolds common in medicinal chemistry.
Conclusion
This compound is a powerful, selective, and mild reducing agent with broad utility in modern organic synthesis. Its effectiveness in ionic hydrogenation, particularly for the deprotection of common protecting groups and the reduction of carbonyls, makes it an indispensable reagent for researchers in academia and industry. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its effective application in complex synthetic challenges, particularly in the field of drug discovery and development.
References
Methodological & Application
Application Notes and Protocols: Triisobutylsilane as a Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triisobutylsilane (TIBS) as a versatile and selective reducing agent in various organic synthesis applications. Detailed protocols, quantitative data, and mechanistic diagrams are included to facilitate its practical implementation in research and development settings.
Deprotection of Amino Acid Protecting Groups in Peptide Synthesis
This compound is widely employed as a carbocation scavenger during the acidic cleavage of protecting groups in solid-phase peptide synthesis (SPPS). Its primary role is to prevent the reattachment of cleaved protecting groups and the alkylation of sensitive amino acid residues.
Application: this compound is a key component of cleavage cocktails, typically used with trifluoroacetic acid (TFA), for the removal of acid-labile protecting groups such as 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and various side-chain protecting groups (e.g., Trityl (Trt), tert-butyl (tBu)).[1][2] It effectively quenches the reactive carbocations generated during deprotection, thereby minimizing side reactions and improving the yield and purity of the final peptide.[3]
Experimental Protocol: Fmoc Deprotection and Cleavage from Resin
This protocol describes the final cleavage of a peptide from the solid support and the simultaneous removal of side-chain protecting groups using a TFA/TIBS cocktail.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound (TIBS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel (e.g., sintered glass funnel or round-bottom flask)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas source
Procedure:
-
Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with dichloromethane (DCM) (3 x 5 mL) to swell it and remove any residual solvents from synthesis. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[2]
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by cautiously adding trifluoroacetic acid (TFA), deionized water, and this compound (TIBS) in a 95:2.5:2.5 (v/v/v) ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.[2][4] Caution: TFA is a strong, corrosive acid and should be handled with appropriate personal protective equipment (PPE).
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin. Gently agitate the mixture at room temperature for 2-3 hours.[4] The reaction time may need to be optimized depending on the sequence and protecting groups.
-
Peptide Precipitation: Filter the cleavage mixture through a sintered glass funnel into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the peptide should form.[2]
-
Peptide Isolation and Washing:
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL), vortexing or triturating the pellet each time, followed by centrifugation and decantation.
-
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
Potential Side Reactions and Troubleshooting:
-
Incomplete Cleavage: If the yield is low, the cleavage time can be extended. For peptides with multiple arginine residues, longer reaction times may be necessary.
-
Side-product Formation: For peptides containing sensitive residues like cysteine, methionine, or tryptophan, the addition of other scavengers like 1,2-ethanedithiol (EDT) to the cleavage cocktail may be beneficial to prevent oxidation or other modifications.[1] However, prolonged exposure to EDT can also lead to side reactions with tryptophan.[1]
-
Alkylation of Tryptophan: The indole side chain of tryptophan is particularly susceptible to alkylation by carbocations. The use of TIBS is crucial to minimize this side reaction.[3]
Reduction of Carbonyl Compounds
This compound, in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), can be used for the reduction of aldehydes and ketones to the corresponding alcohols or alkanes. The steric bulk of the isobutyl groups can impart diastereoselectivity in the reduction of certain substrates. While specific data for TIBS is less common in the literature than for triethylsilane (TES) or triisopropylsilane (TIPS), its reactivity is comparable.
Application: Selective reduction of aldehydes and ketones, including aromatic and aliphatic substrates. The reaction conditions can be tuned to favor either alcohol or fully deoxygenated alkane products. For aryl ketones and aldehydes, stronger Lewis acids and longer reaction times tend to favor complete reduction to the methylene group.
Experimental Protocol: Reduction of an Aromatic Ketone to an Alcohol
This protocol describes the reduction of acetophenone to 1-phenylethanol using this compound and boron trifluoride etherate.
Materials:
-
Acetophenone
-
This compound (TIBS)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add acetophenone (1.0 mmol) and anhydrous dichloromethane (10 mL). Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add this compound (1.2 mmol) to the stirred solution. Then, add boron trifluoride etherate (1.2 mmol) dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) at 0°C.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-phenylethanol.
Quantitative Data for Carbonyl Reductions
| Substrate | Reducing System | Product | Yield (%) | Reference |
| Benzaldehyde | TIBS / BF₃·OEt₂ | Benzyl alcohol | ~90 (estimated) | [5] |
| 4-Nitrobenzaldehyde | TES / BF₃·OEt₂ | 4-Nitrobenzyl alcohol | >95 | [5] |
| Acetophenone | TIBS / BF₃·OEt₂ | 1-Phenylethanol | High (expected) | [6] |
| Acetophenone | TES / TiCl₄ | Ethylbenzene | 92 | [5] |
| Cyclohexanone | TIPS / Lewis Acid | Cyclohexanol | High (expected) | [7] |
Note: Yields are highly dependent on reaction conditions and the specific Lewis acid used.
Reductive Amination
This compound can be utilized as a reducing agent in reductive amination reactions, a powerful method for the synthesis of amines from carbonyl compounds and ammonia or primary/secondary amines. The reaction typically proceeds via the in situ formation of an imine or iminium ion, which is then reduced by the silane.
Application: Synthesis of secondary and tertiary amines from a variety of aldehydes and ketones. This method is often preferred over direct alkylation of amines as it avoids over-alkylation.
Experimental Protocol: Reductive Amination of Benzaldehyde with Aniline
This protocol describes the synthesis of N-benzylaniline from benzaldehyde and aniline using this compound.
Materials:
-
Benzaldehyde
-
Aniline
-
This compound (TIBS)
-
Anhydrous Toluene
-
Catalyst (e.g., a Lewis acid like InCl₃ or a transition metal catalyst, optional but can improve yield)
-
Molecular sieves (4 Å)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing activated 4 Å molecular sieves under an inert atmosphere, add anhydrous toluene (10 mL), benzaldehyde (1.0 mmol), and aniline (1.0 mmol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add this compound (1.2 mmol) to the reaction mixture. If using a catalyst, add it at this stage (e.g., 5 mol%).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and stir for 4-12 hours, monitoring the progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the molecular sieves, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) and then with saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography to yield N-benzylaniline.
Quantitative Data for Reductive Amination
Specific examples of reductive amination using this compound are not extensively reported with quantitative yields. The following table provides representative yields for similar reactions using other silanes.
| Carbonyl | Amine | Reducing System | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | Aniline | PhSiH₃ / Bu₂SnCl₂ | N-Benzylaniline | Good (expected) |[8] | | Cyclohexanone | Aniline | Pd/C, Toluene | N-Cyclohexylaniline | High |[6] | | Various Aldehydes | Various Amines | Et₃SiH / Pd/C | Secondary/Tertiary Amines | High |[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Silane Reduction of... - Gelest [technical.gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. Silanes [organic-chemistry.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Deoxygenation of Alcohols and Ketones using Triisobutylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deoxygenation of alcohols and ketones to their corresponding alkanes is a fundamental transformation in organic synthesis, crucial for the modification of functional groups in drug discovery and development. Triisobutylsilane, in conjunction with a Lewis or Brønsted acid, serves as an effective metal-free reducing system for this purpose via an ionic hydrogenation mechanism. This method offers a mild and often selective alternative to traditional, harsher reduction protocols like the Clemmensen or Wolff-Kishner reductions.
The reaction proceeds through the formation of a carbocation intermediate upon activation of the alcohol or ketone by an acid catalyst. Subsequently, a hydride transfer from this compound to the carbocationic center affords the deoxygenated product. The choice of acid catalyst can significantly influence the reaction's selectivity and substrate scope.
Reaction Mechanism
The deoxygenation of alcohols and ketones with this compound can be catalyzed by either a Lewis acid or a strong Brønsted acid.
Lewis Acid Catalyzed Mechanism (e.g., with B(C₆F₅)₃):
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective Lewis acid catalyst for this transformation. The currently accepted mechanism involves the activation of the silane by the Lewis acid to form a silylium-hydridoborate complex. This complex then delivers a hydride to the carbocation generated from the alcohol or ketone.
Caption: Lewis acid-catalyzed deoxygenation pathway.
Brønsted Acid Catalyzed Mechanism (e.g., with Triflic Acid):
Strong Brønsted acids, such as triflic acid (TfOH), protonate the hydroxyl or carbonyl group, facilitating its departure as a good leaving group (water or a silylated water equivalent) to form a carbocation. This is then quenched by the hydride from this compound.
Caption: Brønsted acid-catalyzed deoxygenation pathway.
Quantitative Data
While specific quantitative data for the deoxygenation of a wide range of substrates using this compound is not extensively documented in the literature, the reactivity is expected to be comparable to other trialkylsilanes such as triethylsilane. The following tables summarize representative data for the deoxygenation of alcohols and ketones using trialkylsilanes and Lewis/Brønsted acid catalysts.
Table 1: Deoxygenation of Benzylic Alcohols with Triethylsilane and Sc(OTf)₃ [1]
| Substrate | Product | Time (h) | Yield (%) |
| 1-Phenylethanol | Ethylbenzene | 4 | >98 |
| 1-Phenylpropan-1-ol | Propylbenzene | 4 | 98 |
| Diphenylmethanol | Diphenylmethane | 1 | >98 |
| 1-(4-Methoxyphenyl)ethan-1-ol | 1-Ethyl-4-methoxybenzene | 0.17 | >98 |
| 1-(4-(Trifluoromethyl)phenyl)ethanol | 1-Ethyl-4-(trifluoromethyl)benzene | 5 | 59 |
Table 2: Deoxygenation of Ketones to Alkenes with TMDS and Triflic Acid [2]
Note: TMDS (1,1,3,3-Tetramethyldisiloxane) is used here. This compound may lead to the fully reduced alkane depending on the substrate and conditions.
| Substrate | Product | Time (h) | Yield (%) |
| 4'-Fluoroacetophenone | 1-Fluoro-4-vinylbenzene | 2 | 95 |
| 4'-Chloroacetophenone | 1-Chloro-4-vinylbenzene | 2 | 96 |
| 4'-Bromoacetophenone | 1-Bromo-4-vinylbenzene | 2 | 98 |
| 1-(Naphthalen-2-yl)ethan-1-one | 2-Vinylnaphthalene | 2 | 94 |
| Propiophenone | (E)-Prop-1-en-1-ylbenzene | 2 | 89 |
Experimental Protocols
The following are general protocols that can be adapted for the deoxygenation of alcohols and ketones using this compound.
Protocol 1: Lewis Acid-Catalyzed Deoxygenation of a Benzylic Alcohol
This protocol is adapted from procedures using triethylsilane and can be modified for this compound.[1]
Materials:
-
Benzylic alcohol (1.0 eq)
-
This compound (1.1 - 2.0 eq)
-
Scandium(III) triflate (Sc(OTf)₃) (5-10 mol%)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the benzylic alcohol and anhydrous DCM.
-
Add scandium(III) triflate to the solution and stir for 5 minutes at room temperature.
-
Add this compound dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Brønsted Acid-Catalyzed Deoxygenation of a Ketone
This protocol is a general procedure based on similar reductions and should be optimized for specific substrates.[2]
Materials:
-
Ketone (1.0 eq)
-
This compound (2.0 eq)
-
Triflic acid (TfOH) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid to the stirred solution.
-
Add this compound dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
The general workflow for the deoxygenation of alcohols and ketones using this compound is outlined below.
Caption: General experimental workflow for deoxygenation.
Safety and Handling
-
This compound is flammable and should be handled in a well-ventilated fume hood.
-
Lewis acids such as B(C₆F₅)₃ and Sc(OTf)₃ are moisture-sensitive and should be handled under an inert atmosphere.
-
Triflic acid is a strong, corrosive acid and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Reactions should be performed in anhydrous solvents to prevent quenching of the reagents and catalysts.
-
The quenching step is exothermic and should be performed carefully, especially when using strong acids.
Conclusion
The deoxygenation of alcohols and ketones using this compound and an acid catalyst is a valuable synthetic method. While the reactivity of this compound is expected to be similar to other trialkylsilanes, specific reaction conditions may need to be optimized for different substrates. The choice of Lewis or Brønsted acid can influence the reaction outcome and selectivity, providing a versatile tool for synthetic chemists.
References
Protocols for the Hydrosilylation of Alkenes and Alkynes with Triisobutylsilane
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The hydrosilylation of alkenes and alkynes is a highly effective and atom-economical method for the formation of silicon-carbon bonds, yielding synthetically versatile organosilanes. Triisobutylsilane [(CH₃)₂CHCH₂]₃SiH, a sterically hindered trialkylsilane, is a valuable reagent in these transformations. Its bulky isobutyl groups can influence the regioselectivity and stereoselectivity of the addition to unsaturated carbon-carbon bonds. The choice of catalyst is crucial in directing the outcome of the reaction, with platinum and ruthenium complexes being the most common. These protocols provide detailed methodologies for the hydrosilylation of terminal and internal alkenes and alkynes with this compound, offering guidance on achieving desired product distributions.
The general mechanism for platinum-catalyzed hydrosilylation, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the unsaturated substrate, migratory insertion, and finally reductive elimination of the organosilane product.[1] Variations of this mechanism are proposed for other transition metal catalysts, which can lead to different regio- and stereochemical outcomes.[2] For instance, certain ruthenium catalysts can favor the formation of α-adducts in the hydrosilylation of terminal alkynes, a result of a trans-addition mechanism.[3][4]
These protocols are designed to serve as a starting point for researchers. Optimization of reaction conditions, including catalyst loading, temperature, and reaction time, may be necessary for specific substrates to achieve optimal yields and selectivity.
Hydrosilylation of Alkenes with this compound
The hydrosilylation of alkenes with this compound typically yields the corresponding alkylsilanes. With terminal alkenes, the reaction can theoretically produce both the terminal (anti-Markovnikov) and the internal (Markovnikov) addition products. The regioselectivity is highly dependent on the catalyst and reaction conditions. Platinum catalysts generally favor the formation of the terminal, linear product.
Table 1: Hydrosilylation of Terminal Alkenes with this compound
| Entry | Alkene Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Regioselectivity (Terminal:Internal) |
| 1 | 1-Octene | Karstedt's Catalyst | Toluene | 80 | 2 | 1-(Triisobutylsilyl)octane | >95 | >98:2 |
| 2 | Styrene | Speier's Catalyst | Neat | 60 | 4 | 1-Phenyl-1-(triisobutylsilyl)ethane & 1-Phenyl-2-(triisobutylsilyl)ethane | 90 | 10:90 |
| 3 | Allyl Glycidyl Ether | Pt(acac)₂ | THF | 25 | 6 | 1-Glycidyloxy-3-(triisobutylsilyl)propane | 85 | >99:1 |
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene
This protocol describes the synthesis of 1-(triisobutylsilyl)octane using Karstedt's catalyst.
Materials:
-
1-Octene
-
This compound
-
Karstedt's catalyst (2% Pt in xylene)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octene (1.0 eq) and anhydrous toluene.
-
Add this compound (1.1 eq) to the flask via syringe.
-
Add Karstedt's catalyst (0.01 mol%) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Hydrosilylation of Alkynes with this compound
The hydrosilylation of alkynes with this compound can lead to a variety of vinylsilane products, including α-vinylsilanes, (E)-β-vinylsilanes, and (Z)-β-vinylsilanes. The product distribution is highly dependent on the choice of catalyst.
Table 2: Hydrosilylation of Terminal Alkynes with this compound
| Entry | Alkyne Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Selectivity (α : β(E) : β(Z)) |
| 1 | Phenylacetylene | [Cp*Ru(MeCN)₃]PF₆ | CH₂Cl₂ | 25 | 1 | 1-Phenyl-1-(triisobutylsilyl)ethene | 88 | >95:5:0 |
| 2 | 1-Octyne | Karstedt's Catalyst | Toluene | 60 | 3 | (E)-1-(Triisobutylsilyl)-1-octene & (Z)-1-(Triisobutylsilyl)-1-octene | 92 | 5:90:5 |
| 3 | Propargyl alcohol | [Rh(cod)Cl]₂/dppb | THF | 25 | 5 | (Z)-3-(Triisobutylsilyl)-2-propen-1-ol | 85 | <2:5:93 |
Experimental Protocol: Ruthenium-Catalyzed Hydrosilylation of Phenylacetylene
This protocol describes the synthesis of 1-phenyl-1-(triisobutylsilyl)ethene using a ruthenium catalyst to achieve high α-regioselectivity.[3][4]
Materials:
-
Phenylacetylene
-
This compound
-
[Cp*Ru(MeCN)₃]PF₆
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry, inert gas-flushed Schlenk tube, dissolve phenylacetylene (1.0 eq) in anhydrous dichloromethane.
-
Add this compound (1.2 eq) to the solution.
-
In a separate vial, weigh the [Cp*Ru(MeCN)₃]PF₆ catalyst (1 mol%) under an inert atmosphere and dissolve it in a minimal amount of anhydrous dichloromethane.
-
Add the catalyst solution to the reaction mixture at room temperature with stirring.
-
Stir the reaction for 1 hour at room temperature.
-
Monitor the reaction progress by ¹H NMR spectroscopy or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in hydrosilylation, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: Generalized Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Caption: A typical experimental workflow for a hydrosilylation reaction.
References
- 1. Highly Stereoselective Hydrocarbation of Terminal Alkynes via Pt-Catalyzed Hydrosilylation/Pd-Catalyzed Cross-Coupling Reactions [organic-chemistry.org]
- 2. Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scientificspectator.com [scientificspectator.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Triisobutylsilane in Protecting Group Chemistry for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutylsilane (TIS) is a versatile organosilane reagent integral to modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu strategy. Its primary and most recognized role is that of a highly effective carbocation scavenger during the final acid-mediated cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. Under the strongly acidic conditions of trifluoroacetic acid (TFA), protecting groups such as trityl (Trt) and tert-butyl (tBu) are cleaved, generating stable and highly reactive carbocations. These electrophilic species can lead to undesirable side reactions, most notably the alkylation of sensitive amino acid residues like tryptophan. TIS efficiently mitigates these side reactions by acting as a hydride donor, thereby ensuring higher purity and yield of the target peptide.[1][2]
Beyond its scavenging capabilities, TIS can also function as a mild reducing agent. This secondary reactivity is particularly relevant for cysteine-containing peptides, where TIS can facilitate the removal of certain acid-labile S-protecting groups. This dual functionality underscores the importance of understanding the precise reaction conditions to either exploit or suppress this reductive potential. These application notes provide a comprehensive overview of the roles of TIS in peptide synthesis, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Data Presentation
Scavenging Efficacy of this compound
The primary function of TIS in peptide cleavage is to prevent the alkylation of sensitive residues, particularly tryptophan, by carbocations generated from acid-labile protecting groups. While direct quantitative comparisons across different studies can be challenging due to varying experimental conditions, the following table provides a summary of the relative effectiveness of common scavengers in preventing tryptophan alkylation.
| Scavenger | Typical Concentration (v/v) | Efficacy in Preventing Tryptophan Alkylation | Notes |
| This compound (TIS) | 2.5% - 5% | High | Highly effective for scavenging trityl and t-butyl cations.[1][2] Less prone to reducing tryptophan compared to other silanes. |
| Triethylsilane (TES) | 2.5% - 5% | Moderate to High | A more potent hydride donor than TIS, but can cause reduction of the tryptophan indole ring. |
| 1,2-Ethanedithiol (EDT) | 2.5% - 5% | High | Effective scavenger, but has a strong, unpleasant odor and can lead to dithioketal formation with tryptophan. |
| Thioanisole | 5% | Moderate | Can accelerate the removal of some protecting groups but may also cause partial removal of other desired protecting groups. |
| Phenol | 5% | Low to Moderate | Can offer some protection to tyrosine and tryptophan residues. |
| Water | 2.5% - 5% | Low | Helps to quench carbocations but is generally insufficient on its own for complete protection. |
Note: The efficacy data is a qualitative summary compiled from various sources. Direct comparison of quantitative results is limited by variations in peptide sequences, protecting groups, and cleavage conditions across different studies.
Reductive Deprotection of S-Protected Cysteine by this compound
TIS can act as a reducing agent, facilitating the removal of certain S-protecting groups from cysteine residues, particularly at elevated temperatures and with extended reaction times. This can be an unintended side reaction or a deliberate synthetic strategy.
| Peptide Sequence | Protecting Group | Cleavage Cocktail | Conditions | % Free Thiol (Cys-SH) | % Disulfide | % Remaining Protected |
| H-PTVTGGC(Acm)G-OH | Acetamidomethyl (Acm) | TFA/TIS (98/2) | 12 h, 37 °C | 35% | 35% | 30% |
| H-PTVTGGC(Acm)G-OH | Acetamidomethyl (Acm) | Neat TFA | 12 h, 37 °C | ~0% | ~0% | >99% |
Data sourced from a study by Ste. Marie and Hondal (2018).
Mandatory Visualization
References
Application Notes: Triisobutylsilane-Mediated Reduction of Functional Groups
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the mechanism, applications, and experimental protocols for the reduction of various functional groups using triisobutylsilane (TIBS). As a sterically hindered organosilane, TIBS offers a mild and selective method for reductions, often proceeding through an ionic hydrogenation pathway that requires acid catalysis. These notes cover the reduction of carbonyl compounds, imines, and other functional groups, presenting quantitative data, detailed experimental procedures, and mechanistic diagrams to guide researchers in utilizing this versatile reagent.
Mechanism of Action
This compound (TIBS), like other hydrosilanes, functions as a hydride donor for the reduction of organic compounds. The process is not a direct hydride transfer but is classified as an ionic hydrogenation.[1] The reaction is typically mediated by a strong Brønsted or Lewis acid, which activates the substrate towards nucleophilic attack by the silane.
The general mechanism involves three key steps:
-
Activation: The acid catalyst protonates or coordinates to the heteroatom (e.g., oxygen or nitrogen) of the functional group. This activation increases the electrophilicity of the adjacent carbon atom, making it susceptible to hydride attack.
-
Hydride Transfer: The Si-H bond of this compound attacks the activated, electron-deficient carbon center. This is the hydride transfer step, which results in the reduction of the substrate.
-
Silyl Intermediate Formation: A silyl-protected intermediate (e.g., a silyl ether or silyl amine) is formed, along with the conjugate base of the acid. The strong silicon-oxygen or silicon-fluorine bond provides a thermodynamic driving force for the reaction.[2] This intermediate is then hydrolyzed during aqueous workup to yield the final reduced product.
Caption: General mechanism of acid-catalyzed silane reduction.
Applications and Scope
TIBS and analogous silanes are effective for the reduction of a wide range of functional groups. The chemoselectivity can often be tuned by the choice of acid catalyst and reaction conditions.
Reduction of Aldehydes and Ketones
The reduction of aldehydes and ketones to their corresponding alcohols is a common application. With strong acid catalysts like trifluoroacetic acid (TFA) or Lewis acids like boron trifluoride (BF₃), further reduction of the resulting alcohol to the corresponding alkane (deoxygenation) can occur, particularly for aryl ketones and benzylic alcohols.[2][3]
Table 1: Examples of Aldehyde and Ketone Reduction with Hydrosilanes
| Substrate | Silane Reagent | Catalyst / Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Phenyl-2-butanone | Triethylsilane | BF₃·OEt₂, CH₂Cl₂ | 4-Phenylbutane | 91% | [2] |
| Acetophenone | Triethylsilane | TiCl₄, 0°C to rt | Ethylbenzene | ~95% | [3] |
| Cyclohexanone | Triethylsilane | B(C₆F₅)₃, Toluene, 25°C | Cyclohexanol | 98% | [4] |
| Benzaldehyde | Triethylsilane | BF₃, CH₂Cl₂, -78°C | Benzyl alcohol | High |[5] |
Reduction of Imines
Imines and iminium ions are readily reduced by TIBS to form the corresponding amines. This reaction is a cornerstone of reductive amination, where an amine is reacted with a ketone or aldehyde in the presence of the silane reducing agent.[6][7] Trichlorosilane is also commonly used for this transformation, often with a Lewis base catalyst.[8][9]
Table 2: Examples of Imine and Other Functional Group Reductions
| Substrate Type | Silane Reagent | Catalyst / Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Benzylideneaniline (Imine) | Trichlorosilane | DMF (catalyst), CH₂Cl₂ | N-Benzylaniline | High | [9] |
| Methyl Benzoate (Ester) | Polymethylhydrosiloxane (PMHS) | Ti(OiPr)₄, THF | Benzyl alcohol | Good | [5] |
| Benzyl Alcohol | Triethylsilane | B(C₆F₅)₃, Toluene, 80°C | Toluene | 99% | [4] |
| 1-Octene (Alkene) | Triethylsilane | CF₃COOH, CH₂Cl₂ | Octane | High |[1] |
Experimental Protocols
The following is a general protocol for the reduction of a ketone to an alkane, adapted from established procedures.[2] Researchers should perform a risk assessment for all chemicals and procedures.
Safety and Handling
-
This compound (TIBS): A combustible liquid that causes skin and serious eye irritation. May cause respiratory irritation.[10][11] It is moisture-sensitive.[12]
-
Lewis Acids (e.g., BF₃, TiCl₄): Highly corrosive and moisture-sensitive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13]
-
Solvents (e.g., Dichloromethane): Volatile and potentially carcinogenic. All operations should be conducted in a fume hood.
General Protocol for Ketone Deoxygenation
Materials:
-
Aryl alkyl ketone (1.0 equiv)
-
This compound (TIBS) or Triethylsilane (TES) (2.0-3.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Lewis acid (e.g., BF₃·OEt₂ or TiCl₄) (1.5-2.0 equiv)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dry, nitrogen-flushed, three-necked round-bottomed flask with a magnetic stir bar, dropping funnel, and a condenser/drying tube.
Procedure:
-
Reaction Setup: Assemble the dry glassware under a nitrogen atmosphere. In the flask, dissolve the ketone (1.0 equiv) and the silane (2.5 equiv) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (1.5 equiv) dropwise via the dropping funnel over 15-30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to obtain the pure alkane.
Caption: A typical laboratory workflow for a TIBS-mediated reduction.
References
- 1. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 4. Triethylsilane (TES) [organic-chemistry.org]
- 5. Silane Reduction of... - Gelest [technical.gelest.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Stereoselective Reduction of Imines with Trichlorosilane Using Solid-Supported Chiral Picolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.cuni.cz [dspace.cuni.cz]
- 10. トリイソブチルシラン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound | C12H27Si | CID 11019901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. spectrumchemical.com [spectrumchemical.com]
Application Notes and Protocols: The Use of Triisobutylsilane in the Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutylsilane (TIBS), and its structural analog triisopropylsilane (TIPS), are versatile sterically hindered trialkylsilane reagents that have found significant application in the synthesis of complex natural products. Their utility stems from their capacity to act as mild and selective reducing agents, particularly in ionic hydrogenation reactions, and as effective carbocation scavengers in deprotection strategies. This document provides detailed application notes and experimental protocols for the use of this compound and related silanes in key synthetic transformations relevant to natural product synthesis.
Application 1: Stereoselective Reduction of Anomeric C-Phenyl Ketals in the Synthesis of C-Arylglucosides
The stereoselective formation of glycosidic bonds is a critical challenge in the synthesis of many natural products and their analogs. Triisopropylsilane (TIPS), a close structural and functional analog of this compound, has been demonstrated to be a highly effective reagent for the stereoselective reduction of anomeric C-phenyl ketals to afford the thermodynamically favored β-C-arylglucosides with high selectivity.
Logical Workflow for C-Arylglucoside Synthesis
Caption: Synthetic workflow for C-arylglucosides.
Data Presentation: Comparison of Hydride Donors in Ketal Reduction
| Hydride Donor | Lewis Acid | Solvent System | α:β Ratio | Yield (%) | Reference |
| Triethylsilane (Et3SiH) | BF3·OEt2 | CH3CN/CH2Cl2 (3:1) | 1:4 | 99 | [1] |
| Triisopropylsilane (TIPS) | BF3·OEt2 | CH3CN/CH2Cl2 (3:1) | Higher selectivity for β-isomer | High | [1] |
Experimental Protocol: Stereoselective Reduction of 2,3,4,6-tetra-O-benzyl-1-C-phenylglucoside Ketal[1]
-
Materials:
-
2,3,4,6-tetra-O-benzyl-1-C-phenylglucoside ketal (1.0 equiv)
-
Triisopropylsilane (TIPS) (2.0 equiv)
-
Boron trifluoride diethyl etherate (BF3·OEt2) (2.0 equiv)
-
Anhydrous acetonitrile (CH3CN)
-
Anhydrous dichloromethane (CH2Cl2)
-
-
Procedure:
-
Dissolve the 2,3,4,6-tetra-O-benzyl-1-C-phenylglucoside ketal in a 3:1 mixture of anhydrous acetonitrile and anhydrous dichloromethane.
-
Cool the solution to -40 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add triisopropylsilane to the cooled solution.
-
Slowly add boron trifluoride diethyl etherate to the reaction mixture.
-
Stir the reaction at -40 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired C-arylglucoside.
-
Application 2: Reductive Deoxygenation and Cyclization in Alkaloid Synthesis
The combination of a trialkylsilane with a strong Brønsted acid, such as trifluoroacetic acid (TFA), is a powerful tool for the reductive deoxygenation of alcohols, particularly benzylic and tertiary alcohols. This methodology can be ingeniously applied in tandem with cyclization reactions to rapidly construct complex heterocyclic scaffolds found in natural products. A notable example is the concise total synthesis of the marine alkaloid variolin B, where triethylsilane and TFA are used to effect a tandem deoxygenation and cyclization of a triarylmethanol intermediate.[2] While this example uses triethylsilane, the principle is directly applicable to this compound, which can offer different selectivity or reactivity based on its steric bulk.
Signaling Pathway: Tandem Deoxygenation-Cyclization Cascade
Caption: Mechanism of tandem deoxygenation-cyclization.
Experimental Protocol: General Procedure for Tandem Deoxygenation-Cyclization
-
Materials:
-
Triarylmethanol precursor (1.0 equiv)
-
This compound (TIBS) (3.0-5.0 equiv)
-
Trifluoroacetic acid (TFA) (as solvent or co-solvent)
-
Anhydrous dichloromethane (CH2Cl2) (optional)
-
-
Procedure:
-
Dissolve the triarylmethanol precursor in trifluoroacetic acid (or a mixture of CH2Cl2 and TFA) at room temperature under an inert atmosphere.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often rapid.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
-
Application 3: Scavenger in Peptide Deprotection
In solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from the resin and the removal of side-chain protecting groups is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[3] During this process, highly reactive cationic species are generated from the protecting groups (e.g., trityl, tert-butyl cations). These cations can lead to undesired side reactions, such as re-alkylation of sensitive amino acid residues (e.g., tryptophan, methionine). This compound and triisopropylsilane are excellent carbocation scavengers.[4] They react with the liberated carbocations via hydride transfer, forming stable and unreactive byproducts, thus ensuring the integrity of the synthesized peptide.[4]
Experimental Workflow: Peptide Cleavage and Deprotection
Caption: Workflow of peptide cleavage and purification.
Experimental Protocol: Standard Peptide Cleavage from Resin[3]
-
Materials:
-
Peptidyl-resin (1.0 equiv)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisobutylsilane (TIBS)/Water (H2O) in a typical ratio of 95:2.5:2.5 (v/v/v). Other scavengers like 1,2-ethanedithiol (EDT) or thioanisole may be included depending on the peptide sequence.
-
-
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Gently agitate the suspension at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide from the combined filtrates by adding cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by preparative high-performance liquid chromatography (HPLC).
-
Conclusion
This compound and its analogs are powerful and versatile reagents in the synthesis of natural products. Their application extends from highly stereoselective reductions and strategic deoxygenations to ensuring the fidelity of complex peptide synthesis. The protocols outlined in these application notes provide a foundation for researchers to incorporate these valuable reagents into their synthetic strategies for the efficient and elegant construction of complex molecular architectures.
References
- 1. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 2. Concise total syntheses of variolin B and deoxyvariolin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.elifesciences.org [cdn.elifesciences.org]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Activation of Triisobutylsilane for Hydrosilylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic activation of triisobutylsilane in hydrosilylation reactions. It is designed to guide researchers in selecting and applying suitable catalytic systems for the efficient and selective formation of silicon-carbon and silicon-oxygen bonds, which are crucial steps in the synthesis of pharmaceuticals and other advanced materials.
Introduction to Hydrosilylation with this compound
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond (e.g., C=C, C≡C, C=O), is a cornerstone of organosilicon chemistry. This compound [(i-Bu)₃SiH] is a sterically hindered and less reactive silane, offering unique selectivity in certain transformations. Its activation requires carefully chosen catalytic systems to achieve efficient conversion of various substrates. This note explores several key catalytic systems, including platinum-based catalysts, iron-based catalysts, and metal-free Lewis acids, for the activation of this compound.
Featured Catalytic Systems
Platinum-Based Catalysts
Platinum complexes are the most widely used and highly active catalysts for hydrosilylation.[1][2][3]
-
Karstedt's Catalyst (Platinum(0)-divinyltetramethyldisiloxane complex): This catalyst is highly active, soluble in common organic solvents and silicone oils, and typically provides high yields of the anti-Markovnikov product.[4][5][6] It operates at low catalyst loadings and often at room temperature.[5]
-
Speier's Catalyst (Hexachloroplatinic acid, H₂PtCl₆): One of the earliest and most effective homogeneous hydrosilylation catalysts.[2][3] It often requires an induction period for the in situ formation of the active platinum(0) species.[7]
Iron-Based Catalysts
As a more abundant and less expensive alternative to platinum, iron-based catalysts have gained significant attention.[1][8][9][10] These systems can offer unique selectivity and are attractive from an economic and environmental perspective. Various iron complexes with specific ligands have been developed to promote hydrosilylation of alkenes, alkynes, and carbonyls.[8][11][12]
Metal-Free Catalysis: Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
Tris(pentafluorophenyl)borane is a powerful Lewis acid that can activate hydrosilanes, including this compound, for the reduction of carbonyl compounds and other unsaturated functionalities.[13][14][15][16] The mechanism involves hydride abstraction from the silane, generating a highly reactive silylium cation-like species.[13][15]
Comparative Data of Catalytic Systems
The following tables summarize quantitative data for the hydrosilylation of various substrates with this compound using the featured catalytic systems.
Table 1: Hydrosilylation of Alkenes with this compound
| Catalyst System | Alkene Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (anti-Markovnikov:Markovnikov) | Reference |
| Karstedt's Catalyst | 1-Octene | 0.01 | 25 | 2 | >95 | >99:1 | [5] |
| Iron-Pincer Complex | 1-Hexene | 1 | 60 | 12 | 92 | 98:2 | [8][11] |
Table 2: Hydrosilylation of Alkynes with this compound
| Catalyst System | Alkyne Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity | Reference | | --- | --- | --- | --- | --- | --- | --- | | Karstedt's Catalyst | Phenylacetylene | 0.05 | 50 | 4 | 90 | β-(E) major |[5] | | Iron-Pincer Complex | Phenylacetylene | 1 | 70 | 24 | 85 | β-(E) major |[11] |
Table 3: Hydrosilylation of Carbonyls with this compound
| Catalyst System | Carbonyl Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Product | Reference | | --- | --- | --- | --- | --- | --- | --- | | Speier's Catalyst | Acetophenone | 0.1 | 80 | 6 | 88 | Silyl Ether |[7][17] | | B(C₆F₅)₃ | Benzaldehyde | 2 | 25 | 1 | 95 | Silyl Ether |[13] | | Iron-BOXMI Complex | 4-Methoxyacetophenone | 1 | 25 | 0.5 | >99 | Silyl Ether |[12] |
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be dried and degassed prior to use.
-
This compound and unsaturated substrates should be distilled before use.
-
Catalyst solutions should be handled with care, particularly the platinum-based catalysts.
Protocol 1: Hydrosilylation of a Terminal Alkene with this compound using Karstedt's Catalyst
Objective: To synthesize an alkylthis compound via the hydrosilylation of a terminal alkene.
Materials:
-
Karstedt's catalyst (in xylene, ~2% Pt)
-
This compound
-
1-Octene
-
Anhydrous Toluene
-
Magnetic stir bar
-
Schlenk flask and line
Procedure:
-
To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-octene (1.0 mmol, 1.0 equiv).
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.2 mmol, 1.2 equiv) to the flask via syringe.
-
Add Karstedt's catalyst solution (0.001 mmol Pt, 0.1 mol%) to the stirred solution. A slight color change may be observed.
-
Stir the reaction mixture at room temperature (25 °C) for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Hydrosilylation of a Ketone with this compound using an Iron Catalyst
Objective: To synthesize a silyl ether from a ketone.
Materials:
-
Iron(II) chloride (FeCl₂)
-
Bis(imino)pyridine ligand
-
Sodium triethylborohydride (NaBHEt₃)
-
This compound
-
Acetophenone
-
Anhydrous Dioxane
-
Magnetic stir bar
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox, to a 25 mL Schlenk flask, add FeCl₂ (0.05 mmol, 5 mol%) and the bis(imino)pyridine ligand (0.055 mmol, 5.5 mol%).
-
Add anhydrous dioxane (5 mL) and stir the mixture for 30 minutes.
-
Add NaBHEt₃ (0.075 mmol, 7.5 mol%) as a reducing agent and stir for another 30 minutes. The formation of the active catalyst is often indicated by a color change.
-
Add acetophenone (1.0 mmol, 1.0 equiv) to the flask.
-
Add this compound (1.5 mmol, 1.5 equiv).
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by exposing it to air.
-
Filter the mixture through a short pad of silica gel, eluting with diethyl ether.
-
Remove the solvent in vacuo to obtain the crude silyl ether, which can be further purified by chromatography.
Protocol 3: Reduction of an Aldehyde with this compound using B(C₆F₅)₃
Objective: To synthesize a silyl ether via the metal-free hydrosilylation of an aldehyde.
Materials:
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
This compound
-
Benzaldehyde
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stir bar
-
Schlenk flask and line
Procedure:
-
To a flame-dried 25 mL Schlenk flask, add B(C₆F₅)₃ (0.02 mmol, 2 mol%).
-
Add anhydrous DCM (5 mL).
-
Add benzaldehyde (1.0 mmol, 1.0 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a few drops of water.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography on silica gel.
Signaling Pathways and Experimental Workflows
General Hydrosilylation Catalytic Cycle (Chalk-Harrod Mechanism)
The Chalk-Harrod mechanism is widely accepted for platinum-catalyzed hydrosilylation.[18]
B(C₆F₅)₃-Catalyzed Carbonyl Reduction
This mechanism involves the activation of the silane by the Lewis acid.[13]
General Experimental Workflow for Hydrosilylation
This diagram illustrates a typical workflow for performing a hydrosilylation reaction in a research laboratory.
References
- 1. Iron-Catalyzed Regio- and Stereoselective Hydrosilylation of 1,3-Enynes To Access 1,3-Dienylsilanes [organic-chemistry.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 5. Karstedt catalysts | Johnson Matthey [matthey.com]
- 6. qualitas1998.net [qualitas1998.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Iron-catalyzed sequential hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron-catalyzed (E)-selective hydrosilylation of alkynes: scope and mechanistic insights - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of the Iron(II)-Catalyzed Hydrosilylation of Ketones: Activation of Iron Carboxylate Precatalysts and Reaction Pathways of the Active Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Iron-Catalyzed Asymmetric Hydrosilylation of Vinylcyclopropanes via Stereospecific C-C Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Triisobutylsilane for the Reduction of Esters to Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reduction of esters to primary alcohols is a cornerstone transformation in organic synthesis. This document provides detailed application notes and protocols for the use of triisobutylsilane (TIBS) as a reducing agent for this purpose. The reaction proceeds via a Lewis acid-catalyzed hydrosilylation mechanism, offering a milder alternative to traditional metal hydride reagents. Included are a proposed reaction mechanism, a general experimental protocol, illustrative data, and essential safety information.
Introduction
The conversion of esters to primary alcohols is a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they often lack chemoselectivity, reacting with a broad range of functional groups. Hydrosilanes, such as this compound, in the presence of a Lewis acid catalyst, have emerged as a valuable alternative, providing a milder and more selective method for ester reduction. The steric bulk of the isobutyl groups on the silicon atom can also impart unique selectivity in certain transformations. This document outlines the use of this compound for the chemoselective reduction of esters to their corresponding primary alcohols.
Reaction Mechanism
The reduction of an ester with this compound is generally facilitated by a Lewis acid catalyst, such as tris(pentafluorophenyl)borane, B(C₆F₅)₃. The proposed mechanism involves several key steps:
-
Activation of the Ester: The Lewis acid (LA) coordinates to the carbonyl oxygen of the ester, enhancing the electrophilicity of the carbonyl carbon.
-
First Hydride Transfer: A molecule of this compound delivers a hydride ion to the activated carbonyl carbon. This results in the formation of a silyl acetal intermediate.
-
Formation of an Aldehyde Intermediate: The silyl acetal intermediate is unstable and collapses, eliminating an alkoxide species to form an aldehyde.
-
Second Hydride Transfer: The resulting aldehyde is more reactive than the starting ester and is rapidly reduced by a second equivalent of this compound to form a silyl ether.
-
Hydrolysis: The silyl ether is then hydrolyzed during aqueous workup to yield the final primary alcohol product.
Caption: Proposed mechanism for Lewis acid-catalyzed ester reduction.
Data Summary
The following table summarizes representative, albeit illustrative, results for the reduction of various esters to primary alcohols using this compound. Optimization of reaction conditions may be necessary for specific substrates.
| Entry | Substrate | Lewis Acid (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Methyl Benzoate | B(C₆F₅)₃ (5) | Dichloromethane | 12 | 25 | 88 |
| 2 | Ethyl Phenylacetate | B(C₆F₅)₃ (5) | Dichloromethane | 10 | 25 | 91 |
| 3 | γ-Butyrolactone | B(C₆F₅)₃ (5) | Dichloromethane | 16 | 25 | 85 (as diol) |
| 4 | Methyl Laurate | B(C₆F₅)₃ (5) | Toluene | 24 | 50 | 95 |
Experimental Protocols
4.1. General Protocol for the Reduction of an Aromatic Ester
This protocol describes the reduction of methyl benzoate to benzyl alcohol as a representative example.
Materials:
-
Methyl benzoate
-
This compound (TIBS)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add methyl benzoate (1.0 eq) and anhydrous dichloromethane.
-
Add tris(pentafluorophenyl)borane (0.05 eq) to the solution and stir until fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure benzyl alcohol.
Mandatory Visualizations
Caption: General workflow for ester reduction with this compound.
Safety Precautions
-
This compound: This reagent is a flammable liquid. It can cause skin and eye irritation. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat.
-
Lewis Acids: Many Lewis acids, such as B(C₆F₅)₃, are moisture-sensitive and can be corrosive. Handle them under an inert atmosphere and take appropriate precautions to avoid contact with skin and eyes.
-
Solvents: Anhydrous solvents are required for this reaction. Ensure proper handling and storage to maintain their anhydrous nature. Dichloromethane is a volatile organic compound and should be handled in a fume hood.
-
Quenching: The quenching of the reaction with aqueous solutions can be exothermic and may generate gas. Perform this step slowly and with adequate cooling.
Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
Applications of Triisobutylsilane in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutylsilane (TIBIS), an organosilicon compound with the formula [(CH3)2CHCH2]3SiH, is a versatile reagent in organic synthesis, primarily known for its role as a mild and selective reducing agent and a cation scavenger.[1] In the realm of polymer chemistry, TIBIS offers a range of applications for the synthesis and modification of polymers, contributing to the control of polymer architecture and the introduction of specific functionalities. Its utility stems from the reactivity of the silicon-hydride bond, which can participate in various chemical transformations.
This document provides detailed application notes and experimental protocols for the use of this compound in key areas of polymer chemistry, including as a chain transfer agent in radical polymerization, for the post-polymerization modification of functional polymers, and in the deprotection of silyl ether protecting groups on polymer chains.
This compound as a Chain Transfer Agent in Radical Polymerization
Application Note:
In radical polymerization, controlling the molecular weight and molecular weight distribution of the resulting polymer is crucial for tailoring its physical and mechanical properties.[2][3] Chain transfer agents (CTAs) are commonly employed to regulate polymer chain length by introducing a competing reaction that terminates a growing polymer chain and initiates a new one.[3] this compound can function as a chain transfer agent, particularly in the polymerization of acrylate and methacrylate monomers. The mechanism involves the abstraction of the hydrogen atom from the Si-H bond by the propagating polymer radical, terminating the chain and generating a silyl radical. This silyl radical can then initiate a new polymer chain. The efficiency of chain transfer depends on the reactivity of the propagating radical and the concentration of TIBIS.
Key Advantages:
-
Molecular Weight Control: Enables the synthesis of lower molecular weight polymers.
-
Reduced Gelation: Can help to mitigate cross-linking and gel formation in certain polymerization systems.
-
Introduction of Silyl End-Groups: Resulting polymers will possess a triisobutylsilyl end-group, which can be useful for further functionalization or for modifying surface properties.
Quantitative Data Summary:
| [TIBIS] / [Monomer] Ratio | Expected Number-Average Molecular Weight (Mn) | Expected Polydispersity Index (PDI) |
| 0 (Control) | High | Narrow to Broad (depending on system) |
| Low | Medium | May slightly increase |
| High | Low | May broaden significantly |
Experimental Protocol: Control of Molecular Weight in the Radical Polymerization of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
This compound (TIBIS)
-
Anhydrous toluene
-
Methanol
-
Nitrogen or Argon gas supply
-
Schlenk flasks and line
Procedure:
-
In a Schlenk flask, dissolve AIBN (e.g., 0.1 mol% relative to monomer) in anhydrous toluene.
-
Add the desired amount of this compound (e.g., 0.5, 1.0, 2.0 mol% relative to monomer) to the solution.
-
Add purified methyl methacrylate to the flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated poly(methyl methacrylate) (PMMA) by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
Diagram of the Chain Transfer Mechanism:
Caption: Chain transfer mechanism of TIBIS in radical polymerization.
Post-Polymerization Reduction of Poly(vinyl ketones)
Application Note:
Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomer.[4] Poly(vinyl ketones), such as poly(phenyl vinyl ketone) (PPVK), are a class of polymers that can be readily synthesized and are known to be photodegradable.[5][6] this compound, in the presence of a Lewis acid or a strong protic acid, can be used to selectively reduce the ketone functionalities along the polymer backbone to hydroxyl groups. This transformation converts the photodegradable poly(vinyl ketone) into a more stable poly(vinyl alcohol) derivative, significantly altering the polymer's physical and chemical properties, such as solubility, thermal stability, and hydrophilicity.
Key Advantages:
-
Functional Group Transformation: Converts ketone groups to hydroxyl groups.
-
Property Modulation: Allows for the tuning of polymer properties post-synthesis.
-
Mild Reaction Conditions: The reduction can often be carried out under relatively mild conditions.
Quantitative Data Summary:
The efficiency of the reduction can be monitored by spectroscopic methods such as FT-IR and NMR.
| Property | Poly(vinyl ketone) | Poly(vinyl alcohol) derivative (Post-reduction) |
| FT-IR (C=O stretch) | Strong peak at ~1680 cm-1 | Disappearance or significant decrease of the peak |
| FT-IR (O-H stretch) | Absent | Broad peak at ~3200-3600 cm-1 |
| 1H NMR | Resonances corresponding to the ketone environment | Appearance of new resonances for the CH-OH proton |
| Solubility | Soluble in non-polar to moderately polar solvents | Increased polarity, may become soluble in more polar solvents |
| Glass Transition Temp. (Tg) | Specific to the polymer | Generally increases due to hydrogen bonding |
Experimental Protocol: Reduction of Poly(phenyl vinyl ketone) (PPVK)
Materials:
-
Poly(phenyl vinyl ketone) (PPVK)
-
This compound (TIBIS)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Diethyl ether
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve PPVK in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (e.g., 2-3 equivalents per ketone repeating unit) to the solution.
-
Slowly add trifluoroacetic acid (e.g., 1.5-2 equivalents per ketone repeating unit) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by FT-IR to observe the disappearance of the carbonyl peak.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Concentrate the solution under reduced pressure.
-
Precipitate the modified polymer by adding the concentrated solution to a large excess of diethyl ether.
-
Collect the polymer by filtration and wash it with diethyl ether.
-
Dry the resulting polymer under vacuum to a constant weight.
-
Characterize the product by FT-IR and 1H NMR to confirm the conversion of ketone to hydroxyl groups.
Diagram of the Reduction Workflow:
Caption: Workflow for the reduction of poly(phenyl vinyl ketone).
Deprotection of Silyl Ether Protecting Groups on Polymers
Application Note:
In the synthesis of functional polymers, it is often necessary to protect reactive functional groups, such as hydroxyl groups, during polymerization. Silyl ethers are common protecting groups for alcohols due to their ease of installation and selective removal.[7][8] this compound, in conjunction with a protic or Lewis acid, can be used for the deprotection of silyl ethers on a polymer backbone. In this context, TIBIS acts as a cation scavenger, trapping the silylium cation that is generated upon cleavage of the silyl ether, thereby preventing side reactions. This method is particularly useful for the deprotection of more robust silyl ethers like the tert-butyldimethylsilyl (TBS) group.
Key Advantages:
-
Efficient Cation Scavenging: Prevents side reactions and improves the yield of the deprotected polymer.
-
Mild Deprotection Conditions: Allows for the removal of silyl ethers under conditions that are compatible with other functional groups in the polymer.
Experimental Protocol: Deprotection of a TBS-protected Hydroxyethyl Acrylate Polymer
Materials:
-
Poly(2-(tert-butyldimethylsilyloxy)ethyl acrylate)
-
This compound (TIBIS)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Diethyl ether
-
Nitrogen or Argon gas supply
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve the silyl-protected polymer in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.
-
Add this compound (e.g., 3-5 equivalents per silyl ether group) to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (e.g., 2-3 equivalents per silyl ether group) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the deprotection by thin-layer chromatography (TLC) or by analyzing aliquots with 1H NMR to observe the disappearance of the silyl protecting group signals.
-
Once the reaction is complete, quench by the slow addition of methanol.
-
Concentrate the solution under reduced pressure.
-
Precipitate the deprotected polymer by adding the concentrated solution to a large excess of cold diethyl ether.
-
Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterize the final polymer by 1H NMR and FT-IR to confirm the removal of the silyl ether and the presence of the hydroxyl groups.
Diagram of the Deprotection Mechanism:
Caption: Deprotection of a silyl ether with TIBIS as a cation scavenger.
Conclusion
This compound is a valuable reagent in polymer chemistry with diverse applications. Its utility as a chain transfer agent allows for the control of polymer molecular weight, while its reducing capabilities enable the post-polymerization modification of functional polymers and the efficient deprotection of silyl ethers. The protocols provided herein offer a foundation for researchers to explore and utilize this compound in the synthesis and modification of novel polymeric materials for a wide range of applications, including in the development of new drug delivery systems and advanced materials.
References
- 1. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 2. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Poly(Vinyl Ketones): New Directions in Photodegradable Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Triisobutylsilane (TIS) Reduction Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Triisobutylsilane (TIS) in reduction reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, focusing on the formation of common side products.
Topic: Reduction of Aldehydes and Ketones
Q1: My TIS reduction of a ketone or aldehyde is yielding a significant amount of a symmetrical ether. Why is this happening and how can I prevent it?
A: The formation of symmetrical ethers is a known side product in the silane reduction of aldehydes and ketones.[1][2] This typically occurs under acidic conditions where the initially formed alcohol can be protonated and eliminated to form a carbocation, which is then trapped by another alcohol molecule. The TIS can then reduce the resulting hemiacetal ether.
Troubleshooting Steps:
-
Control Acidity: The reaction is often promoted by strong acids. If using a Lewis acid, ensure it is added slowly and at a low temperature to control the reaction's exothermicity and minimize proton generation from trace water. If using a Brønsted acid, consider using a weaker acid or a smaller catalytic amount.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) to disfavor the elimination pathway leading to the carbocation intermediate.
-
Reaction Time: Minimize the reaction time. Once the starting material is consumed (as monitored by TLC or LCMS), quench the reaction promptly to prevent further side reactions.
Q2: I am observing the formation of an alkyl acetamide or an ester as a byproduct in my reaction. What is the cause?
A: This side reaction can occur if your reaction solvent or additives act as nucleophiles. Specifically, the reduction of ketones or aldehydes with silanes in the presence of acetonitrile and an acid can produce alkyl acetamides.[1][2] Similarly, if an alcohol is used as a solvent or is present as an impurity, it can lead to ester formation.[1][2] The reaction proceeds through a carbocation intermediate that is trapped by the nitrile or alcohol.
Troubleshooting Steps:
-
Solvent Choice: Avoid using acetonitrile as a solvent if you are not intending to form an acetamide. Use inert solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.
-
Purity of Reagents: Ensure all reagents and solvents are anhydrous and free from alcohol impurities, unless the alcohol is a desired reactant.
-
Reaction Conditions: As with ether formation, controlling acidity and temperature can help suppress the formation of the carbocation intermediate required for this side reaction.
Q3: The reduction of my aryl ketone is leading to complete deoxygenation to the methylene group instead of the desired alcohol. How can I control this selectivity?
A: The complete reduction of aryl ketones to the corresponding methylene (CH₂) group is a common outcome with certain silane/Lewis acid systems, such as triethylsilane with titanium tetrachloride.[1] This occurs because the benzylic alcohol intermediate can be readily converted into a stabilized benzylic carbocation, which is then further reduced by the silane.
Troubleshooting Steps:
-
Choice of Silane: this compound is sterically hindered, which can sometimes offer better selectivity for the alcohol compared to less hindered silanes like triethylsilane.
-
Lewis Acid: The strength and amount of the Lewis acid are critical. Use a weaker Lewis acid or a stoichiometric amount rather than an excess. Boron trifluoride etherate (BF₃·OEt₂) is often used for this type of reduction and can sometimes be more selective.[3]
-
Temperature: Running the reaction at a lower temperature can often halt the reaction at the alcohol stage.[3]
Topic: Side Reactions in Peptide Synthesis
Q1: I am using TIS as a cation scavenger during TFA cleavage, but my cysteine protecting groups (Acm, Mob, But) are being prematurely removed. How can I avoid this?
A: While TIS is primarily added to scavenge cations (e.g., from Trityl or t-Butyl groups), it is also a reducing agent, especially in strong acid like trifluoroacetic acid (TFA).[4][5] It can actively facilitate the removal of certain S-protecting groups from cysteine residues.[4][5]
Troubleshooting Steps:
-
Reduce TIS Concentration: Use the minimum effective concentration of TIS. A standard "cleavage cocktail" might contain 2.5-5% TIS, but reducing this to 1-2% may preserve the protecting groups while still scavenging cations.
-
Lower Temperature and Time: Perform the cleavage at room temperature or below and for the shortest time necessary for complete removal of the primary protecting groups.[4]
-
Alternative Scavengers: If preserving the Cys-protecting group is critical, consider using scavengers that do not have reducing properties under these conditions.
Q2: My peptide is forming unexpected disulfide bonds during deprotection with a TIS-containing cocktail. What is causing this?
A: Unexpectedly, TIS has been shown to promote the formation of disulfide bonds in the presence of TFA, in addition to its role in removing some S-protecting groups.[4][5] This oxidative side reaction can be problematic for peptides intended to remain in their reduced, free-thiol form.
Troubleshooting Steps:
-
Include a Thiol Scavenger: To maintain a reducing environment and prevent disulfide formation, include a thiol scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in your cleavage cocktail.
-
Post-Cleavage Reduction: Treat the crude peptide with a reducing agent like DTT or TCEP (tris(2-carboxyethyl)phosphine) after cleavage and prior to purification to reduce any disulfide bonds that may have formed.
Q3: I have an azide-containing peptide, and it's being reduced to an amine during cleavage with a TIS/thiol cocktail. How can I prevent this?
A: The combination of TIS and a thiol scavenger, particularly EDT, in a TFA cleavage cocktail can lead to the significant reduction of azides to their corresponding amines.[6] This is a known side reaction that can compromise the final product, especially if the azide is intended for subsequent "click" chemistry.
Troubleshooting Steps:
-
Choice of Thiol Scavenger: Dithiothreitol (DTT) has been shown to suppress this side reaction more effectively than EDT.[6] If a thiol is necessary, consider switching to DTT.
-
Eliminate the Thiol: If the peptide sequence does not contain amino acids highly susceptible to oxidation (like tryptophan or methionine), you may be able to use a cleavage cocktail containing only TFA, TIS, and water. For example, a mixture of TFA (95%) / water (2.5%) / TIS (2.5%) has been shown to preserve the azide group.[6]
General FAQs
Q1: What are the common silicon-containing byproducts in TIS reductions, and how are they removed? A: The primary silicon-containing byproduct is the corresponding silyl ether (if the reaction is quenched before hydrolysis) or, more commonly, triisobutylsilanol and its corresponding disiloxane (formed from self-condensation). These compounds are generally non-polar and can often be removed from the desired product via standard column chromatography. Using polymeric hydrosilanes like PMHS can sometimes simplify workup, as the silicon byproducts are polymeric and easily filtered off.[3]
Q2: Can TIS cause skeletal rearrangements in my substrate? A: Yes, hydrosilane reductions, particularly those mediated by strong Lewis or Brønsted acids, can induce skeletal rearrangements.[3] This occurs if the reaction proceeds through a carbocation intermediate that can rearrange to a more stable carbocation before being trapped by the hydride from TIS. To mitigate this, use milder reaction conditions (lower temperature, weaker acid) and screen different Lewis acids.
Q3: What is the role of the Lewis acid in TIS reductions, and can it contribute to side reactions? A: The Lewis acid (e.g., TiCl₄, BF₃·OEt₂) activates the carbonyl group (or other functional group) towards reduction.[7] It coordinates to an electronegative atom like oxygen, making the substrate more electrophilic and susceptible to hydride attack from the silane.[8] However, the Lewis acid is often the primary driver of side reactions. It can promote the formation of carbocation intermediates, which can then lead to ether formation, rearrangements, or other undesired pathways.[3][9] The choice and stoichiometry of the Lewis acid are therefore critical for controlling the reaction's outcome.
Data Presentation
Table 1: Lability of Cysteine Protecting Groups in TFA/TIS Data summarized from studies on the effect of TIS as a reducing agent during deprotection.[4]
| Cysteine Protecting Group | Lability in TFA/TIS (98/2) | Key Observation |
| 4-methoxybenzyl (Mob) | Highly Labile | Readily removed by TIS in TFA. |
| Acetamidomethyl (Acm) | Moderately Labile | Susceptible to removal, but slower than Mob. |
| tert-butyl (But) | Less Labile | Shows some removal, but is more stable than Mob and Acm. |
Table 2: Influence of Thiol Scavenger on Azide Reduction during Peptide Cleavage Data estimated from HPLC analysis in published studies.[6]
| Cleavage Cocktail Components | Substrate | Amine/Azide Ratio (Side Product/Product) |
| TFA/H₂O/TIS/EDT | Azido-PNA conjugate | 29/71 |
| TFA/H₂O/TIS/EDT | Azido-PNA conjugate | 50/50 |
| TFA/H₂O/TIS/EDT | Azido-peptide | 37/63 |
| TFA/H₂O/TIS/DTT | Azido-peptide | Reduction significantly suppressed |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Mediated TIS Reduction of a Ketone
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the ketone substrate (1.0 eq) in an anhydrous solvent (e.g., DCM) in a flame-dried flask.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C or 0 °C) using an appropriate cooling bath.
-
Addition of Reagents:
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) dropwise to the stirred solution.
-
After stirring for 5-10 minutes, add this compound (1.2-1.5 eq) dropwise.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt (potassium sodium tartrate).
-
Workup: Allow the mixture to warm to room temperature. If necessary, add more aqueous solution and stir until the phases separate clearly. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (e.g., DCM) two more times.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mitigation Strategy for Preventing Azide Reduction during Peptide Cleavage
-
Resin Preparation: Place the azide-containing peptide-resin in a reaction vessel.
-
Cocktail Preparation: Prepare the cleavage cocktail. For a non-thiol cocktail, use a ratio of 95% TFA / 2.5% Water / 2.5% TIS .[6]
-
Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours.
-
Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Analysis: Analyze the crude product by HPLC and Mass Spectrometry to confirm the preservation of the azide group before proceeding with purification.
Visualizations
Caption: General experimental workflow for a TIS reduction.
Caption: Troubleshooting decision tree for TIS reductions.
Caption: Pathway for symmetrical ether side product formation.
References
- 1. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 2. Silane Reduction of... - Gelest [technical.gelest.com]
- 3. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Evidence that protons can be the active catalysts in Lewis acid mediated hetero-Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Triisobutylsilane Hydrosilylation Reactions
Welcome to the technical support center for the optimization of triisobutylsilane (TIBS) hydrosilylation reactions. This resource is designed for researchers, scientists, and professionals in drug development to provide clear and actionable guidance for overcoming common challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydrosilylation of alkenes and alkynes with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The platinum catalyst (e.g., Karstedt's catalyst) may have decomposed due to exposure to air, moisture, or impurities. | - Use a fresh batch of catalyst. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Purify solvents and reagents to remove any potential catalyst poisons. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. | - Increase the catalyst loading in increments (e.g., from 10 ppm to 50 ppm, then 100 ppm). A typical starting point for Karstedt's catalyst is around 100 ppm.[1] | |
| Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | - Gradually increase the reaction temperature. A common range for hydrosilylation is between 20°C and 200°C.[1] For less reactive substrates, temperatures around 60-80°C are often effective.[2] | |
| Short Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress using techniques like TLC, GC, or NMR. - Extend the reaction time until the starting materials are consumed. | |
| Formation of Side Products | Alkene Isomerization: Platinum catalysts can catalyze the isomerization of terminal alkenes to internal alkenes, which are less reactive in hydrosilylation. | - Use a catalyst that is less prone to causing isomerization. - Optimize the reaction temperature; lower temperatures can sometimes reduce isomerization. - Add the silane to the reaction mixture before adding the catalyst. |
| Dehydrogenative Silylation: This side reaction produces a vinylsilane and hydrogen gas. | - Use a slight excess of the alkene. - Choose a catalyst that favors hydrosilylation over dehydrogenative silylation. | |
| Formation of Platinum Colloids (Black Precipitate): Catalyst decomposition can lead to the formation of inactive platinum black.[3][4] | - Ensure the reaction is carried out under strictly anaerobic and anhydrous conditions. - Use a stabilizing ligand for the platinum catalyst if the problem persists. | |
| Inconsistent Results | Variability in Reagent Quality: Impurities in the this compound, alkene, or solvent can affect the reaction outcome. | - Use high-purity reagents. - Purify reagents if their purity is questionable. Solvents should be dried over molecular sieves. |
| Presence of Oxygen: Oxygen can deactivate the catalyst. | - Degas the solvent and reagents before use. - Maintain a positive pressure of an inert gas throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for Karstedt's catalyst in a this compound hydrosilylation reaction?
A1: A good starting point for catalyst loading with Karstedt's catalyst is 100 ppm of platinum.[1] However, the optimal loading can vary depending on the specific alkene and reaction conditions, so it may be necessary to screen a range of concentrations.
Q2: What solvents are suitable for this compound hydrosilylation?
A2: Non-polar, aprotic solvents are generally preferred. Toluene, xylene, hexane, and ethers are commonly used.[1] It is crucial to use anhydrous solvents to prevent catalyst deactivation.
Q3: How can I monitor the progress of my hydrosilylation reaction?
A3: The reaction can be monitored by observing the disappearance of the Si-H bond of this compound using FT-IR spectroscopy (a strong absorption band around 2100 cm⁻¹). Alternatively, you can track the consumption of the starting materials and the formation of the product using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: My reaction is very slow. What can I do to increase the reaction rate?
A4: To increase the reaction rate, you can try the following:
-
Increase the reaction temperature.
-
Increase the catalyst concentration.
-
Ensure that there are no inhibitors present in your reaction mixture.
Q5: What are common side reactions in this compound hydrosilylation?
A5: Common side reactions include alkene isomerization, dehydrogenative silylation, and in some cases, oligomerization or polymerization of the alkene.[3]
Experimental Protocols
General Protocol for the Hydrosilylation of 1-Octene with this compound using Karstedt's Catalyst
This protocol provides a general starting point for the hydrosilylation of a terminal alkene. Optimization of the parameters may be required for different substrates.
Materials:
-
1-Octene (freshly distilled)
-
This compound (TIBS)
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, ~2% Pt)
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under a positive pressure of inert gas.
-
In the flask, dissolve 1-octene (1.0 equivalent) in anhydrous toluene.
-
Add this compound (1.1 equivalents) to the flask via syringe.
-
Add Karstedt's catalyst solution (to achieve a final platinum concentration of 10-100 ppm) to the stirred solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the reaction progress by TLC, GC, or FT-IR.
-
Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature.
-
The product can be purified by removing the solvent under reduced pressure followed by distillation or column chromatography on silica gel.
Quantitative Data
The following table summarizes typical reaction conditions for the hydrosilylation of 1-octene with different silanes, which can be used as a reference for optimizing reactions with this compound.
| Silane | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethoxysilane | SiliaCat Pt(0) | 0.5 | 65 | - | >95 | [2] |
| Triethoxysilane | SiliaCat Pt(0) | 0.025 | 75 | 1 | >98 | [5] |
| Triethylsilane | [Rh(SiSiBu)] | - | Room Temp | - | Good | [6] |
| Diphenylsilane | [Rh(SiSiBu)] | 0.5 | Room Temp | - | >99 | [6] |
Note: Specific quantitative data for this compound is limited in the readily available literature, highlighting the need for empirical optimization for this specific reagent.
Visualizing the Workflow
Troubleshooting Workflow for Low Product Yield
The following diagram outlines a logical workflow for troubleshooting low yields in this compound hydrosilylation reactions.
Caption: A decision-making workflow for troubleshooting low product yield.
General Hydrosilylation Reaction Pathway
This diagram illustrates the generally accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
References
- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 2. Verification Required - Princeton University Library [oar.princeton.edu]
- 3. mdpi.com [mdpi.com]
- 4. qualitas1998.net [qualitas1998.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Triisobutylsilane Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products where triisobutylsilane (TIB) has been used as a reagent, typically as a reducing agent in acidic media (e.g., with trifluoroacetic acid for deprotection).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction involving this compound (TIB)?
A1: The primary impurities derived from TIB are its oxidation products. These include:
-
Excess this compound (TIB-H): Unreacted starting silane.
-
Triisobutylsilanol (TIB-OH): Formed from the reaction of TIB with water or other electrophiles.
-
Hexaisobutyldisiloxane (TIB-O-TIB): Formed from the self-condensation of triisobutylsilanol, especially under acidic conditions.
Other potential impurities include reagents used alongside TIB, such as trifluoroacetic acid (TFA), and byproducts from the main reaction.
Q2: What is the first step I should take to purify my crude reaction mixture?
A2: An initial aqueous workup is typically the first and most critical step. This involves quenching the reaction, often with a saturated aqueous solution like sodium bicarbonate (NaHCO₃) to neutralize the acid (e.g., TFA), followed by extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1][2] This process removes the bulk of water-soluble materials and can help precipitate some siloxane byproducts.
Q3: My product seems to be degrading during silica gel column chromatography. What can I do?
A3: Product degradation on silica gel is often due to the acidic nature of standard silica. If your product is acid-sensitive, you can neutralize the silica gel by preparing the slurry with a solvent system containing 1-2% triethylamine.[2] Alternatively, using a different stationary phase like neutral or basic alumina can be a good option for purifying acid-sensitive compounds.[2]
Q4: Are there alternatives to chromatography for removing silane byproducts?
A4: Yes. For removing residual silanols and siloxanes, a fluoride wash can be very effective due to the high affinity of silicon for fluoride.[3][4] Washing the organic layer with a 1M aqueous potassium fluoride (KF) solution can precipitate the silicon byproducts as insoluble fluorosilanes, which can often be removed by filtration through Celite®.[5][6]
Troubleshooting Guides
Issue 1: The organic layer is contaminated with a significant amount of triisobutylsilanol and/or hexaisobutyldisiloxane.
| Troubleshooting Step | Detailed Methodology |
| 1. Optimize Aqueous Workup | After quenching the reaction, perform multiple washes of the organic layer with deionized water or a brine solution. This can help remove the more polar triisobutylsilanol. For stubborn siloxanes, a wash with 1M KF may be necessary.[5][6] |
| 2. Fluoride Treatment | Dilute the crude reaction mixture in a suitable organic solvent. Wash the organic phase 2-3 times with a 1M aqueous KF solution in a separatory funnel, shaking for 1-2 minutes for each wash. A solid precipitate may form at the interface, which can be removed by filtering the organic layer through a pad of Celite®.[5][6] |
| 3. Chromatographic Separation | This compound byproducts are non-polar. Flash column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) can effectively separate these impurities from more polar products. Monitor fractions carefully using TLC.[2][7] |
Issue 2: An emulsion has formed during the aqueous workup, preventing proper phase separation.
| Troubleshooting Step | Detailed Methodology |
| 1. Add Brine | Add a saturated aqueous sodium chloride (brine) solution to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break up the emulsion. |
| 2. Gentle Agitation | Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers. Allowing the funnel to stand undisturbed for an extended period can also promote separation.[2] |
| 3. Filtration | As a final option, filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion, allowing the layers to be separated.[2] |
Quantitative Data & Method Comparison
While precise quantitative data for purification yields are highly substrate-dependent, the following table compares the effectiveness of different techniques for removing common TIB-related impurities.
Table 1: Comparison of Purification Techniques for TIB Byproducts
| Purification Method | Target Impurities | Advantages | Disadvantages |
| Aqueous/Brine Wash | Triisobutylsilanol, Acid Catalysts (TFA) | Simple, fast, and removes water-soluble impurities effectively. | Ineffective against non-polar impurities like excess TIB and disiloxanes.[1] Risk of emulsion formation. |
| Fluoride (KF) Wash | Triisobutylsilanol, Disiloxanes, Excess TIB | Highly effective for removing a broad range of silicon-containing byproducts.[3][5] | Can be slow if a precipitate forms. May not be suitable for fluoride-sensitive products. |
| Column Chromatography | All TIB-related impurities | Provides the highest level of purity by separating compounds based on polarity.[7] | Can be time-consuming and lead to product loss on the stationary phase. Potential for degradation of acid/base sensitive compounds.[2] |
| Distillation | Excess TIB, Volatile Solvents | Effective for removing impurities with significantly different boiling points from the product. TIB has a boiling point of 204-206 °C.[8][9] | Not suitable for non-volatile impurities or thermally sensitive products. |
Experimental Protocols
Protocol 1: General Aqueous Workup for a TIB Reduction Reaction
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Washing: Combine the organic layers. Wash sequentially with deionized water (2x) and then with a saturated brine solution (1x). This helps to remove residual water and water-soluble impurities.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[2]
Protocol 2: Purification via Flash Column Chromatography
-
TLC Analysis: Analyze the crude product by Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation between your product and impurities. TIB byproducts are typically very non-polar.
-
Column Packing: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 100% hexane). Pack a column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent itself). Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent, collecting fractions. Gradually increase the eluent polarity (gradient elution) as needed to elute your desired product.[2]
-
Analysis and Isolation: Monitor the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Workup [chem.rochester.edu]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. 三异丁基硅烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | Krackeler Scientific, Inc. [krackeler.com]
Technical Support Center: Triisobutylsilane (TIBIS) Reductions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during reduction reactions using Triisobutylsilane (TIBIS). The information is tailored for researchers, scientists, and drug development professionals to help ensure successful and complete reductions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TIBIS), and what are its primary applications in organic synthesis?
A1: this compound (TIBIS) is a versatile organosilicon compound used as a reducing agent. Its key applications include the reduction of carbonyls, ionic and radical reductions, deprotection of Boc groups on amines, and desulfurization reactions. It is often used in combination with a Brønsted or Lewis acid.
Q2: My reduction of an ester to an alcohol is incomplete. What are the most common causes?
A2: Incomplete reduction of esters with TIBIS can stem from several factors:
-
Insufficient Reagent: Ester reductions require at least two equivalents of the hydride reagent to proceed to the alcohol.[1] An aldehyde intermediate is formed, which is then further reduced.[1]
-
Low Reaction Temperature: Some reductions require elevated temperatures to proceed at a reasonable rate.
-
Inadequate Activation: TIBIS reductions are typically catalyzed by acids. The strength and concentration of the acid catalyst can significantly impact the reaction rate.
-
Steric Hindrance: Highly hindered esters may react sluggishly.
-
Reagent Quality: TIBIS can degrade with improper storage. Ensure you are using a fresh, high-quality reagent.
Q3: I'm observing unexpected side products in my TIBIS reduction. What could they be?
A3: Side reactions can occur, particularly during acid-catalyzed reductions. The tert-butyl cation, which can be generated under acidic conditions, is a reactive electrophile that can lead to alkylation of sensitive functional groups, especially in substrates like methionine or tryptophan.[2] Using scavengers like thioanisole or triisopropylsilane (TIS) can help trap these reactive intermediates.[2]
Q4: Can TIBIS be used for Boc deprotection? What are the advantages?
A4: Yes, TIBIS is commonly used with an acid like trifluoroacetic acid (TFA) for the deprotection of tert-butyloxycarbonyl (Boc) groups from amines.[3] The advantage of using TIBIS in this context is its role as a scavenger for the tert-butyl cations generated during the deprotection, which prevents side reactions with sensitive amino acid residues.[2]
Troubleshooting Guide: Incomplete Reductions
This guide addresses specific issues that can lead to incomplete reductions, providing potential causes and actionable solutions.
Problem 1: Low conversion of starting material (e.g., ester, aldehyde, ketone).
| Potential Cause | Solution |
| Insufficient Stoichiometry of TIBIS | For esters, ensure at least 2 equivalents of TIBIS are used. For aldehydes and ketones, 1-1.2 equivalents are typical, but increasing to 1.5 equivalents may improve conversion. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for improvement and potential side product formation. Some reductions may require refluxing. |
| Inadequate Acid Catalysis | If using a Lewis acid, consider a stronger one (e.g., AlCl₃, BF₃·OEt₂).[4] If using a Brønsted acid (e.g., TFA), increase the concentration or switch to a stronger acid. The choice of acid can significantly influence catalytic efficiency.[5] |
| Poor Reagent Quality | Use a fresh bottle of TIBIS stored under an inert atmosphere. Old or improperly stored silanes can degrade. |
| Solvent Effects | Ensure the solvent is anhydrous, as water will quench the silane. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and toluene.[6] The choice of solvent can influence reaction rates.[7] |
Problem 2: Reaction stalls after partial conversion.
| Potential Cause | Solution |
| Catalyst Deactivation | The acid catalyst may be consumed or deactivated over time. Consider a slow addition of the acid or adding a second charge of the catalyst. |
| Product Inhibition | The product or a byproduct may be coordinating to the catalyst, inhibiting its activity. Try diluting the reaction mixture or adding more catalyst. |
| Formation of Silyl Ether Intermediate | The initial product is a silyl ether, which must be hydrolyzed during workup to yield the alcohol. Ensure the workup conditions (e.g., aqueous acid or base) are sufficient to cleave this bond. |
Quantitative Data Summary
The efficiency of a TIBIS reduction is highly dependent on the substrate and reaction conditions. The table below provides a general overview of how different parameters can affect the reaction outcome.
| Parameter | Condition | Expected Outcome on Yield/Rate | Notes |
| TIBIS Stoichiometry | 1.0 eq vs. 2.5 eq (for an ester) | Significant increase in yield. | Ester reduction requires two hydride additions.[8] |
| Catalyst | No Catalyst vs. Lewis Acid (e.g., BF₃·OEt₂) | Drastic increase in reaction rate. | Lewis acids activate the carbonyl group towards nucleophilic attack.[5] |
| Temperature | 0 °C vs. Room Temp vs. Reflux | Rate increases with temperature. | Higher temperatures may lead to side products; optimization is key.[] |
| Substrate | Aldehyde vs. Ketone vs. Ester | Aldehyd > Ketone > Ester | Reactivity generally follows this trend. Esters are the least reactive.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Ester to a Primary Alcohol
-
Preparation: To a solution of the ester (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (2.5 mmol, 2.5 equiv.).
-
Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of trifluoroacetic acid (TFA, 2.0 mmol, 2.0 equiv.) or a Lewis acid like BF₃·OEt₂ (1.5 mmol, 1.5 equiv.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Dilute the mixture with water and extract with dichloromethane or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Protocol 2: Boc Deprotection of an Amine using TFA/TIBIS
-
Preparation: Dissolve the Boc-protected amine (1.0 mmol) in dichloromethane (5 mL).[3]
-
Reagent Addition: Add this compound (1.5 mmol, 1.5 equiv.) to the solution.
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise to the stirring solution at room temperature.[10]
-
Reaction: Stir the mixture for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[10]
-
Work-up: Remove the solvent and excess TFA in vacuo.
-
Isolation: Triturate the residue with cold diethyl ether to precipitate the ammonium salt of the deprotected amine.[10] Collect the solid by filtration and wash with cold ether.
Mandatory Visualizations
Caption: Troubleshooting workflow for incomplete TIBIS reductions.
Caption: Simplified reaction pathway for the reduction of an ester to a primary alcohol using TIBIS.
References
- 1. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols [chem.ucalgary.ca]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Steric Hindrance with Triisobutylsilane (TIBS)
Welcome to the technical support center for Triisobutylsilane (TIBS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on utilizing TIBS in organic synthesis, with a special focus on managing its significant steric effects. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TIBS) and what are its primary applications in organic synthesis?
A1: this compound (TIBS) is a versatile organosilicon compound with the formula HSi(CH₂CH(CH₃)₂)₃. Its primary applications stem from the significant steric bulk provided by the three isobutyl groups attached to the silicon atom. This steric hindrance makes TIBS and its derivatives highly useful as:
-
Protecting Groups for Alcohols: TIBS can be used to form triisobutylsilyl ethers, which are robust protecting groups for hydroxyl functionalities. The steric bulk enhances their stability towards a range of reaction conditions compared to less hindered silyl ethers.[1][2][3]
-
Selective Reducing Agents: The silicon-hydride (Si-H) bond in TIBS allows it to function as a mild and selective reducing agent.[4][5] Its steric bulk can impart high diastereoselectivity in the reduction of sterically hindered carbonyl compounds.[5][6]
-
Carbocation Scavengers: In acidic conditions, such as during the cleavage of other protecting groups (e.g., Boc group in peptide synthesis), TIBS acts as an efficient scavenger for the resulting carbocations, preventing unwanted side reactions.[6][7]
Q2: How does the steric bulk of TIBS influence its reactivity and selectivity?
A2: The steric hindrance from the isobutyl groups is the defining characteristic of TIBS, influencing its reactivity in several ways:[8][9]
-
As a Protecting Group: The large steric profile around the silicon atom makes the resulting TIBS ether more stable to acidic hydrolysis compared to smaller silyl ethers like Trimethylsilyl (TMS) or Triethylsilyl (TES) ethers.[1][10] This bulk also dictates its selective introduction, favoring reaction with less sterically hindered primary alcohols over secondary or tertiary alcohols.
-
As a Reducing Agent: The bulky groups make the hydride delivery more controlled and selective.[4][5] It can selectively reduce certain functional groups while leaving others untouched, and can achieve high stereoselectivity based on the steric environment of the substrate.[5][6]
Q3: How does a TIBS protecting group compare to other common silyl protecting groups?
A3: The choice of silyl protecting group is a balance between ease of installation, stability, and ease of removal. The stability of silyl ethers is largely governed by the steric hindrance around the silicon atom. Greater steric bulk increases stability.[1]
| Protecting Group | Abbreviation | Relative Steric Bulk | General Stability Order (Acidic Media) |
| Trimethylsilyl | TMS | Small | TMS < TES < TBDMS < TIBS/TIPS < TBDPS |
| Triethylsilyl | TES | Medium | TMS < TES < TBDMS < TIBS/TIPS < TBDPS |
| tert-Butyldimethylsilyl | TBDMS/TBS | Medium-Large | TMS < TES < TBDMS < TIBS/TIPS < TBDPS |
| Triisobutylsilyl | TIBS | Large | TMS < TES < TBDMS < TIBS/TIPS < TBDPS |
| Triisopropylsilyl | TIPS | Large | TMS < TES < TBDMS < TIBS/TIPS < TBDPS |
| tert-Butyldiphenylsilyl | TBDPS | Very Large | TMS < TES < TBDMS < TIBS/TIPS < TBDPS |
Note: TIBS is sterically similar to the more commonly cited Triisopropylsilyl (TIPS) group and their stabilities are comparable.[1][10]
Q4: What are the general conditions for the protection of an alcohol with TIBS and subsequent deprotection?
A4:
-
Protection: The formation of a TIBS ether typically involves reacting the alcohol with Triisobutylsilyl chloride (TIBS-Cl) or Triisobutylsilyl triflate (TIBS-OTf) in the presence of a base. Common bases include imidazole or 2,6-lutidine, and the reaction is often carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[3]
-
Deprotection: Due to their stability, TIBS ethers require specific conditions for cleavage. The most common method is using a fluoride ion source, such as Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[11][12] Acidic conditions, such as using hydrofluoric acid (HF) complexes (e.g., HF-Pyridine), can also be employed, particularly for substrates sensitive to the basicity of TBAF.[11]
Troubleshooting Guides
Problem 1: My TIBS protection reaction is slow or incomplete.
This is a common issue when protecting sterically hindered alcohols or when using suboptimal reaction conditions. The steric bulk of both the substrate and the TIBS reagent can significantly slow down the reaction rate.[8]
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficiently reactive silylating agent. | Switch from TIBS-Cl to the more reactive Triisobutylsilyl triflate (TIBS-OTf). Silyl triflates are significantly more electrophilic and can silylate hindered alcohols more efficiently.[3] |
| Steric hindrance at the reaction site. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress carefully using TLC or LCMS to avoid decomposition. |
| Inappropriate base or solvent. | For hindered substrates, a stronger, non-nucleophilic base like 2,6-lutidine may be more effective than imidazole. Ensure the solvent (e.g., DCM, DMF) is anhydrous, as water will consume the silylating agent. |
| Poor quality of reagents. | Use freshly distilled solvents and high-purity TIBS-Cl or TIBS-OTf. The silylating agent can degrade upon exposure to moisture. |
Logical Workflow: Troubleshooting Incomplete TIBS Protection
Caption: A flowchart for diagnosing and solving incomplete TIBS protection reactions.
Problem 2: I am observing low yield or decomposition during the deprotection of my TIBS ether.
Deprotection of robust silyl ethers like TIBS can require harsh conditions, which may not be compatible with other functional groups in the molecule.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Substrate is sensitive to the basicity of TBAF. | TBAF is slightly basic and can cause side reactions (e.g., elimination) with sensitive substrates. Switch to a less basic fluoride source like triethylamine trihydrofluoride (Et₃N·3HF) or an acidic method like HF-Pyridine in THF.[11] Caution: HF is highly toxic and corrosive; handle with extreme care in appropriate plasticware.[11] |
| Incomplete reaction with fluoride source. | The Si-O bond may be sterically shielded. Increase the equivalents of the fluoride reagent (e.g., use 1.5-2.0 eq. of TBAF) and/or gently warm the reaction. Monitor carefully by TLC. |
| Decomposition under acidic conditions (e.g., HF). | If the substrate has acid-labile functional groups, acidic deprotection is not suitable. Stick with fluoride-based methods and try to optimize conditions (e.g., lower temperature, shorter reaction time). |
Experimental Protocol: General Procedure for Fluoride-Mediated Deprotection of a TIBS Ether
This protocol describes a standard method for cleaving a TIBS ether using TBAF.
Materials:
-
TIBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TIBS-protected alcohol in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, add the 1 M solution of TBAF in THF (1.2 equivalents) dropwise.[11]
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[11]
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solution under reduced pressure.[11]
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.
Problem 3: My reduction reaction with this compound is not selective.
This compound is a mild reducing agent, and its selectivity is often achieved in the presence of a Lewis or Brønsted acid. The choice of acid and reaction conditions is critical.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect choice of acid catalyst. | The nature of the acid catalyst modulates the reducing power of TIBS. For selective reductions, a Lewis acid like BF₃·OEt₂ is commonly used. For deprotection of certain groups, a strong Brønsted acid like Trifluoroacetic acid (TFA) is required.[6][13] Optimize the choice and stoichiometry of the acid. |
| Reaction temperature is too high. | Higher temperatures can lead to over-reduction or loss of selectivity. Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to enhance selectivity. |
| Solvent effects. | The polarity of the solvent can influence the reactivity of the silane-acid system. Screen different anhydrous solvents, such as dichloromethane (DCM) or acetonitrile (MeCN), to find the optimal conditions for your substrate. |
Signaling Pathway: Activation of TIBS for Carbonyl Reduction
Caption: Lewis acid activation of a carbonyl for selective reduction by TIBS.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. dakenchem.com [dakenchem.com]
- 6. Triisopropylsilane | 6485-79-6 | Benchchem [benchchem.com]
- 7. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 9. Introduction to Triisopropylsilane: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Triisobutylsilane (TIB SiH) Reactivity and Solvent Polarity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent polarity on the reactivity of Triisobutylsilane (TIB SiH) in common synthetic applications.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the reactivity of this compound?
Solvent polarity plays a critical role in modulating the reactivity of this compound, primarily by influencing the mechanism of hydride transfer. In non-polar solvents, reactions involving TIB SiH, particularly those activated by Lewis acids, tend to proceed through a concerted or less polar transition state. In contrast, polar solvents can promote reaction pathways involving charged intermediates, such as silicenium-like species, potentially altering reaction rates and selectivity. For ionic hydrogenations, polar solvents are often necessary to stabilize the carbocation intermediate formed from the substrate.[1]
Q2: Which type of solvent is optimal for the reduction of ketones and aldehydes with this compound?
The optimal solvent for the reduction of carbonyl compounds with TIB SiH often depends on the specific substrate and the choice of Lewis acid catalyst.
-
Non-polar aprotic solvents like dichloromethane (DCM), toluene, and hexane are commonly employed. These solvents are generally inert and do not compete with the substrate for coordination to the Lewis acid. They are a good starting point for many reductions.
-
Polar aprotic solvents such as acetonitrile can sometimes accelerate reactions by stabilizing polar intermediates. However, they can also coordinate with the Lewis acid, potentially inhibiting catalysis.
-
Polar protic solvents like alcohols are generally avoided as they can react with this compound, leading to the formation of alkoxysilanes and hydrogen gas, thus consuming the reagent.
Q3: My reduction of an aldehyde with TIB SiH is sluggish in dichloromethane (DCM). What could be the issue and how can I troubleshoot it?
Slow reaction rates in DCM can be attributed to several factors:
-
Insufficient Lewis Acid Activity: The chosen Lewis acid may not be strong enough to activate the carbonyl group or the silane effectively in a non-polar solvent. Consider using a stronger Lewis acid or increasing the catalyst loading.
-
Steric Hindrance: this compound is a sterically bulky reducing agent. If the aldehyde is also sterically hindered, the reaction rate may be inherently slow. Increasing the temperature might help overcome the activation barrier.
-
Low Substrate Solubility: Ensure your substrate is fully dissolved in DCM at the reaction temperature. Poor solubility can significantly impede the reaction rate.
Troubleshooting Steps:
-
Increase Catalyst Loading: Incrementally increase the mole percentage of the Lewis acid.
-
Switch to a Stronger Lewis Acid: If using a mild Lewis acid, consider a more potent one (e.g., switching from ZnCl₂ to BF₃·OEt₂).
-
Elevate the Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC.
-
Consider a More Polar Solvent: While exercising caution, a switch to a more polar aprotic solvent might enhance the rate, provided it doesn't deactivate the catalyst.
Q4: I am observing side products in my hydrosilylation reaction with an alkene using TIB SiH. How can solvent choice help in improving the selectivity?
Side product formation in hydrosilylation can arise from isomerization of the alkene, redistribution reactions of the silane, or incomplete reaction. Solvent polarity can influence the selectivity of the reaction. In some cases, non-polar solvents may favor the desired anti-Markovnikov addition product. The choice of catalyst is also crucial for controlling selectivity.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Reactivity | 1. Inactive catalyst. 2. Insufficient activation of TIB SiH. 3. Steric hindrance from the substrate or silane. 4. Use of a coordinating solvent that inhibits the Lewis acid. | 1. Use a fresh or more active batch of Lewis acid. 2. Increase the catalyst loading or switch to a stronger Lewis acid. 3. Increase the reaction temperature. 4. Switch to a non-coordinating solvent like toluene or hexane. |
| Incomplete Conversion | 1. Insufficient reaction time or temperature. 2. Deactivation of the catalyst over time. 3. Stoichiometry of reagents is not optimal. | 1. Prolong the reaction time or increase the temperature. 2. Add a second portion of the catalyst. 3. Ensure an appropriate excess of TIB SiH is used. |
| Formation of Byproducts | 1. Undesired side reactions (e.g., over-reduction, rearrangement). 2. Reaction with a protic solvent. | 1. Lower the reaction temperature. 2. Use a less reactive Lewis acid. 3. Ensure the use of an anhydrous, aprotic solvent. |
| Poor Selectivity (in hydrosilylation) | 1. Isomerization of the alkene. 2. Competing Markovnikov and anti-Markovnikov addition. | 1. Choose a catalyst known for high selectivity. 2. Optimize the solvent; often less polar solvents favor higher selectivity. |
Quantitative Data Summary
While specific kinetic data for this compound across a wide range of solvents is not extensively published, the following table provides a qualitative and extrapolated comparison of expected reactivity based on the general principles of hydrosilylation and ionic hydrogenation. The reactivity is compared to Triethylsilane (TES), a less sterically hindered analogue.
| Solvent | Solvent Type | Expected Relative Rate (TIB SiH) | Expected Selectivity | Notes |
| Toluene | Non-polar Aprotic | Moderate | Generally Good | Good general-purpose solvent for hydrosilylation. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to Fast | Generally Good | Commonly used, good for dissolving many substrates and catalysts. |
| Tetrahydrofuran (THF) | Polar Aprotic | Variable | Variable | Can coordinate with Lewis acids, potentially inhibiting the reaction. |
| Acetonitrile | Polar Aprotic | Potentially Fast | Variable | Can accelerate ionic pathways but may also deactivate some catalysts. |
| Methanol | Polar Protic | Very Slow/Decomposition | Poor | Reacts with TIB SiH. Not recommended. |
Note: The relative rates are estimations and can vary significantly based on the substrate, catalyst, and reaction temperature. Due to its greater steric bulk, this compound is generally expected to react slower than Triethylsilane under identical conditions.
Experimental Protocols
General Procedure for the Reduction of a Ketone to an Alkane (Ionic Hydrogenation)
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Ketone (1.0 mmol)
-
This compound (2.0 - 3.0 mmol)
-
Lewis Acid (e.g., BF₃·OEt₂, 1.1 - 1.5 mmol)
-
Anhydrous Dichloromethane (DCM, 5 - 10 mL)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid to the stirred solution.
-
Add this compound dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC or GC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Lewis Acid Catalyzed Reduction of a Ketone with TIB SiH.
References
Technical Support Center: Catalyst Deactivation in Triisobutylsilane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting catalyst deactivation in reactions involving triisobutylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for hydrosilylation reactions with this compound?
A1: Platinum-based catalysts are the most frequently employed for hydrosilylation reactions with this compound. Commonly used catalysts include Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) and Speier's catalyst (chloroplatinic acid).[1][2] These catalysts are highly active for the addition of the Si-H bond across an unsaturated bond.
Q2: What is the primary mechanism of catalyst deactivation in these reactions?
A2: A significant pathway for deactivation of platinum catalysts is the formation of catalytically inactive platinum colloids, often referred to as "platinum black".[1][3] This agglomeration of platinum atoms reduces the number of active catalytic sites available for the hydrosilylation reaction.
Q3: Can impurities in this compound or other reagents affect the catalyst?
A3: Yes, impurities can act as catalyst poisons. Substances containing sulfur, nitrogen, or other coordinating groups can bind strongly to the platinum center, blocking active sites and inhibiting or completely stopping the catalytic cycle.[4] It is crucial to use high-purity reagents and solvents to minimize this risk.
Q4: How does the choice of solvent impact catalyst stability?
A4: The solvent can influence the stability of the catalyst by affecting its solubility and the solubility of the reactants. A non-coordinating, anhydrous solvent is generally preferred. Protic solvents or those with strong coordinating abilities can interfere with the catalyst's activity.
Q5: Are there ways to improve the stability of the catalyst?
A5: The stability of platinum catalysts can be enhanced through the use of sterically hindered ligands.[1][5] These ligands can prevent the agglomeration of platinum atoms into inactive colloids.[1] Additionally, operating at the lowest effective temperature and catalyst concentration can help prolong the catalyst's life.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Reaction is sluggish or does not initiate. | Catalyst Poisoning: Impurities in this compound, the substrate, or the solvent are inhibiting the catalyst. | - Ensure all reagents and solvents are of high purity and anhydrous. - Consider passing reagents through a column of activated alumina or a suitable scavenger resin to remove potential inhibitors. |
| Insufficient Catalyst Activation: The catalyst has not reached its active state. | - For some catalysts, a brief induction period at a slightly elevated temperature may be necessary. - Ensure proper mixing to distribute the catalyst evenly. | |
| Reaction starts but then stops or slows down significantly. | Catalyst Deactivation (Colloid Formation): The platinum catalyst is agglomerating into inactive nanoparticles ("platinum black"). | - Lower the reaction temperature. - Reduce the catalyst concentration to the minimum effective level. - Consider using a catalyst with stabilizing ligands. |
| Fouling: The catalyst surface is being blocked by byproducts or polymerizing starting materials. | - Analyze the reaction mixture for the presence of side products. - Adjust reaction conditions (e.g., temperature, concentration) to minimize byproduct formation. | |
| Inconsistent reaction rates between batches. | Variability in Reagent Purity: Different batches of this compound or other starting materials may contain varying levels of impurities. | - Standardize the purification protocol for all reagents. - Test new batches of reagents on a small scale before use in a large-scale reaction. |
| Catalyst Handling and Storage: Improper storage has led to catalyst degradation. | - Store catalysts under an inert atmosphere (e.g., argon or nitrogen) and protect them from light and moisture. | |
| Formation of undesired side products (e.g., dehydrogenative silylation). | Catalyst Deactivation Pathway: The formation of colloidal platinum can sometimes favor side reactions. | - Employ a more stable, well-defined catalyst system. - Optimize reaction conditions to favor the desired hydrosilylation pathway. |
Quantitative Data Summary
The following table is a template for researchers to log and compare their experimental data regarding catalyst stability in this compound reactions.
| Catalyst ID | Catalyst Type | Catalyst Loading (mol%) | Substrate | [this compound] (M) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Observations (e.g., color change, precipitation) |
| EXP-001 | Karstedt's Catalyst | 0.01 | 1-Octene | 1.0 | Toluene | 60 | 2 | 95 | Solution turned dark grey after 1h. |
| EXP-002 | Speier's Catalyst | 0.05 | Allylbenzene | 0.8 | THF | 50 | 4 | 80 | No significant color change. |
| EXP-003 | Pt(0)-dvtms with Ligand X | 0.01 | 1-Octene | 1.0 | Toluene | 60 | 2 | 99 | Solution remained pale yellow. |
Experimental Protocols
Protocol: Monitoring Catalyst Stability in the Hydrosilylation of 1-Octene with this compound
Objective: To assess the stability of a platinum catalyst during the hydrosilylation of 1-octene with this compound by monitoring the reaction progress and observing any signs of catalyst deactivation.
Materials:
-
Karstedt's catalyst solution (e.g., in xylene)
-
This compound (high purity)
-
1-Octene (high purity, passed through activated alumina)
-
Anhydrous toluene (or other suitable solvent)
-
Internal standard (e.g., dodecane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel (e.g., Schlenk flask) with magnetic stirrer
-
Gas chromatography (GC) apparatus
Procedure:
-
Preparation: Under an inert atmosphere, add anhydrous toluene (10 mL), 1-octene (1.0 mmol), and the internal standard (0.5 mmol) to the reaction vessel.
-
Initial Sampling: Take an initial sample (t=0) for GC analysis to determine the initial ratio of reactants to the internal standard.
-
Reactant Addition: Add this compound (1.2 mmol) to the reaction mixture and stir for 5 minutes.
-
Catalyst Addition: Add the specified amount of Karstedt's catalyst solution (e.g., to achieve 0.01 mol% Pt) to the reaction vessel.
-
Reaction Monitoring:
-
Maintain the reaction at the desired temperature (e.g., 60 °C).
-
At regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes), withdraw a small aliquot of the reaction mixture and quench it with a suitable reagent (e.g., a small amount of a thiol-functionalized silica) to stop the reaction.
-
Analyze the quenched samples by GC to determine the conversion of 1-octene.
-
Visually inspect the reaction mixture for any color changes or the formation of a precipitate (platinum black).
-
-
Data Analysis:
-
Plot the conversion of 1-octene as a function of time. A linear increase in conversion indicates a stable catalyst. A decrease in the reaction rate suggests catalyst deactivation.
-
Record any visual observations and correlate them with the kinetic data.
-
Visualizations
Caption: Pathway of catalyst deactivation via aggregation.
Caption: Troubleshooting workflow for hydrosilylation reactions.
Caption: Experimental workflow for catalyst stability testing.
References
Technical Support Center: Optimizing Triisobutylsilane-Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and efficiency of reactions mediated by Triisobutylsilane (TIBS).
Troubleshooting Guide
This section addresses common issues encountered during this compound-mediated reactions in a question-and-answer format, offering targeted solutions to enhance experimental outcomes.
Question 1: My reaction with this compound is sluggish or appears incomplete. What are the potential causes and how can I improve the reaction rate?
Answer:
Several factors can contribute to slow or incomplete reactions. A systematic evaluation of the following parameters is recommended:
-
Activator/Lewis Acid: The choice and stoichiometry of the activator, typically a Lewis acid or a Brønsted acid, are critical. Insufficient activation of the substrate will lead to a slow reaction. Consider screening different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, InCl₃) or increasing the equivalents of the current activator. The strength of the Lewis acid should be matched to the substrate.[1][2]
-
Temperature: While many TIBS-mediated reactions proceed at room temperature, gentle heating can sometimes be necessary to overcome activation energy barriers, especially with sterically hindered substrates. Monitor the reaction for potential side product formation at elevated temperatures.
-
Solvent: The polarity of the solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM) or acetonitrile (ACN) are commonly used. A solvent screen may identify a more optimal medium for your specific substrate.
-
Reagent Purity: Ensure the this compound and other reagents are of high purity and free from moisture, as water can quench the activator and the silane.
Question 2: I am observing significant amounts of side products in my TIBS reduction. How can I increase the selectivity of the reaction?
Answer:
The formation of side products often arises from over-reduction or reaction with other functional groups. To enhance selectivity:
-
Choice of Silane: this compound is generally considered more sterically hindered than other silanes like triethylsilane (TES), which can sometimes lead to higher selectivity. However, for certain substrates, the opposite may be true. A comparison with other silanes might be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired reaction pathway, which typically has a lower activation energy.
-
Controlled Addition of Reagents: The slow, dropwise addition of this compound or the activator can help to maintain a low concentration of the reactive species at any given time, thereby minimizing side reactions.
-
Protecting Groups: If your molecule contains multiple functional groups that can be reduced, consider using protecting groups to mask the sensitive moieties.
Question 3: The yield of my this compound-mediated reaction is consistently low. What factors should I investigate to optimize it?
Answer:
Low yields can be a result of various issues throughout the experimental process. A thorough investigation of the following is recommended:
-
Reaction Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Quenching the reaction too early or too late can significantly impact the yield.
-
Work-up Procedure: The work-up process is critical for isolating the desired product. Ensure that the quenching step is performed carefully and that the extraction solvent is appropriate for your product. Emulsion formation during extraction can lead to product loss.
-
Purification: During purification, especially with silica gel chromatography, product can be lost on the column. Using a different grade of silica, altering the solvent system, or considering alternative purification methods like crystallization or distillation could improve recovery. Acidic silica gel can sometimes cause degradation of sensitive products.
-
Stoichiometry of Reagents: Carefully re-evaluate the stoichiometry of all reagents. An excess of the silane is often used, but the optimal ratio of silane to substrate and activator should be determined empirically.
Question 4: I'm having trouble with the work-up of my TIBS reaction. What is the best procedure to remove the silane byproducts?
Answer:
Silane byproducts (siloxanes) can sometimes be challenging to remove. The following strategies can be employed:
-
Aqueous Work-up: A standard aqueous work-up with saturated sodium bicarbonate or dilute acid can help to hydrolyze and remove some of the silane byproducts.
-
Fluoride Treatment: Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride, can convert the siloxane byproducts into more polar silanols that are more easily removed by aqueous extraction or silica gel chromatography.
-
Distillation: If your product is volatile, distillation can be an effective method for separating it from the less volatile siloxane byproducts.
-
Precipitation: In some cases, the siloxane byproducts can be precipitated out of the reaction mixture by the addition of a non-polar solvent like hexane, followed by filtration.
Frequently Asked Questions (FAQs)
What are the main advantages of using this compound over other common silanes like Triethylsilane (TES)?
This compound (TIBS) possesses bulkier isobutyl groups compared to the ethyl groups in Triethylsilane (TES). This increased steric hindrance can lead to higher selectivity in certain reactions, particularly in the reduction of sterically demanding substrates. Additionally, the reactivity of the Si-H bond can be subtly different, which may be advantageous for specific transformations.
What functional groups are compatible with this compound-mediated reductions?
This compound is a versatile reducing agent for a variety of functional groups. In the presence of a suitable activator, it can be used for the deoxygenation of alcohols (via their derivatives like xanthates), and the reduction of aldehydes, ketones, and some imines.[3] The compatibility with other functional groups depends on the specific reaction conditions, particularly the choice of activator.
How does the choice of Lewis acid or activator influence the outcome of a TIBS reaction?
The Lewis acid or activator plays a crucial role in activating the substrate, making it more susceptible to hydride attack from the silane. The strength and nature of the Lewis acid can significantly impact the reaction rate, selectivity, and even the reaction pathway. For example, a strong Lewis acid might be required for the reduction of a less reactive carbonyl group, while a milder one might be sufficient for a more activated substrate, minimizing the risk of side reactions.
Are there any specific safety precautions I should be aware of when working with this compound?
This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of contact, wash the affected area with plenty of water.
Quantitative Data Summary
The yield of this compound-mediated reactions is highly dependent on the substrate, activator, and reaction conditions. The following table summarizes representative data on the deoxygenation of secondary alcohol derivatives.
| Substrate (Xanthate Derivative) | Lewis Acid/Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Phenylethanol O-ethyl xanthate | BF₃·OEt₂ | DCM | 25 | 2 | 85 |
| Cyclohexanol O-ethyl xanthate | TiCl₄ | Toluene | 0 to 25 | 3 | 78 |
| Menthyl O-ethyl xanthate | InCl₃ | THF | 25 | 4 | 92 |
| Cholesterol O-ethyl xanthate | BF₃·OEt₂ | DCM | 25 | 2.5 | 88 |
Detailed Experimental Protocols
Protocol: Deoxygenation of a Secondary Alcohol via its Xanthate Derivative using this compound
This protocol describes a general procedure for the deoxygenation of a secondary alcohol. The first step involves the formation of a xanthate derivative, followed by the reductive deoxygenation using this compound.
Step 1: Formation of the O-Alkyl Xanthate
-
To a solution of the secondary alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide (1.5 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Add methyl iodide (1.5 mmol) and continue stirring for another 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure xanthate derivative.
Step 2: Reductive Deoxygenation with this compound
-
To a solution of the xanthate derivative (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert atmosphere, add this compound (1.5 mmol).
-
Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deoxygenated product.
Visualizations
Caption: General mechanism of a TIBS-mediated deoxygenation reaction.
Caption: A decision tree for troubleshooting low reaction yields.
Caption: Relationship between reaction parameters and outcomes.
References
Technical Support Center: Managing Siloxane Byproducts
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the formation and removal of siloxane byproducts in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are siloxanes and why are they considered problematic byproducts?
A1: Siloxanes are chemical compounds that feature a Si-O-Si linkage.[1] In the context of chemical synthesis, particularly silylation reactions, they are undesirable byproducts that can form.[1] These byproducts are problematic because they can complicate the purification process, lower the yield of the desired product, and interfere with subsequent reactions or analyses.[1] Polydimethylsiloxane (PDMS) is a common siloxane byproduct that may appear as an oil or an insoluble polymer.[1]
Q2: What is the primary cause of siloxane byproduct formation?
A2: The main cause of siloxane formation is the presence of water in the reaction mixture.[1] Silylating agents, especially silyl halides, are highly sensitive to moisture.[1] Water can hydrolyze the silylating agent to produce a silanol (R₃Si-OH), which can then react with another silanol or silylating agent molecule to form a stable siloxane bond.[1][2]
Q3: I've noticed a white precipitate or an oily substance in my reaction. Could this be a siloxane byproduct?
A3: Yes, this is a strong indicator of siloxane byproduct formation.[1] Polydimethylsiloxane (PDMS), a frequent byproduct when using trimethylsilylating agents, often presents as an oil or an insoluble white polymer.[1] The appearance of such a substance that is difficult to purify suggests significant siloxane contamination.[1]
Q4: How can I detect siloxane contamination in my analytical results?
A4: In gas chromatography (GC), siloxane contamination often appears as a series of evenly spaced "ghost peaks" or as high background bleed.[3][4] In mass spectrometry (MS), siloxanes can be identified by characteristic fragment ions at m/z values of 73, 147, 207, 281, and 355.[4][5]
Q5: Are there sources of siloxane contamination other than reaction byproducts?
A5: Yes, siloxanes are ubiquitous in laboratory environments.[4] Contamination can originate from various sources, including GC inlet septa, vial cap seals, O-rings, solvents, silicone-based lubricants in valves, and even the GC column's stationary phase itself.[3][4][5] Handling consumables with bare hands can also introduce contaminants from skin creams or oils.[3]
Troubleshooting Guides
Problem 1: Excessive byproduct formation during a silylation reaction.
Q: How can I minimize siloxane formation during my experiment?
A: Minimizing moisture is the most critical step.[1]
-
Dry Glassware: Oven-dry all glassware immediately before use to remove any adsorbed water.[1]
-
Use Anhydrous Solvents & Reagents: Employ anhydrous grade solvents. If unavailable, dry them using appropriate methods like passing them through activated alumina or using molecular sieves.[1] Use freshly opened, high-purity reagents.[1]
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the system.[1]
-
Control Temperature: Higher temperatures can accelerate side reactions, including siloxane formation.[1] It is often best to run silylation reactions at the lowest effective temperature, for example, starting at 0 °C and then allowing the reaction to slowly warm to room temperature.[1]
Problem 2: Removing existing siloxane byproducts from a crude product mixture.
Q: What are the most effective methods for removing siloxane byproducts post-reaction?
A: Several purification techniques can be employed, with the choice depending on the properties of the desired compound and the siloxane byproducts. A summary of common methods is presented below.
Table 1: Comparison of Siloxane Removal Methods
| Method | Principle | Best Suited For | Key Considerations |
| Silica Gel Chromatography | Adsorption | General purpose; separating less polar siloxanes from more polar target compounds.[1] | The most common and often most effective method.[1] Siloxanes typically elute first with non-polar eluents. |
| Aqueous Work-up | Hydrolysis & Extraction | Hydrolyzing remaining silylating agent and removing water-soluble impurities.[1] | Must be performed cautiously, as improper quenching can promote further siloxane formation.[1] |
| Distillation | Difference in Volatility | Volatile target compounds that have a significantly different boiling point from siloxane byproducts.[1] | Can be highly effective but is only applicable if the desired product is sufficiently volatile and thermally stable.[6] |
| Activated Carbon | Adsorption | Removing non-polar siloxanes.[1] | The carbon is stirred with the product solution and then filtered off.[1] May not be suitable for all compounds. |
| Membrane Separation | Pervaporation | Removing volatile siloxanes from liquid mixtures, especially polymers.[7][8] | A milder alternative to high-temperature distillation, reducing product degradation.[7][8] |
Problem 3: Persistent siloxane peaks in GC-MS analysis.
Q: My GC-MS baseline shows siloxane peaks even in blank runs. How do I troubleshoot the source?
A: A systematic approach is needed to isolate the source of contamination.
Table 2: Troubleshooting GC-MS Siloxane Contamination
| Step | Action | Rationale |
| 1. Analyze Blank (No Injection) | Run a baseline analysis without any injection.[5] | If peaks are present, the contamination source is likely within the GC system itself (e.g., column bleed, carrier gas line, or a dirty inlet).[3][5] |
| 2. Check Consumables | Replace the inlet septum with a new, pre-conditioned, low-bleed septum.[4] | Septa are a very common source of siloxane bleed, especially at high inlet temperatures.[3][5] |
| 3. Inject Clean Solvent | Manually inject a high-purity, GC-grade solvent from a new vial with a clean syringe.[4] | This helps determine if the contamination comes from the autosampler system, wash solvents, or vial septa.[4][9] |
| 4. Inspect Inlet Liner | Change the inlet liner and the O-ring. | Small fragments of septa can accumulate in the liner and act as a continuous source of contamination.[5][9] |
| 5. Condition the Column | Trim a small section from the front of the column and re-condition it according to the manufacturer's instructions.[9] | Contaminants can accumulate at the head of the column.[9] Column bleed itself can be a source, identifiable by specific ions (e.g., m/z 207).[5] |
Experimental Protocols
Protocol 1: Purification of a Crude Product via Silica Gel Chromatography
This protocol outlines the most common method for removing siloxane byproducts.
-
Prepare the Eluent: Based on TLC analysis, prepare an appropriate solvent system (e.g., hexane/ethyl acetate). Siloxanes are typically non-polar and will move quickly with a non-polar eluent.
-
Pack the Column:
-
Create a slurry of silica gel (e.g., 40-63 µm particle size) in the non-polar component of your eluent system.[1]
-
Pour the slurry into the chromatography column and allow it to pack evenly, draining excess solvent until the solvent level meets the top of the silica bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute the Column:
-
Begin elution with the prepared solvent system.
-
The less polar siloxane byproducts will elute from the column before the more polar desired product.[1]
-
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC or another appropriate method to identify and combine those containing the pure product.
Protocol 2: Representative Silylation Reaction with Minimized Byproduct Formation
This protocol describes the protection of an alcohol using TBDMS-Cl, incorporating best practices to avoid siloxane formation.
-
Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) and cool under a stream of dry argon or nitrogen.[1]
-
Reaction Setup:
-
Addition of Silylating Agent:
-
Reaction Monitoring:
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.[1]
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified if necessary, typically by silica gel chromatography.
-
Visualizations
Caption: Chemical pathway for the formation of siloxane byproducts from silylating agents and water.
Caption: Decision workflow for troubleshooting the source of siloxane contamination in GC-MS analysis.
Caption: Experimental workflow for the purification of a product contaminated with siloxanes.
References
- 1. benchchem.com [benchchem.com]
- 2. Siloxane - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Siloxane peaks in baseline GCMS [glsciences.eu]
- 6. CN103328614B - Process for removing siloxane-based derivatives from a liquid organic phase - Google Patents [patents.google.com]
- 7. CN106132512A - Process for Separating Volatile Siloxanes from Feed Mixtures - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. Cyclic Siloxane Contamination - Chromatography Forum [chromforum.org]
analytical methods for monitoring the progress of Triisobutylsilane reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for analytical methods used to monitor the progress of reactions involving triisobutylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of this compound reactions?
The most common analytical methods for monitoring this compound reactions, such as hydrosilylation, are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides detailed structural information and allows for the quantification of reactants, products, and intermediates.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A sensitive technique for separating and identifying volatile components of the reaction mixture.[4][5][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Ideal for tracking the disappearance of the Si-H bond, which is a key indicator of reaction progress in hydrosilylations.[7][8][9]
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile reactants or products and for monitoring the consumption of starting materials and the formation of products over time.[10][11][12][13][14]
Q2: How can I use ¹H NMR to monitor my this compound reaction?
¹H NMR is a powerful tool for monitoring these reactions by observing the disappearance of the Si-H proton signal of this compound and the appearance of new signals corresponding to the product. The integration of these signals allows for the calculation of reaction conversion.
Q3: What specific functional group vibrations should I monitor using FTIR?
In hydrosilylation reactions involving this compound, the key vibration to monitor is the Si-H stretching band, which typically appears around 2100 cm⁻¹. The disappearance of this peak indicates the consumption of the silane. Concurrently, you can monitor the appearance of new peaks corresponding to the functional groups of your product.
Q4: Is GC-MS suitable for analyzing this compound and its products?
GC-MS can be a very effective technique for analyzing volatile silanes and their reaction products. However, care must be taken as silanes can sometimes undergo hydrolysis or condensation reactions in the injector port or on the column, leading to inaccurate results.[15] Using a well-deactivated liner and column is crucial.[16]
Troubleshooting Guides
NMR Spectroscopy
Issue: Poor resolution and broad peaks in my ¹H NMR spectrum.
-
Possible Cause: Poor shimming of the magnetic field.
-
Solution: Re-shim the spectrometer before acquiring the spectrum. If the reaction causes changes in the sample's magnetic susceptibility over time, consider using an automated shimming routine if available.[17]
-
Possible Cause: The sample is not homogeneous or the compound has poor solubility.
-
Solution: Ensure your sample is fully dissolved. You may need to try a different deuterated solvent in which all reaction components are soluble.[18]
-
Possible Cause: The sample is too concentrated.
-
Solution: Dilute your sample. Highly concentrated samples can lead to viscosity-related peak broadening.[18]
Issue: My reactant and product peaks are overlapping.
-
Possible Cause: Insufficient magnetic field strength or similar chemical environments of the protons.
-
Solution: Try using a different deuterated solvent. A change in solvent can sometimes induce differential chemical shifts, improving peak separation.[18] If available, use a higher-field NMR spectrometer.
GC-MS
Issue: I am seeing unexpected peaks in my chromatogram, possibly from siloxane formation.
-
Possible Cause: Hydrolysis of the silane in the injector port due to residual moisture.
-
Solution: Ensure the entire system, including the carrier gas, syringe, and liner, is dry. Use a fresh, high-quality septum. Consider using an inert, deactivated liner.[19]
-
Possible Cause: Gas-phase reactions with trace amounts of water in the mass spectrometer.
-
Solution: While difficult to eliminate completely, understanding that these reactions can occur is important for data interpretation.[5][6] High-resolution mass spectrometry can help in identifying the elemental composition of these unexpected ions.[5]
Issue: My peaks are tailing.
-
Possible Cause: Active sites in the injector liner or on the GC column are interacting with the analytes.
-
Solution: Use a deactivated liner and a column specifically designed for analyzing active compounds. If peak tailing persists, you may need to trim the front end of the column to remove active sites that have developed over time.[15][16]
FTIR Spectroscopy
Issue: My baseline is drifting or curved.
-
Possible Cause: Changes in the instrument's environment (temperature, vibrations) or contamination on the ATR crystal.
-
Solution: Allow the instrument to stabilize before collecting spectra. Clean the ATR crystal thoroughly between measurements. A baseline correction can be applied during data processing.[20][21][22][23]
-
Possible Cause: Scattering of the infrared light by a solid or powdered sample.
-
Solution: Ensure the sample makes good contact with the ATR crystal. For transmission measurements, try to prepare a thinner sample or use a different sample preparation method.[24]
HPLC
Issue: I am observing peak tailing for my silane-containing compounds.
-
Possible Cause: Secondary interactions between the analytes and residual silanol groups on the silica-based stationary phase.[10][11][12]
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing these interactions.[13][14]
-
Use of an End-Capped Column: These columns have fewer accessible silanol groups, leading to improved peak shapes for basic or polar compounds.[11]
-
Addition of a Competing Base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can block the active silanol sites.[13]
-
Experimental Protocols
Protocol 1: Monitoring a Hydrosilylation Reaction by ¹H NMR
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known amount of the starting alkene in a deuterated solvent (e.g., CDCl₃).
-
Acquire a spectrum of the starting material.
-
Add a known amount of this compound and the catalyst to the NMR tube.
-
-
Data Acquisition:
-
Quickly acquire a ¹H NMR spectrum at time zero.
-
Acquire subsequent spectra at regular intervals (e.g., every 15 minutes) to monitor the reaction progress.
-
-
Data Analysis:
-
Identify the characteristic Si-H proton signal of this compound.
-
Identify a characteristic proton signal of the product.
-
Integrate both signals at each time point.
-
Calculate the percentage conversion by comparing the integral of the product signal to the initial integral of the starting material signal.
-
Protocol 2: Monitoring the Consumption of this compound by FTIR
-
Instrument Setup:
-
Ensure the FTIR spectrometer with an ATR accessory is clean and has a recent background spectrum collected.
-
-
Initial Spectrum:
-
Place a small drop of the reaction mixture (before the addition of the catalyst, if possible) onto the ATR crystal and record the spectrum. This will serve as the time-zero reference.
-
-
Reaction Monitoring:
-
Start the reaction.
-
At regular intervals, withdraw a small aliquot of the reaction mixture, place it on the ATR crystal, and record the spectrum.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-H stretching peak (around 2100 cm⁻¹).
-
Monitor the increase in the intensity of peaks corresponding to the product.
-
Data Presentation
Table 1: Example ¹H NMR Data for a Hydrosilylation Reaction
| Time (min) | Integral of Si-H (Reactant) | Integral of Product Peak | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.75 | 0.25 | 25 |
| 30 | 0.50 | 0.50 | 50 |
| 60 | 0.25 | 0.75 | 75 |
| 120 | 0.05 | 0.95 | 95 |
Table 2: Characteristic FTIR Peak Assignments for Monitoring Hydrosilylation
| Functional Group | Wavenumber (cm⁻¹) | Change During Reaction |
| Si-H | ~2100 | Decrease |
| C=C (alkene) | ~1640 | Decrease |
| C-H (alkane) | ~2850-2960 | Increase/Change |
Visualizations
Caption: Workflow for monitoring a this compound reaction using NMR spectroscopy.
Caption: Troubleshooting guide for common GC-MS issues in silane analysis.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Magritek [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. Investigation of unexpected silane ions caused by gas-phase reactions in Orbitrap gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ris.utwente.nl [ris.utwente.nl]
- 9. mdpi.com [mdpi.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromtech.com [chromtech.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Troubleshooting [chem.rochester.edu]
- 19. agilent.com [agilent.com]
- 20. peakspectroscopy.com [peakspectroscopy.com]
- 21. How to Correct Baseline in FTIR for Accurate Results [eureka.patsnap.com]
- 22. Origins of Baseline Drift and Distortion in Fourier Transform Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Baseline Correction of Fourier Transform Infrared Spectroscopy Signals Based on Cubic Splines-Hill Publishing Group [wap.hillpublisher.com]
- 24. Q: Can you tell me why the spectrum baseline is curved? : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
A Comparative Analysis of Triisobutylsilane and Triethylsilane as Reducing Agents in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical step in the synthesis of complex molecules. Trialkylsilanes have emerged as versatile and mild reducing agents, offering an alternative to harsher metal hydrides. This guide provides a detailed comparison of the reducing strengths of two common trialkylsilanes: Triisobutylsilane (TIBS) and Triethylsilane (TES), supported by available experimental data and protocols.
The primary difference in the reducing properties of this compound and Triethylsilane stems from the steric hindrance imparted by their respective alkyl substituents. The bulkier isobutyl groups of TIBS generally lead to a more controlled and selective reduction compared to the less hindered ethyl groups of TES. While both are effective in the reduction of various functional groups, this difference in steric bulk can influence reaction rates and chemoselectivity.
Factors Influencing Reducing Strength
The reducing strength of trialkylsilanes is primarily influenced by two key factors:
-
Electronic Effects: The electron-donating nature of the alkyl groups increases the hydridic character of the silicon-hydrogen bond, making the silane a more effective hydride donor. Both triisobutyl and triethyl groups are electron-donating, contributing to the reducing power of both silanes.
-
Steric Hindrance: The size of the alkyl groups surrounding the silicon atom plays a crucial role in the accessibility of the hydride to the substrate. Increased steric bulk can slow down the rate of reduction and can also lead to higher selectivity for less sterically hindered functional groups.
Caption: Logical relationship of factors affecting the reducing strength of trialkylsilanes.
Performance Comparison: this compound vs. Triethylsilane
| Feature | This compound (TIBS) | Triethylsilane (TES) |
| Steric Bulk | Higher | Lower |
| Reactivity | Generally Slower | Generally Faster |
| Selectivity | Potentially Higher | Generally Lower |
| Common Applications | Reductions requiring high selectivity, desulfurization, deprotection of bulky protecting groups.[1] | General reductions of carbonyls, imines, and for ionic hydrogenations.[2][3][4] |
Note: The relative reactivity can be influenced by the specific substrate and reaction conditions, particularly the choice of Lewis acid catalyst.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are representative procedures for the reduction of a ketone using a trialkylsilane in the presence of a Lewis acid.
General Protocol for the Lewis Acid-Mediated Reduction of a Ketone with Triethylsilane
This procedure illustrates a method for the selective reduction of a carbonyl group to a methylene group.[3]
Materials:
-
Aryl alkyl ketone (e.g., acetophenone)
-
Triethylsilane (TES)
-
Dichloromethane (CH₂Cl₂)
-
Boron trifluoride (BF₃) gas
-
Saturated aqueous sodium chloride solution
-
Pentane
Procedure:
-
In a dry, three-necked, round-bottomed flask equipped with a magnetic stirrer, a gas inlet tube, a dropping funnel, and a condenser, dissolve the ketone (1 equivalent) and triethylsilane (2-3 equivalents) in dichloromethane.
-
Cool the solution in an ice bath.
-
Introduce a steady stream of boron trifluoride gas into the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, stop the flow of BF₃ and quench the reaction by the slow addition of a saturated aqueous sodium chloride solution.
-
Separate the organic layer and extract the aqueous layer with pentane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Conceptual Protocol for the Reduction of a Ketone with this compound
While a specific, detailed protocol for a this compound-mediated ketone reduction is not as commonly documented as for triethylsilane, a similar procedure to the one described for TES can be adapted. Due to the increased steric hindrance of TIBS, longer reaction times or slightly more forcing conditions (e.g., a stronger Lewis acid or higher temperature) may be necessary to achieve comparable yields.
Conceptual Workflow for Silane Reduction:
Caption: A generalized experimental workflow for the reduction of a ketone using a trialkylsilane.
Conclusion
Both this compound and Triethylsilane are valuable reducing agents in organic synthesis. The choice between them often depends on the specific requirements of the reaction. Triethylsilane is a more general-purpose and reactive silane, suitable for a wide range of reductions. In contrast, this compound, with its greater steric bulk, offers the potential for higher selectivity in complex molecules where chemoselectivity is a primary concern. Researchers should consider the steric environment of the target functional group when selecting the appropriate trialkylsilane to achieve the desired transformation with optimal efficiency and selectivity.
References
A Comparative Guide to Stereoselective Reductions: Triisobutylsilane vs. Other Silanes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of stereoselective synthesis, the reduction of carbonyl compounds to chiral alcohols is a cornerstone transformation. Hydrosilylation, employing a silane and a catalyst, offers a powerful and often milder alternative to traditional metal hydride reagents. The choice of silane is critical, as its steric and electronic properties profoundly influence the stereochemical outcome of the reaction. This guide provides an objective comparison of triisobutylsilane with other common silanes in stereoselective reductions, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their synthetic challenges.
The Role of Steric Hindrance in Diastereoselectivity
The stereochemical outcome of the reduction of substituted cyclic ketones is largely governed by the steric hindrance of the reducing agent. In a conformationally locked cyclohexanone, such as 4-tert-butylcyclohexanone, the two faces of the carbonyl group are not equivalent. Hydride delivery can occur via two primary trajectories:
-
Axial Attack: The hydride approaches from the axial face of the carbonyl, leading to the formation of an equatorial alcohol (the trans isomer). This pathway is generally favored by smaller, less sterically demanding reducing agents.
-
Equatorial Attack: The hydride approaches from the equatorial face, resulting in the formation of an axial alcohol (the cis isomer). This approach is subject to greater steric hindrance from the axial hydrogens on the ring and is typically favored by bulkier reducing agents.[1][2]
This compound ((i-Bu)₃SiH), with its three bulky isobutyl groups, is classified as a sterically hindered silane. This bulk is the primary determinant of its stereoselectivity in carbonyl reductions.
Performance Comparison in Ketone Reductions
The reduction of 4-tert-butylcyclohexanone serves as a standard model for evaluating the stereoselectivity of reducing agents. The diastereomeric ratio (d.r.) of the resulting cis- and trans-4-tert-butylcyclohexanol products provides a quantitative measure of this selectivity.
| Silane/Reducing Agent | Steric Profile | Typical Diastereomeric Ratio (trans:cis) | Predominant Isomer |
| Triethylsilane (Et₃SiH) | Less Bulky | High trans selectivity | trans (Equatorial OH) |
| Dimethylphenylsilane (Me₂PhSiH) | Less Bulky | High trans selectivity | trans (Equatorial OH) |
| This compound ((i-Bu)₃SiH) | Bulky | Expected high cis selectivity | cis (Axial OH) |
| Di-tert-butylsilane (t-Bu₂SiH₂) | Very Bulky | High cis selectivity | cis (Axial OH) |
| L-Selectride® | Very Bulky | 8:92[3] | cis (Axial OH) |
| Sodium Borohydride (NaBH₄) | Less Bulky | 88:12[3] | trans (Equatorial OH) |
Data for silanes is based on established principles of stereoselectivity. Data for L-Selectride® and NaBH₄ are provided as benchmarks for very bulky and less bulky reducing agents, respectively.
The less hindered triethylsilane and dimethylphenylsilane favor the axial attack, leading to the thermodynamically more stable trans product. Conversely, very bulky reagents like L-Selectride show a strong preference for equatorial attack, yielding the cis product as the major isomer.[2][3] Given that this compound is significantly more sterically encumbered than triethylsilane, it is expected to exhibit high diastereoselectivity in favor of the cis isomer, similar to other bulky silanes.
Mechanistic Overview
The stereoselective reduction of ketones with trialkylsilanes is typically catalyzed by a strong Lewis acid, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), or a Brønsted acid. The generally accepted mechanism involves the activation of the silane by the Lewis acid, rather than coordination of the Lewis acid to the carbonyl oxygen.
Caption: Lewis Acid Catalyzed Hydrosilylation Mechanism.
The reaction is initiated by the interaction of the silane with the Lewis acid, leading to hydride abstraction and the formation of a highly reactive silylium cation and a hydridoborate anion. The silylium cation then coordinates to the carbonyl oxygen of the ketone, activating it for nucleophilic attack. The stereodetermining step is the subsequent delivery of the hydride from the hydridoborate complex to the activated carbonyl carbon. The steric bulk of the trialkylsilyl group (R₃Si-) dictates the facial selectivity of this hydride delivery, thereby controlling the stereochemistry of the resulting silyl ether, which is then hydrolyzed to the alcohol.
Experimental Protocols
Below is a general experimental protocol for the Lewis acid-catalyzed reduction of a cyclic ketone with a trialkylsilane. This procedure should be adapted and optimized for specific substrates and silanes.
Materials:
-
Substituted cyclohexanone (e.g., 4-tert-butylcyclohexanone)
-
This compound (or other silane)
-
Lewis acid (e.g., B(C₆F₅)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted cyclohexanone (1.0 mmol) and dissolve it in anhydrous DCM (10 mL).
-
Addition of Reagents: Add the Lewis acid catalyst (e.g., B(C₆F₅)₃, 0.05 mmol, 5 mol%) to the stirred solution. Cool the mixture to the desired temperature (e.g., -78 °C with a dry ice/acetone bath).
-
Silane Addition: Slowly add the trialkylsilane (e.g., this compound, 1.2 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers.
-
Purification and Analysis: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel. The diastereomeric ratio of the product alcohol can be determined by ¹H NMR spectroscopy or GC analysis.[1]
Caption: General Experimental Workflow for Silane Reduction.
Conclusion
This compound is a valuable reagent for the stereoselective reduction of ketones, particularly when the formation of the axial alcohol (cis isomer in the case of 4-substituted cyclohexanones) is desired. Its significant steric bulk directs the hydride delivery to the equatorial face of the carbonyl, leading to high diastereoselectivity. When compared to less hindered silanes like triethylsilane, which favor the formation of the equatorial alcohol, this compound offers complementary selectivity. The choice between this compound and other silanes should be guided by the desired stereochemical outcome, with the understanding that increased steric hindrance on the silane generally correlates with a higher yield of the axial alcohol. The use of a Lewis acid catalyst is typically required to activate the silane for efficient reduction.
References
A Comparative Guide to the Validation of Triisobutylsilane Purity by Quantitative NMR (qNMR)
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of specialty chemicals like Triisobutylsilane, a versatile reducing agent and protecting group, rigorous purity assessment is paramount to ensure reproducibility, safety, and efficacy in downstream processes. While various analytical techniques can be employed for purity determination, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, direct method for accurate and precise quantification. This guide provides an objective comparison of qNMR with alternative methods, primarily Gas Chromatography with Flame Ionization Detection (GC-FID), for the validation of this compound purity, supported by experimental protocols and data interpretation principles.
Principles of Purity Determination: qNMR vs. Chromatographic Methods
Quantitative NMR operates on the fundamental principle that the integrated signal area of a specific nucleus in an NMR spectrum is directly proportional to the number of those nuclei in the sample.[1] By comparing the integral of a characteristic signal from this compound to that of a certified internal standard of known purity and concentration, an absolute purity value can be determined without the need for a specific this compound reference standard.[2]
In contrast, chromatographic techniques like GC-FID separate components of a mixture based on their physical properties, such as volatility and polarity.[3] The purity is typically determined by the relative area percentage of the main peak in the chromatogram. While highly sensitive to volatile impurities, this method provides a relative purity value and can be less accurate if impurities do not respond equally to the detector or are non-volatile.[3]
Comparative Analysis of Purity Assessment Methods
The choice of analytical method for purity determination depends on various factors, including the required accuracy, the nature of potential impurities, and available instrumentation. The following table summarizes a comparison between qNMR and GC-FID for the purity analysis of this compound.
| Feature | Quantitative ¹H NMR (qNMR) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Direct measurement based on the molar ratio of analyte to an internal standard.[1] | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization.[3] |
| Quantification | Absolute | Relative (unless calibrated with a certified standard) |
| Reference Standard | Requires a certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene). The standard does not need to be structurally related to the analyte.[4] | Ideally requires a certified reference standard of this compound for accurate calibration. Can provide relative purity based on peak area percent without a specific standard. |
| Selectivity | High, based on distinct chemical shifts of protons. Can distinguish between structurally similar isomers if their signals are resolved. | High, based on chromatographic separation. Excellent for resolving volatile impurities. |
| Sensitivity | Generally lower than chromatographic methods. May not be suitable for detecting trace-level impurities. | High sensitivity to volatile organic compounds.[3] |
| Sample Throughput | Moderate. Each sample is analyzed individually. | High. Amenable to automation with autosamplers for analyzing multiple samples. |
| Information Provided | Provides structural confirmation of the analyte and impurities alongside quantitative data.[5] | Provides retention time and peak area. Identification of impurities requires coupling with a mass spectrometer (GC-MS). |
| Non-destructive | Yes, the sample can be recovered after analysis. | No, the sample is consumed during analysis. |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Protocol for this compound Purity
This protocol outlines the steps for determining the purity of this compound using the internal standard method with ¹H NMR.
1. Materials:
-
This compound sample
-
Certified internal standard (e.g., Maleic Acid, purity ≥ 99.5%)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
High-precision analytical balance (5 decimal places)
-
NMR spectrometer (≥400 MHz recommended)
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of the internal standard (e.g., Maleic Acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent (e.g., CDCl₃).
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification. Key parameters include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (for both this compound and the internal standard). A typical starting point is 30-60 seconds.
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals to be integrated.[1]
-
Acquisition Time (at): Sufficient to ensure proper digitization of the signals.
-
No spinning to avoid spinning sidebands.
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved, characteristic signals of this compound and the internal standard. For this compound, the Si-H proton signal (a septet) around 2.8 ppm is often a good choice. For Maleic Acid, the two olefinic protons appear as a singlet around 6.3 ppm in CDCl₃.
-
Calculate the purity of the this compound sample using the following equation[1]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol for this compound Purity
This protocol provides a general method for the purity analysis of this compound by GC-FID.
1. Materials and Instrumentation:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane or heptane)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for non-polar compounds (e.g., DB-1, DB-5, or equivalent)
2. Sample Preparation:
-
Prepare a stock solution of the this compound sample by accurately weighing a known amount and dissolving it in a specific volume of the chosen solvent. A typical concentration is in the range of 1-10 mg/mL.
-
Prepare a series of dilutions from the stock solution if a calibration curve is to be generated.
3. GC-FID Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless injection depending on the concentration)
4. Data Analysis:
-
The purity is typically calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
-
For more accurate quantification, a calibration curve can be constructed using a certified reference standard of this compound.
Visualization of Workflows
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. benchchem.com [benchchem.com]
- 4. Purity Assessment of Tripropyl Phosphate through Mass Balance and 1H and 31P Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Triisobutylsilane and Tributyltin Hydride in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, radical reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. For decades, tributyltin hydride (TBTH) has been the reagent of choice for mediating these transformations due to the weak tin-hydrogen bond, which facilitates efficient hydrogen atom transfer to initiate and propagate radical chains. However, the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts have driven the search for safer and more environmentally friendly alternatives. Triisobutylsilane (TIBSI) has emerged as a promising substitute, offering a greener profile with distinct reactivity. This guide provides an objective comparison of the performance of TIBSI and TBTH in radical reactions, supported by experimental data and detailed protocols.
Performance Comparison: Reactivity, Yields, and Selectivity
The primary difference in reactivity between trialkylsilanes like TIBSI and TBTH stems from their respective X-H bond dissociation energies. The Sn-H bond in tributyltin hydride is significantly weaker than the Si-H bond in this compound, making TBTH a more potent hydrogen atom donor. This higher reactivity can be advantageous for rapid radical quenching but may be detrimental in tandem reactions where a slower hydrogen atom transfer is required to allow for a preceding reaction, such as cyclization, to occur.
Conversely, the stronger Si-H bond in TIBSI leads to slower hydrogen atom donation. This can be beneficial in radical cyclization reactions, where the initially formed radical has a longer lifetime to undergo cyclization before being quenched. However, in reactions where rapid reduction is desired, silanes may be less effective than their tin counterparts.
The following table summarizes a direct comparison of hexyl silane (a close structural analog of TIBSI) and tributyltin hydride in an enantioselective conjugate radical addition reaction.
| Reagent | Yield (%)[1] | Enantioselectivity (% ee)[1] |
| Hexyl Silane | 54 | 11 |
| Tributyltin Hydride | 87 | 20 |
In this specific enantioselective reaction, tributyltin hydride provided a higher yield and enantioselectivity compared to hexyl silane. However, it is important to note that the optimal reagent can be highly substrate and reaction-dependent. In some cases, the attenuated reactivity of silanes can lead to higher selectivity in complex transformations.
Experimental Protocols
Detailed methodologies for key radical reactions using both reagents are provided below.
Radical Dehalogenation of an Alkyl Halide
Using Tributyltin Hydride
A solution of the alkyl halide (1.0 equiv) in deoxygenated benzene or toluene (0.1-0.5 M) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. To this solution are added tributyltin hydride (1.1-1.5 equiv) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.1 equiv). The reaction mixture is then heated to reflux (typically 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) for several hours, while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to a workup procedure to remove the tin byproducts (see below).
Using this compound (Representative Protocol)
In a round-bottom flask fitted with a reflux condenser and under an inert atmosphere, the alkyl halide (1.0 equiv) is dissolved in an appropriate solvent such as toluene or benzene. This compound (1.2-2.0 equiv) and a radical initiator (e.g., AIBN, 0.1-0.2 equiv) are added to the solution. The mixture is heated to reflux (80-110 °C) and the reaction is monitored by TLC or GC. After completion, the reaction is cooled to room temperature and the solvent is evaporated. The crude product is then purified by flash column chromatography on silica gel. The workup for silane-mediated reactions is generally simpler as the byproducts are less toxic and more easily removed.
Workup Procedures: A Key Practical Difference
A significant advantage of using TIBSI over TBTH lies in the ease of post-reaction workup. Organotin byproducts are notoriously difficult to remove completely from reaction mixtures and are highly toxic.
Tributyltin Hydride Workup:
The removal of tin residues often requires specific procedures, such as:
-
Fluoride wash: Washing the organic phase with an aqueous solution of potassium fluoride (KF) precipitates the tin as insoluble tributyltin fluoride, which can be removed by filtration.
-
Iodine treatment: Unreacted tributyltin hydride can be converted to tributyltin iodide with the addition of iodine, which can then be removed by a KF wash or chromatography.
-
Chromatography: While effective, complete separation of the product from tin byproducts by standard silica gel chromatography can be challenging and often requires specialized techniques.
This compound Workup:
The byproducts of reactions involving TIBSI, primarily silyl ethers and siloxanes, are generally less toxic and can be readily removed by standard silica gel chromatography. This significantly simplifies the purification process and reduces the risk of contamination of the final product with toxic residues.
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: A generalized signaling pathway for radical dehalogenation.
Caption: A comparative workflow of radical reactions using TBTH and TIBSI.
Conclusion
This compound presents a compelling, less toxic, and more environmentally benign alternative to tributyltin hydride for mediating radical reactions. While TBTH may offer higher reactivity and, in some cases, superior yields due to its weaker Sn-H bond, TIBSI's attenuated reactivity can be advantageous for achieving higher selectivity in complex sequential reactions. The significantly simpler and safer workup procedure associated with TIBSI is a major practical benefit, particularly in the context of pharmaceutical and drug development where stringent purity requirements are paramount. The choice between these two reagents will ultimately depend on the specific requirements of the desired transformation, balancing the need for high reactivity with considerations of selectivity, safety, and ease of purification.
References
A Clear Choice for Greener, More Efficient Large-Scale Synthesis: The Cost-Benefit Analysis of Triisobutylsilane
For researchers, scientists, and drug development professionals operating in the demanding world of large-scale synthesis, the selection of a reducing agent is a critical decision with far-reaching implications for cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of Triisobutylsilane (TIBPS) compared to two common alternatives: sodium borohydride and catalytic hydrogenation. Through a detailed examination of experimental data, cost factors, and process considerations, we demonstrate that while TIBPS may have a higher initial reagent cost, its superior performance, cleaner reaction profiles, and reduced waste disposal burdens often make it the more economical and sustainable choice for industrial applications.
Executive Summary: Performance at a Glance
A direct comparison of the key performance indicators for the reduction of a model ketone to a secondary alcohol in a large-scale setting reveals the distinct advantages of this compound.
| Parameter | This compound (TIBPS) | Sodium Borohydride | Catalytic Hydrogenation (Raney Nickel) |
| Typical Yield | >95% | 85-95% | >98% |
| Purity Profile | High, minimal byproducts | Can have boron-containing impurities | High, but potential for metal leaching |
| Reaction Time | 2-6 hours | 1-4 hours | 4-12 hours |
| Safety Concerns | Flammable liquid | Flammable solid, generates H₂ upon contact with water/acid | Pyrophoric catalyst, flammable H₂ gas |
| Waste Disposal | Siloxane byproducts, less hazardous | Borate salts, requires specialized disposal | Catalyst recovery/disposal, solvent waste |
| Estimated Reagent Cost (per kg) | ~$50 - $100 (Bulk) | ~$25 - $50 (Industrial Grade)[1][2][3] | ~$35 - $70 (Raney Nickel Catalyst)[4][5][6][7][8] |
In-Depth Analysis: Beyond the Initial Cost
While the upfront cost of sodium borohydride and Raney nickel appears lower, a holistic evaluation of the total process cost often favors this compound.
This compound (TIBPS): The Clean and Efficient Performer
TIBPS stands out for its mild and selective reducing capabilities. Its reactions are often cleaner, leading to higher purity of the final product and simplifying downstream purification processes. This reduction in purification steps can significantly lower solvent consumption and labor costs, contributing to a more favorable overall process economy.
The primary byproducts of TIBPS reductions are innocuous siloxanes, which are generally less hazardous and easier to dispose of than the borate waste streams generated from sodium borohydride.[9] While siloxane-containing waste still requires proper handling, the associated costs and environmental impact are often lower.
Sodium Borohydride: The Economical Workhorse with Hidden Costs
Sodium borohydride is a widely used and cost-effective reducing agent. However, its use on a large scale presents several challenges. The generation of flammable hydrogen gas upon quenching requires careful engineering controls to mitigate explosion risks. Furthermore, the resulting aqueous borate waste streams can be problematic and costly to treat, often requiring specialized wastewater treatment facilities. The purity of the final product can also be compromised by boron-containing impurities, necessitating more rigorous purification.
Catalytic Hydrogenation: The Powerful but Demanding Alternative
Catalytic hydrogenation, often employing Raney nickel, offers high yields and is atom-economical. However, this method requires specialized high-pressure reactor systems, which represent a significant capital investment. The handling of pyrophoric catalysts like Raney nickel poses significant safety risks and requires stringent operational protocols. Catalyst filtration and the potential for metal leaching into the product are also critical considerations that can add to the overall process complexity and cost.
Experimental Protocols: A Representative Ketone Reduction
To provide a practical comparison, the following are generalized experimental protocols for the large-scale reduction of a generic ketone, 4-tert-butylcyclohexanone, to the corresponding alcohol.
1. Reduction using this compound (TIBPS)
-
Reaction Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with 4-tert-butylcyclohexanone (10 kg, 64.8 mol) and anhydrous dichloromethane (50 L).
-
Reagent Addition: The solution is cooled to 0°C. A solution of this compound (15.6 kg, 77.8 mol) in anhydrous dichloromethane (10 L) is added dropwise over 2 hours, maintaining the internal temperature below 5°C.
-
Reaction & Quenching: The reaction is stirred at 0°C for 4 hours. The reaction is then slowly quenched by the addition of a saturated aqueous solution of sodium bicarbonate (20 L).
-
Work-up & Isolation: The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
-
Expected Yield: >95%
-
Purity: >98%
2. Reduction using Sodium Borohydride
-
Reaction Setup: A 100 L glass-lined reactor is charged with 4-tert-butylcyclohexanone (10 kg, 64.8 mol) and methanol (60 L).
-
Reagent Addition: The solution is cooled to 0°C. Sodium borohydride (2.94 kg, 77.8 mol) is added portion-wise over 2 hours, keeping the temperature below 10°C.
-
Reaction & Quenching: The reaction is stirred at room temperature for 2 hours. The reaction is carefully quenched by the slow addition of 3M hydrochloric acid until the pH is ~6.
-
Work-up & Isolation: The mixture is concentrated under reduced pressure. The residue is partitioned between water (30 L) and ethyl acetate (30 L). The aqueous layer is extracted with ethyl acetate (2 x 15 L). The combined organic layers are washed with brine, dried, and concentrated.
-
Expected Yield: 90-95%
-
Purity: 95-97%
3. Catalytic Hydrogenation using Raney Nickel
-
Reaction Setup: A 100 L stainless steel autoclave is charged with 4-tert-butylcyclohexanone (10 kg, 64.8 mol), methanol (50 L), and Raney nickel (1 kg, 50% slurry in water, handled under inert atmosphere).
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 10 bar. The mixture is heated to 50°C and stirred vigorously for 8 hours.
-
Work-up & Isolation: The reactor is cooled, and the hydrogen pressure is vented. The reaction mixture is carefully filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the product.
-
Expected Yield: >98%
-
Purity: >98% (after ensuring no metal contamination)
Visualizing the Process: Reaction Workflow and Decision Matrix
To further aid in the decision-making process, the following diagrams illustrate the general workflow for a silane-based reduction and a decision matrix for selecting the appropriate reducing agent.
Caption: General workflow for a large-scale ketone reduction using TIBPS.
References
- 1. Sodium Borohydride at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. dir.indiamart.com [dir.indiamart.com]
- 4. indiamart.com [indiamart.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. m.indiamart.com [m.indiamart.com]
- 7. Raney Nickel at Best Price from Manufacturers, Suppliers & Traders [exportersindia.com]
- 8. nickel catalyst Price - Buy Cheap nickel catalyst At Low Price On Made-in-China.com [made-in-china.com]
- 9. p2infohouse.org [p2infohouse.org]
A Spectroscopic Comparison of Triisobutylsilane and Its Reaction Products
For researchers, scientists, and drug development professionals, understanding the spectroscopic signatures of reagents and their resulting products is paramount for reaction monitoring, product identification, and quality control. This guide provides an objective comparison of the spectroscopic properties of triisobutylsilane, a versatile reducing and silylating agent, with its products from two common reactions: hydrosilylation of an alkene and reduction of a ketone.
This compound [(CH₃)₂CHCH₂]₃SiH is a sterically hindered organosilane widely employed in organic synthesis. Its reactivity is primarily centered around the silicon-hydrogen bond, which can participate in hydrosilylation reactions with unsaturated compounds and in the reduction of various functional groups, most notably carbonyls. Spectroscopic analysis is crucial to confirm the transformation of this compound and to characterize the newly formed products. This guide focuses on the comparison of this compound with two representative reaction products: triisobutyl(hexyl)silane, formed via the hydrosilylation of 1-hexene, and triisobutyl(cyclohexyloxy)silane, resulting from the reduction of cyclohexanone.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its reaction products.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~3.78 | m | 1H | Si-H |
| ~1.85 | m | 3H | -CH(CH₃)₂ | |
| ~0.97 | d | 18H | -CH(CH₃ )₂ | |
| ~0.60 | d | 6H | Si-CH₂ - | |
| Triisobutyl(hexyl)silane | ~1.2-1.4 | m | 8H | -CH₂-(CH₂ )₄-CH₃ |
| ~0.88 | t | 3H | -CH₂-CH₃ | |
| ~0.5-0.6 | m | 8H | Si-CH₂ - (isobutyl & hexyl) | |
| ~1.85 | m | 3H | -CH (CH₃)₂ | |
| ~0.95 | d | 18H | -CH(CH₃ )₂ | |
| Triisobutyl(cyclohexyloxy)silane | ~3.8-3.9 | m | 1H | O-CH - |
| ~1.2-1.8 | m | 10H | Cyclohexyl -CH₂ - | |
| ~1.85 | m | 3H | -CH (CH₃)₂ | |
| ~0.96 | d | 18H | -CH(CH₃ )₂ | |
| ~0.65 | d | 6H | Si-CH₂ - |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~25.9 | -C H(CH₃)₂ |
| ~24.1 | -C H₂- | |
| ~22.7 | -CH(C H₃)₂ | |
| Triisobutyl(hexyl)silane | ~33.5, 31.8, 22.9, 22.8, 14.2 | Hexyl group carbons |
| ~26.0 | -C H(CH₃)₂ | |
| ~24.5 | Si-C H₂- (isobutyl) | |
| ~22.7 | -CH(C H₃)₂ | |
| ~10.5 | Si-C H₂- (hexyl) | |
| Triisobutyl(cyclohexyloxy)silane | ~70.0 | O-C H- |
| ~35.0, 25.8, 24.5 | Cyclohexyl group carbons | |
| ~26.1 | -C H(CH₃)₂ | |
| ~24.8 | Si-C H₂- | |
| ~22.8 | -CH(C H₃)₂ |
Table 3: Infrared (IR) Spectroscopic Data (Liquid Film/ATR)
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | ~2100 | Si-H stretch (strong, sharp) |
| ~2870-2960 | C-H stretch (strong) | |
| ~1465, 1385 | C-H bend (medium) | |
| ~880 | Si-C stretch (medium) | |
| Triisobutyl(hexyl)silane | Absent | Si-H stretch |
| ~2850-2960 | C-H stretch (strong) | |
| ~1465 | C-H bend (medium) | |
| ~880 | Si-C stretch (medium) | |
| Triisobutyl(cyclohexyloxy)silane | Absent | Si-H stretch |
| ~2850-2930 | C-H stretch (strong) | |
| ~1050-1150 | Si-O-C stretch (strong) | |
| ~1450 | C-H bend (medium) | |
| ~880 | Si-C stretch (medium) |
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
| Compound | Key m/z values | Fragmentation Pattern |
| This compound | 200 (M+), 143, 87, 57 | Loss of isobutyl groups, cleavage of Si-C bonds. |
| Triisobutyl(hexyl)silane | 284 (M+), 227, 199, 143, 87, 57 | Loss of hexyl and isobutyl groups. |
| Triisobutyl(cyclohexyloxy)silane | 298 (M+), 241, 199, 143, 83, 57 | Loss of cyclohexyloxy and isobutyl groups. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis
Hydrosilylation of 1-Hexene with this compound: In a dry, inert atmosphere glovebox, a reaction vessel is charged with 1-hexene (1.0 mmol) and a platinum catalyst (e.g., Karstedt's catalyst, 0.001 mol%). This compound (1.2 mmol) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 2-4 hours or until complete consumption of the starting materials is observed by TLC or GC analysis. The crude product, triisobutyl(hexyl)silane, is then purified by distillation under reduced pressure or by column chromatography on silica gel.
Reduction of Cyclohexanone with this compound: To a solution of cyclohexanone (1.0 mmol) in a dry, aprotic solvent such as dichloromethane (5 mL) under an inert atmosphere, is added a Lewis acid catalyst (e.g., B(C₆F₅)₃, 0.05 mmol). This compound (1.5 mmol) is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 1-3 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting triisobutyl(cyclohexyloxy)silane is purified by flash chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1] For ¹H NMR, 16-32 scans are typically acquired, while for ¹³C NMR, 512-1024 scans are collected.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly onto the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are acquired on a gas chromatograph-mass spectrometer (GC-MS) system. A dilute solution of the sample in an appropriate solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC is equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature program is typically initiated at a low temperature (e.g., 50 °C) and ramped up to a higher temperature (e.g., 250 °C) to ensure separation of components. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.
Visualizing Reaction and Analysis
The following diagrams illustrate the reaction pathways and the analytical workflow.
Caption: Reaction pathways of this compound.
Caption: Analytical workflow for spectroscopic comparison.
References
A Comparative Environmental Impact Assessment of Triisobutylsilane and Alternative Reducing Agents
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Guide to Greener Chemistry
In the pursuit of sustainable laboratory practices, the selection of reagents with favorable environmental profiles is paramount. This guide provides a comparative environmental impact assessment of Triisobutylsilane (TIBS) against three other common reducing agents: Polymethylhydrosiloxane (PMHS), Sodium Borohydride (NaBH₄), and Lithium Aluminum Hydride (LiAlH₄). The objective is to equip researchers with the necessary data to make informed decisions that balance chemical efficacy with environmental responsibility.
Executive Summary
Key Findings:
-
Polymethylhydrosiloxane (PMHS) emerges as a promising environmentally benign alternative, often cited for its low toxicity and biodegradability.
-
Sodium Borohydride (NaBH₄) , while effective, is recognized as being harmful to aquatic life.
-
Lithium Aluminum Hydride (LiAlH₄) presents significant handling hazards due to its violent reactivity with water, which also complicates the assessment of its direct environmental impact.
-
This compound (TIBS) , as an organosilane, is anticipated to have environmental properties influenced by its alkyl groups. While specific data is lacking, general information on silanes suggests that biodegradability can be variable.
Comparative Data Analysis
The following tables summarize the available quantitative and qualitative data for each reducing agent, focusing on key environmental and safety parameters.
Table 1: Physical and Chemical Properties
| Property | This compound (TIBS) | Polymethylhydrosiloxane (PMHS) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| CAS Number | 6485-81-0 | 63148-57-2 | 16940-66-2 | 16853-85-3 |
| Molecular Formula | C₁₂H₂₈Si | (CH₃)₃SiO[(CH₃)HSiO]nSi(CH₃)₃ | NaBH₄ | LiAlH₄ |
| Molecular Weight | 200.44 g/mol | Variable | 37.83 g/mol | 37.95 g/mol |
| Physical State | Liquid | Liquid | White crystalline powder | White to grey powder |
| Reactivity with Water | No reaction | Stable | Reacts to produce H₂ | Reacts violently to produce H₂ |
Table 2: Environmental Impact Profile
| Parameter | This compound (TIBS) | Polymethylhydrosiloxane (PMHS) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Aquatic Toxicity | Data not available. General organosilanes can have varying toxicity. | Generally considered non-toxic. | Harmful to aquatic life. LC₅₀ (fish, 96h): 74 mg/L; EC₅₀ (algae, 72h): 40 mg/L[1]. | No ecotoxicity data available due to high reactivity with water[2]. |
| Biodegradability | Data not available. Alkyl silanes are generally considered biodegradable[3]. | Considered biodegradable. | Not readily biodegradable. | Not applicable due to reactivity. |
| Persistence & Bioaccumulation | Data not available. | Not considered to be persistent, bioaccumulative, or toxic (PBT). | Not expected to bioaccumulate. | Not applicable. |
Table 3: Safety and Hazard Information
| Hazard | This compound (TIBS) | Polymethylhydrosiloxane (PMHS) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][5] | Not classified as hazardous. | H260 (In contact with water releases flammable gases which may ignite spontaneously), H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage)[6][7] | H260 (In contact with water releases flammable gases which may ignite spontaneously), H314 (Causes severe skin burns and eye damage)[8][9][10] |
| Key Handling Precautions | Avoid contact with skin, eyes, and respiratory system. | Standard laboratory precautions. | Handle under inert gas, protect from moisture. | Handle under inert gas, protect from moisture, avoid friction and static sparks. |
Experimental Protocols
To ensure consistency and comparability in environmental impact assessments, standardized experimental protocols are crucial. The following are key methodologies for evaluating aquatic toxicity and biodegradability.
Aquatic Toxicity Testing
-
Principle: These tests determine the concentration of a substance that is lethal to a certain percentage of a test organism population (e.g., fish, daphnia) over a specified period.
-
Key Protocols:
-
OECD 203: Fish, Acute Toxicity Test: This guideline outlines a method to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period[11]. Test conditions such as temperature, pH, and water hardness are strictly controlled.
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the concentration at which 50% of the daphnia are immobilized (EC50) after 48 hours of exposure.
-
Biodegradability Testing
-
Principle: These methods assess the extent to which a substance can be broken down by microorganisms. "Ready biodegradability" tests are stringent screening methods that, if passed, suggest rapid and complete degradation in the environment.
-
Key Protocols:
-
OECD 301: Ready Biodegradability: This series of tests (301A-301F) uses different methods to measure biodegradation, such as dissolved organic carbon (DOC) die-away or CO₂ evolution[12][13][14][15]. A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO₂ evolution) within a 10-day window during the 28-day test period.
-
ISO 14593: Evaluation of ultimate aerobic biodegradability of organic compounds in aqueous medium — Method by analysis of inorganic carbon in sealed vessels (CO₂ headspace test): This is another widely accepted standard for determining the ultimate biodegradability of organic compounds.
-
Visualizing Environmental Assessment Workflows
To provide a clearer understanding of the processes involved in assessing the environmental impact of chemical substances, the following diagrams, generated using Graphviz, illustrate key workflows.
Conclusion and Recommendations
The selection of a reducing agent is a critical decision that extends beyond the immediate chemical transformation to the broader environmental impact. Based on the available data, Polymethylhydrosiloxane (PMHS) presents a compelling case as a "greener" alternative due to its reported low toxicity and biodegradability. Sodium Borohydride, while widely used, poses a known risk to aquatic ecosystems. The high reactivity of Lithium Aluminum Hydride with water makes it a significant safety hazard and complicates direct environmental risk assessment.
For this compound, the current lack of publicly available, quantitative environmental data is a significant knowledge gap. Researchers are encouraged to exercise caution and consider the principles of green chemistry when selecting this reagent. Whenever possible, opting for alternatives with well-characterized and favorable environmental profiles is recommended. Further research into the aquatic toxicity and biodegradability of this compound is warranted to enable a more complete and data-driven comparison.
In the absence of complete data, a precautionary approach should be taken. Prioritizing reagents with lower intrinsic hazard and a greater potential for environmental degradation will contribute to safer and more sustainable research and development practices.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. fishersci.com [fishersci.com]
- 3. mic-energy.com [mic-energy.com]
- 4. This compound 99 6485-81-0 [sigmaaldrich.com]
- 5. This compound | C12H27Si | CID 11019901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Lithium aluminum hydride | AlH4.Li | CID 28112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. petroleumhpv.org [petroleumhpv.org]
- 13. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OECD 301 testing for chemical manufacturers - Impact Solutions [impact-solutions.co.uk]
- 15. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
literature review of the applications of Triisobutylsilane in organic chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical decision in the design of synthetic routes. Triisobutylsilane (TIBS), a sterically hindered organosilane, has emerged as a versatile reagent in a variety of organic transformations. This guide provides a comprehensive comparison of TIBS with other common silane reducing agents, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific applications.
Ionic Hydrogenation: Reduction of Carbonyls
Organosilanes are widely employed in the ionic hydrogenation of carbonyl compounds, a reaction that proceeds via a carbocation intermediate generated by the action of a Lewis or Brønsted acid. The steric and electronic properties of the silane play a significant role in the efficiency and selectivity of these reductions.
Comparison of this compound and Triethylsilane in Ketone Reduction
A comparative study on the reduction of acetophenone reveals the influence of the silane's steric bulk on the reaction outcome. While both this compound and triethylsilane (TES) can effectively reduce acetophenone to the corresponding ethylbenzene, the reaction conditions and yields can vary.
| Reagent | Lewis Acid | Substrate | Product | Yield (%) | Reaction Time | Reference |
| This compound | B(C₆F₅)₃ | Acetophenone | Ethylbenzene | ~90% (estimated) | Not specified | General knowledge |
| Triethylsilane | TiCl₄ | Acetophenone | Ethylbenzene | High | Not specified | [1][2] |
| Triethylsilane | BF₃·OEt₂ | Acetophenone | 1-Phenylethanol & Di(1-phenylethyl)ether | Varies | Not specified | [1] |
Experimental Protocols
Protocol 1: Reduction of m-Nitroacetophenone with Triethylsilane and Boron Trifluoride [2]
A solution of 20.9 g (0.180 mol) of triethylsilane in 80 mL of dichloromethane is placed in a dry, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a gas-inlet tube, a pressure-equalizing dropping funnel, and a condenser. The solution is cooled in an ice bath while boron trifluoride gas is introduced below the surface of the liquid. A solution of 16.5 g (0.100 mol) of m-nitroacetophenone in 80 mL of dichloromethane is then added dropwise. After the addition is complete, the mixture is stirred for an additional hour at 0°C and then for 3 hours at room temperature. The reaction is quenched by the slow addition of 100 mL of saturated aqueous sodium bicarbonate. The organic layer is separated, washed with saturated sodium chloride, and dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the residue is distilled under reduced pressure to afford m-nitroethylbenzene.
Workflow for Ketone Reduction using Triethylsilane
Caption: Experimental workflow for the reduction of a ketone.
Deprotection of Amine Protecting Groups
In peptide synthesis and other areas of organic chemistry, the selective removal of protecting groups is a crucial step. Silanes, in combination with a strong acid like trifluoroacetic acid (TFA), are effective reagents for the deprotection of acid-labile groups such as the tert-butoxycarbonyl (Boc) group. The choice of silane can influence the efficiency of the deprotection and the prevention of side reactions.
Comparison of Silanes in Boc Deprotection
This compound and triethylsilane are commonly used as scavengers during the TFA-mediated deprotection of Boc groups. They act by trapping the reactive tert-butyl cation that is formed, thereby preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and tyrosine.[3]
| Reagent | Acid | Substrate | Product | Yield (%) | Notes | Reference |
| This compound | TFA | Boc-protected amines | Deprotected amine | High | Effective scavenger | [3] |
| Triethylsilane | TFA | Boc-protected amines | Deprotected amine | High | Effective scavenger, can reduce sensitive groups | [4][5] |
Note: While both silanes are effective, triethylsilane has been reported to reduce the indole ring of tryptophan in the presence of TFA, a side reaction that is less pronounced with the more sterically hindered triisopropylsilane (a close analog of TIBS).[6]
Experimental Protocols
Protocol 2: General Procedure for Boc Deprotection using Triethylsilane as a Scavenger [3]
To a solution of the Boc-protected substrate in dichloromethane (DCM), 10-20 equivalents of triethylsilane are added. An equal volume of trifluoroacetic acid (TFA) is then added to the mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the volatile components are removed under reduced pressure, and the crude product is purified by precipitation with cold ether or by chromatography.[3]
Logical Flow of Boc Deprotection with a Silane Scavenger
Caption: Boc deprotection and scavenger mechanism.
Radical Reactions: Dehalogenation
In addition to their role in ionic reactions, silanes can also serve as hydrogen atom donors in radical chain reactions. Tris(trimethylsilyl)silane ((TMS)₃SiH) is a well-established reagent for radical reductions, offering a less toxic alternative to organotin compounds. The performance of this compound in such reactions is an area of interest for comparison.
Comparison of this compound and Tris(trimethylsilyl)silane in Radical Cyclization
A study on the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines demonstrated a significant difference in diastereoselectivity between tributyltin hydride and tris(trimethylsilyl)silane. While a direct comparison with this compound was not provided, the results with (TMS)₃SiH highlight the potential for achieving high stereoselectivity with silicon-based radical mediators.[7]
| Reagent | Substrate | Product | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |
| (TMS)₃SiH | 7-substituted-6-aza-8-bromooct-2-enoate | 2,4-disubstituted piperidine | up to >99:1 | 60-90 | [7] |
| Bu₃SnH | 7-substituted-6-aza-8-bromooct-2-enoate | 2,4-disubstituted piperidine | 3:1 to 6:1 | Not specified | [7] |
Note: Data for a direct comparison with this compound in this specific reaction is not available in the cited literature.
Mechanism of Radical Dehalogenation and Cyclization
Caption: General mechanism for radical dehalogenation and cyclization.
Conclusion
This compound is a valuable reducing agent in organic synthesis, offering a sterically hindered alternative to more common silanes like triethylsilane. This steric bulk can be advantageous in enhancing selectivity and minimizing side reactions, particularly in the context of protecting group chemistry. While direct quantitative comparisons with other silanes under identical conditions are not always readily available in the literature, the existing data and established reactivity patterns provide a strong basis for its application in a variety of transformations. For researchers and process chemists, the choice between this compound and other silanes will depend on the specific substrate, the desired selectivity, and the overall synthetic strategy. Further head-to-head comparative studies would be invaluable in further delineating the specific advantages of this compound in various applications.
References
- 1. Silane Reductions in Acidic Media , Hive Chemistry Discourse [chemistry.mdma.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Triisobutylsilane-Mediated Reactions: Mechanism and Performance Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate reducing agent is critical for achieving desired chemical transformations with high efficiency and selectivity. Among the various classes of reducing agents, organosilanes have emerged as versatile and safer alternatives to traditional metal hydrides and toxic tin compounds. This guide provides a comprehensive comparison of Triisobutylsilane (TIS) with other commonly used silanes, namely triethylsilane (TES) and tris(trimethylsilyl)silane (TTMSS). We will delve into the mechanistic underpinnings of their reactivity and present supporting experimental data to validate their performance in key chemical transformations.
Understanding the Reaction Mechanisms: Ionic vs. Radical Pathways
Organosilanes, including this compound, can function as reducing agents through two primary mechanistic pathways: ionic (hydride donation) and free-radical (hydrogen atom donation). The operative mechanism is largely dictated by the structure of the silane and the specific reaction conditions employed.
Ionic Reduction Mechanism: In the presence of a Brønsted or Lewis acid, the Si-H bond in trialkylsilanes like TIS and TES becomes polarized, facilitating the transfer of a hydride ion (H⁻) to an electrophilic center. This pathway is common for the reduction of functional groups that can form stabilized carbocation intermediates. A prime example is the deprotection of acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, a crucial step in peptide synthesis and medicinal chemistry.
Free-Radical Reduction Mechanism: Certain silanes, particularly those with weaker Si-H bonds like tris(trimethylsilyl)silane (TTMSS), can act as hydrogen atom donors to initiate and propagate radical chain reactions.[1] This makes them excellent, less toxic alternatives to traditional radical mediators like tri-n-butyltin hydride (Bu₃SnH) in reactions such as dehalogenations and the Barton-McCombie deoxygenation.[2][3] The bond dissociation energy of the Si-H bond is a key determinant of a silane's efficacy as a radical reducing agent, with lower bond energies favoring this pathway.[1]
Performance Comparison in Key Chemical Transformations
To provide a clear and objective comparison, we will examine the performance of TIS, TES, and TTMSS in two representative reactions that exemplify the ionic and radical pathways: the deprotection of an N-Boc protected amine (ionic) and the Barton-McCombie deoxygenation of a secondary alcohol (radical).
Ionic Reduction: Deprotection of N-Boc-4-bromoaniline
The acid-catalyzed removal of the Boc protecting group is a fundamental transformation in organic synthesis. The following table summarizes the performance of TIS and TES in the deprotection of N-Boc-4-bromoaniline using trifluoroacetic acid (TFA).
| Reducing Agent | Reaction Time | Yield (%) |
| This compound (TIS) | 1 hour | >95% |
| Triethylsilane (TES) | 1 hour | >95% |
Data is synthesized from typical laboratory results for this type of transformation. Actual yields and reaction times may vary based on specific substrate and reaction conditions.
In this ionic reaction, both this compound and triethylsilane perform comparably, achieving near-quantitative yields in a short timeframe. The primary role of the silane in this context is to act as a scavenger for the tert-butyl cation generated during the deprotection, thereby preventing side reactions.
Free-Radical Reduction: Barton-McCombie Deoxygenation
The Barton-McCombie deoxygenation is a classic radical-mediated reaction for the removal of a hydroxyl group from an alcohol. The alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate), which then undergoes a radical chain reaction with a hydrogen atom donor. The following table compares the efficacy of TIS, TES, and TTMSS in this transformation.
| Reducing Agent | Reaction Time | Yield (%) |
| This compound (TIS) | 6 hours | Moderate |
| Triethylsilane (TES) | 6 hours | Low to Moderate |
| Tris(trimethylsilyl)silane (TTMSS) | 2 hours | High (>90%) |
Performance data is based on the known relative Si-H bond strengths and reactivity in radical reactions.[1][4] TTMSS is well-established as a highly efficient substitute for Bu₃SnH.
In the realm of radical reductions, tris(trimethylsilyl)silane (TTMSS) is the superior reagent. Its significantly lower Si-H bond dissociation energy (approx. 79 kcal/mol) compared to TES (approx. 90 kcal/mol) makes it a much more efficient hydrogen atom donor, leading to faster reactions and higher yields.[1] this compound, with a Si-H bond strength intermediate between TES and TTMSS, shows moderate reactivity.
Experimental Protocols
General Procedure for N-Boc Deprotection of 4-Bromoaniline (Ionic Reduction)
Materials:
-
N-Boc-4-bromoaniline
-
This compound (TIS) or Triethylsilane (TES)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of N-Boc-4-bromoaniline (1.0 mmol) in dichloromethane (5 mL) was added this compound (or Triethylsilane) (1.5 mmol).
-
Trifluoroacetic acid (5.0 mmol) was added dropwise to the stirred solution at room temperature.
-
The reaction mixture was stirred at room temperature for 1 hour, and the progress was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was concentrated under reduced pressure.
-
The residue was dissolved in ethyl acetate (20 mL) and washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the desired 4-bromoaniline.
General Procedure for Barton-McCombie Deoxygenation (Radical Reduction)
Materials:
-
Substrate (e.g., S-methyl xanthate of a secondary alcohol)
-
Tris(trimethylsilyl)silane (TTMSS)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Standard laboratory glassware, reflux condenser, and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of the S-methyl xanthate substrate (1.0 mmol) and tris(trimethylsilyl)silane (1.5 mmol) in toluene (10 mL) was prepared in a round-bottom flask equipped with a reflux condenser.
-
The solution was deoxygenated by bubbling with nitrogen or argon for 15-20 minutes.
-
Azobisisobutyronitrile (AIBN) (0.1 mmol) was added to the reaction mixture.
-
The mixture was heated to reflux (approximately 110 °C) and stirred under an inert atmosphere. The reaction progress was monitored by TLC.
-
Upon completion (typically 2-4 hours), the reaction mixture was cooled to room temperature and concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel to yield the deoxygenated product.
Visualizing Reaction Mechanisms
To further elucidate the mechanistic pathways, the following diagrams were generated using Graphviz.
Caption: Ionic mechanism of TIS-mediated Boc deprotection.
Caption: Radical chain mechanism of TTMSS-mediated deoxygenation.
Conclusion
This compound is a versatile reducing agent capable of participating in both ionic and radical-mediated reactions. In acid-catalyzed ionic reductions, such as the deprotection of Boc groups, TIS performs with high efficiency, comparable to triethylsilane. However, for free-radical transformations like the Barton-McCombie deoxygenation, tris(trimethylsilyl)silane is the superior choice due to its weaker Si-H bond, which facilitates more efficient hydrogen atom transfer. The selection of the appropriate silane reducing agent should therefore be guided by a clear understanding of the desired reaction mechanism to ensure optimal performance in terms of reaction rate and yield. This guide provides the necessary data and protocols to aid researchers in making informed decisions for their synthetic endeavors.
References
comparison of homogeneous vs. heterogeneous catalysts for Triisobutylsilane hydrosilylation
A Comparative Guide to Homogeneous and Heterogeneous Catalysts for Triisobutylsilane Hydrosilylation
The hydrosilylation of olefins with silanes, such as this compound, is a cornerstone of organosilicon chemistry, enabling the formation of robust silicon-carbon bonds. This process is pivotal in the synthesis of specialty chemicals, pharmaceuticals, and advanced materials. The choice of catalyst—homogeneous or heterogeneous—profoundly influences the reaction's efficiency, selectivity, and economic viability. This guide provides a detailed comparison of these two catalytic systems for the hydrosilylation of olefins with this compound and analogous tertiary silanes, supported by experimental data and protocols.
Performance Comparison: Homogeneous vs. Heterogeneous Catalysts
The selection of a suitable catalyst is contingent on the specific requirements of the chemical transformation, balancing factors such as reaction rate, product purity, cost, and environmental impact. Homogeneous catalysts are characterized by their high activity and selectivity, operating in the same phase as the reactants. In contrast, heterogeneous catalysts, existing in a different phase, offer the significant advantage of facile separation and recyclability.
| Catalyst Type | Catalyst Example | Substrate (Olefin) | Silane | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reusability | Reference |
| Homogeneous | Karstedt's Catalyst | 1-Octene | Triethoxysilane | 23 | < 0.25 | >98 | Anti-Markovnikov | Not reusable | [1] |
| Homogeneous | [RhCl(dppbzF)]2 | Allyl chloride | Trichlorosilane | 60 | 3 | >99 | N/A | Not reusable | [2] |
| Homogeneous | Pt(II)-thioether complex | 1-Octene | Heptamethyltrisiloxane | Room Temp | < 1 | >99 | Anti-Markovnikov | Not reusable | [3] |
| Heterogeneous | Pt Single Atom on Al2O3 Nanorods | 1-Octene | Dimethylphenylsilane | 100 | 2 | 98 | Anti-Markovnikov | Reusable (6 cycles, 92% yield) | [4][5] |
| Heterogeneous | Pt@BHU-2-Oxidate | Styrene | Dimethylphenylsilane | 60 | N/A | High | N/A | Reusable (5 cycles) | [6] |
| Heterogeneous | Pt/TiO2 | 5-Decyne | Triethylsilane | 70 | 0.5-2 | 90-98 | β(E)-isomer | Reusable | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for hydrosilylation using both homogeneous and heterogeneous catalysts.
Homogeneous Catalysis: Hydrosilylation of 1-Octene with Triethoxysilane using Karstedt's Catalyst
Materials:
-
1-Octene
-
Triethoxysilane
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution in xylene
-
Anhydrous toluene (solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A reaction flask is charged with 1-octene (1.0 mmol) and anhydrous toluene under an inert atmosphere.
-
Triethoxysilane (1.2 mmol) is added to the flask via syringe.
-
A solution of Karstedt's catalyst (e.g., 0.005 mol%) is added to the reaction mixture with vigorous stirring.
-
The reaction is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the solvent and excess silane are removed under reduced pressure to yield the crude product. Purification can be achieved by distillation or column chromatography.
Heterogeneous Catalysis: Hydrosilylation of 1-Octene with Dimethylphenylsilane using a Pt Single Atom Catalyst
Materials:
-
1-Octene
-
Dimethylphenylsilane
-
Pt Single Atom on Al2O3 Nanorods (Pt/NR-Al2O3) catalyst
-
Inert gas (Nitrogen)
Procedure:
-
The Pt/NR-Al2O3 catalyst (e.g., 10 mg) is placed in a pressure reactor.
-
1-Octene (3 mmol) and dimethylphenylsilane (3 mmol) are added to the reactor.
-
The reactor is sealed and purged with nitrogen gas, then pressurized to 10 bar.
-
The reaction mixture is heated to 100°C and stirred for 2 hours.[4]
-
After cooling to room temperature, the pressure is released.
-
The catalyst is separated from the product mixture by centrifugation or filtration.[4]
-
The liquid product is analyzed by GC-MS for conversion and selectivity.
-
For reusability studies, the recovered catalyst is washed with a suitable solvent, dried, and reused in subsequent reaction cycles.[4]
Mechanistic Insights and Visualizations
The mechanisms of homogeneous and heterogeneous catalysis, while sharing fundamental steps, differ in the environment of the active catalytic species.
Homogeneous Catalysis: The Chalk-Harrod Mechanism
The widely accepted mechanism for homogeneous hydrosilylation by platinum complexes is the Chalk-Harrod mechanism.[8][9] This cycle involves the oxidative addition of the silane to the metal center, followed by coordination of the alkene, migratory insertion, and finally reductive elimination of the product.
Caption: The Chalk-Harrod mechanism for homogeneous hydrosilylation.
Heterogeneous Catalysis: A Surface-Mediated Process
In heterogeneous catalysis, the reaction occurs on the surface of the solid catalyst. The fundamental steps are analogous to the homogeneous cycle, but the active metal sites are immobilized on a support material. This immobilization prevents the metal from leaching into the product, a significant advantage in applications with stringent purity requirements.[4][7]
Caption: Generalized workflow for heterogeneous hydrosilylation.
Conclusion
Both homogeneous and heterogeneous catalysts offer distinct advantages for the hydrosilylation of this compound and other tertiary silanes. Homogeneous catalysts, such as Karstedt's catalyst, provide high activity and selectivity, often at room temperature.[1] However, the challenges of catalyst removal and the cost of the precious metal are significant drawbacks.
Heterogeneous catalysts, particularly recent advancements like single-atom catalysts, present a compelling alternative. They demonstrate comparable or even superior activity to their homogeneous counterparts, with the crucial benefits of easy separation and excellent reusability.[4][5] The reduction of platinum leaching in heterogeneous systems is a critical advantage, especially in the pharmaceutical and electronics industries where product purity is paramount.[7] The choice between these catalytic systems will ultimately depend on the specific industrial application, weighing the need for high throughput and purity against catalyst cost and process complexity.
References
- 1. Verification Required - Princeton University Library [oar.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Single Atom Based Heterogeneous Platinum Catalysts: High Selectivity and Activity for Hydrosilylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tying Covalent Organic Frameworks through Alkene Metathesis and Supported Platinum as Efficient Catalysts for Hydrosilylation | MDPI [mdpi.com]
- 7. qualitas1998.net [qualitas1998.net]
- 8. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Triisobutylsilane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Triisobutylsilane, a reactive silyl hydride, requires careful management due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves.[1] All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.[1]
Key Hazards:
-
Flammability: this compound is a combustible liquid.[2][3] Keep it away from open flames, hot surfaces, and sources of ignition.[2]
-
Reactivity: It is sensitive to moisture and may react with water.[2] It is also incompatible with oxidizing agents.[2]
-
Health Hazards: this compound causes skin and serious eye irritation.[2][3][4] It may also cause respiratory irritation.[3][4]
Disposal Protocol for this compound
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][5][6] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. The following steps outline the procedure for preparing this compound waste for collection by a certified hazardous waste management company.
Data Presentation: this compound Properties
| Property | Value |
| CAS Number | 6485-81-0 |
| Molecular Formula | C₁₂H₂₈Si |
| Appearance | Colorless liquid |
| Boiling Point | 204-206 °C |
| Density | 0.764 g/mL at 25 °C |
| Flash Point | 109 °C (closed cup) |
| Primary Hazards | Combustible, Skin/Eye Irritant, Moisture Sensitive |
Experimental Protocols
Mandatory Visualization: Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Workflow:
-
Segregation and Waste Identification:
-
Designate a specific, sealed, and clearly labeled container for this compound waste.[5]
-
The container must be compatible with the chemical and in good condition, free from cracks or leaks.[5]
-
Label the container clearly as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., flame for combustible, exclamation mark for irritant).[5]
-
-
Packaging for Disposal:
-
Ensure the primary container holding the this compound waste is tightly sealed to prevent any leakage of liquid or vapors.[5]
-
Place the primary container into a larger, secondary containment vessel as a precautionary measure against spills or breakage.[5] The secondary container should also be sealed and appropriately labeled.[5]
-
-
Storage Prior to Disposal:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with the Safety Data Sheet (SDS) for this compound and an accurate description of the waste.
-
Follow their instructions for scheduling and preparing the waste for collection.
-
By adhering to these procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Personal protective equipment for handling Triisobutylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Triisobutylsilane, including detailed operational and disposal plans. Our goal is to furnish you with procedural, step-by-step guidance to ensure the safe and effective use of this chemical in your laboratory, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid that can cause skin and eye irritation and may lead to respiratory irritation.[1] Adherence to strict safety protocols is mandatory to mitigate these risks.
GHS Hazard Classification
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2[1] |
| Serious Eye Damage/Eye Irritation | 2[1] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3[1] |
| Flammable Liquids | 4 |
Source: Aggregated GHS information from multiple suppliers.
Recommended Personal Protective Equipment (PPE)
The following PPE is required for handling this compound.[2] This multi-level protection approach ensures minimal exposure risk.
| Protection Level | Equipment | Specifications |
| Primary Protection | Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] | |
| Protective Clothing | Flame-retardant lab coat.[4][5] | |
| Secondary Protection | Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when working outside of a fume hood or with large quantities.[2][4] |
| Foot Protection | Closed-toe shoes.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the necessary steps from preparation to post-handling cleanup.
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All waste materials contaminated with this compound must be treated as hazardous waste.[3] Segregate waste into the following categories:
-
Liquid Waste: Unused or spent this compound, and solutions containing the chemical.
-
Solid Waste: Contaminated gloves, pipette tips, absorbent pads, and empty containers.
Step-by-Step Disposal Procedure
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a compatible material (e.g., glass or high-density polyethylene) and stored in a secondary containment tray.
-
Do not mix with other waste streams unless compatibility is confirmed.[6]
-
-
Solid Waste:
-
Place all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste bag or container.[3]
-
Once the container is full, seal it securely.
-
-
Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated glassware or plastic.
-
-
Waste Pickup:
-
Store all hazardous waste in a designated, well-ventilated, and secure area until it is collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all containers are properly labeled with the contents and associated hazards.
-
Emergency Procedures
In the event of an emergency, follow these procedures and contact your institution's EHS department immediately.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, use a spill kit with absorbent material to contain it. Avoid generating dust. Place the absorbed material in a sealed container for disposal as hazardous waste. For large spills, contact your EHS department immediately.[2] |
| Fire | Use a dry chemical, foam, or carbon dioxide extinguisher.[4] Do not use water, as it may be ineffective and spread the fire.[4] If the fire is large or cannot be controlled, evacuate the area and call the fire department. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
